Acetylvaline-15N
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
(2S)-2-(acetyl(15N)amino)-3-methylbutanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1-3H3,(H,8,9)(H,10,11)/t6-/m0/s1/i8+1 |
InChI Key |
IHYJTAOFMMMOPX-DWNZYCRPSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)[15NH]C(=O)C |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Role of Acetylvaline-15N in Advanced Research: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of Acetylvaline-15N, a stable isotope-labeled compound, and its critical applications in biomedical research. Primarily utilized by researchers, clinicians, and professionals in drug development, this compound serves as an indispensable tool in the study and diagnosis of Maple Syrup Urine Disease (MSUD), a rare inherited metabolic disorder. This document outlines its function, presents relevant quantitative data, details experimental protocols, and visualizes complex biological and experimental workflows.
Core Application: An Internal Standard for Maple Syrup Urine Disease
This compound is the isotopically labeled form of Acetylvaline, an N-acetylated derivative of the branched-chain amino acid (BCAA), valine. In healthy individuals, BCAAs—leucine, isoleucine, and valine—are metabolized through a series of enzymatic steps. However, in individuals with MSUD, a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKAD) complex disrupts this pathway.[1][2][3] This enzymatic block leads to the accumulation of BCAAs and their corresponding α-ketoacids in bodily fluids. The buildup of these substances, particularly leucine, is neurotoxic and can lead to severe neurological damage if not managed.[4][5]
Acetylvaline is one of the metabolites that accumulates in the urine of MSUD patients. Consequently, the precise and accurate quantification of urinary Acetylvaline can serve as a diagnostic and monitoring biomarker for the disease. Due to the complexity of biological matrices like urine, and the potential for ion suppression or enhancement effects in mass spectrometry, an ideal internal standard is required for reliable quantification. This compound is chemically identical to the endogenous Acetylvaline but has a greater mass due to the incorporation of the heavy 15N isotope. This mass difference allows it to be distinguished by a mass spectrometer. By adding a known amount of this compound to a urine sample, it co-elutes with the unlabeled analyte and experiences similar matrix effects, enabling highly accurate quantification of the endogenous Acetylvaline.
General Research Applications of 15N-Labeled Amino Acids
Beyond its specific use in MSUD research, this compound is a member of the broader class of 15N-labeled amino acids, which are fundamental tools in various research domains:
-
Metabolic Studies: 15N-labeled compounds are used as tracers to investigate metabolic pathways, including protein synthesis and degradation. By tracking the incorporation of the 15N isotope, researchers can elucidate the dynamics of nitrogen metabolism.
-
Structural Biology: In Nuclear Magnetic Resonance (NMR) spectroscopy, 15N labeling of proteins is essential for determining their three-dimensional structures and studying protein-ligand interactions.
-
Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize amino acids labeled with stable isotopes (including 15N) to accurately quantify differences in protein abundance between different cell populations.
Quantitative Data Summary
The following table summarizes the expected relative concentrations of key metabolites in individuals with classic MSUD compared to healthy controls. It is important to note that specific concentrations can vary based on factors such as age, diet, and the specific mutation causing the disorder.
| Analyte | Biofluid | Healthy Control Range | Classical MSUD Range |
| Leucine | Plasma | 60-140 µmol/L | >1000 µmol/L |
| Isoleucine | Plasma | 40-90 µmol/L | Significantly Elevated |
| Valine | Plasma | 150-300 µmol/L | Significantly Elevated |
| Allo-isoleucine | Plasma | <5 µmol/L | >5 µmol/L (Pathognomonic) |
| Acetylvaline | Urine | Very low to undetectable | Significantly Elevated |
Visualizing the Metabolic Pathway and Experimental Workflow
To better understand the biochemical context and the experimental application of this compound, the following diagrams are provided.
Detailed Experimental Protocol: Quantification of Urinary Acetylvaline
This section provides a representative methodology for the quantification of Acetylvaline in human urine using this compound as an internal standard with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
1. Materials and Reagents:
-
Acetylvaline analytical standard
-
This compound (Internal Standard)
-
Deionized water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human urine samples (stored at -80°C)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode anion exchange)
2. Preparation of Standards and Internal Standard Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Acetylvaline in deionized water.
-
Prepare a 100 µg/mL stock solution of this compound in deionized water.
-
From the Acetylvaline stock solution, prepare a series of calibration standards in pooled control urine, ranging from expected physiological to pathophysiological concentrations.
3. Sample Preparation:
-
Thaw urine samples on ice.
-
Centrifuge samples at 4°C to pellet any precipitate.
-
To 100 µL of urine supernatant (calibrators, quality controls, and unknown samples), add 10 µL of the this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Perform a protein precipitation step by adding 400 µL of cold acetonitrile. Vortex and centrifuge to pellet proteins.
-
Alternatively, for cleaner samples, perform solid-phase extraction (SPE) according to the manufacturer's instructions to isolate acidic compounds.
-
Evaporate the supernatant or SPE eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
4. UPLC-MS/MS Analysis:
-
UPLC System: A system capable of high-pressure gradient elution.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Acetylvaline from other urine matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive or negative electrospray ionization (ESI) mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize the precursor-to-product ion transitions for both Acetylvaline and this compound by direct infusion of the standards.
-
Example transitions (to be empirically determined):
-
Acetylvaline: e.g., m/z [M+H]+ → fragment ion
-
This compound: e.g., m/z [M+H]+1 → fragment ion
-
-
5. Data Analysis and Quantification:
-
Integrate the peak areas for the specified MRM transitions for both the endogenous Acetylvaline and the this compound internal standard.
-
Calculate the ratio of the peak area of Acetylvaline to the peak area of this compound for all samples, calibrators, and quality controls.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
-
Determine the concentration of Acetylvaline in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Normalize the final concentration to urinary creatinine to account for variations in urine dilution.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Plasma amino acid analyses in two cases of maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Synthesis and Isotopic Purity of Acetylvaline-¹⁵N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Acetylvaline-¹⁵N, a stable isotope-labeled amino acid derivative crucial for a range of applications in drug development and metabolic research. This document details the synthetic route starting from commercially available L-Valine-¹⁵N and outlines the analytical methodologies for verifying its isotopic enrichment.
Synthesis of N-Acetyl-L-Valine-¹⁵N
The synthesis of N-Acetyl-L-Valine-¹⁵N is achieved through the acetylation of the amino group of L-Valine-¹⁵N. The most common and effective method utilizes acetic anhydride as the acetylating agent in an aqueous solution with pH control.
Synthetic Pathway
The reaction proceeds via the nucleophilic attack of the ¹⁵N-labeled amino group of L-valine on the carbonyl carbon of acetic anhydride, leading to the formation of an amide bond.
Experimental Protocol
This protocol is adapted from established methods for the acetylation of amino acids.
Materials:
-
L-Valine-¹⁵N (isotopic purity ≥98%)
-
Acetic anhydride
-
Sodium hydroxide solution (30%)
-
Concentrated hydrochloric acid (37%)
-
Deionized water
Procedure:
-
Dissolution: Dissolve a specific molar amount of L-Valine-¹⁵N in deionized water in a three-necked flask equipped with a magnetic stirrer and a pH meter, placed in a constant temperature water bath.
-
pH Adjustment: Adjust the pH of the solution to a target value of 8.0 by the dropwise addition of 30% sodium hydroxide solution.
-
Acetylation: While maintaining the temperature at approximately 35°C and the pH at 8.0 (by continuous addition of 30% sodium hydroxide), slowly add a molar excess of acetic anhydride to the solution.
-
Reaction Completion: Continue the reaction for 2 hours after the complete addition of acetic anhydride.
-
Neutralization and Crystallization: Neutralize the solution to a pH of 1.5 with 37% concentrated hydrochloric acid. Reduce the volume of the solution by rotary evaporation and then cool to induce crystallization. Allow the solution to stand for 12 hours to maximize crystal formation.
-
Isolation and Drying: Filter the crystalline product, wash with cold deionized water, and dry the N-Acetyl-L-Valine-¹⁵N product in an oven at 80°C.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis, based on literature for the unlabeled analogue and the purity of the starting material.
| Parameter | Value | Reference |
| Starting Material | L-Valine-¹⁵N | [1][2][3][4] |
| Isotopic Purity of Starting Material | ≥98 atom % ¹⁵N | [1] |
| Acetylating Agent | Acetic anhydride | |
| Expected Yield | ~95% | |
| Expected Final Isotopic Purity | ≥98 atom % ¹⁵N | Inferred from starting material purity |
Isotopic Purity Analysis
The determination of the isotopic purity of the final N-Acetyl-L-Valine-¹⁵N product is critical to ensure its suitability for use in sensitive analytical applications. The primary methods for this analysis are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Analytical Workflow
The general workflow for determining isotopic purity involves sample preparation, instrumental analysis, and data processing to calculate the percentage of ¹⁵N enrichment.
Mass Spectrometry Protocol
Mass spectrometry is a highly sensitive technique for determining isotopic enrichment by measuring the mass-to-charge ratio of ions. The incorporation of ¹⁵N results in a mass shift of +1 Da compared to the unlabeled compound.
Instrumentation: High-resolution mass spectrometer (e.g., TOF, Orbitrap) coupled with either Gas Chromatography (GC) or Liquid Chromatography (LC).
Procedure:
-
Sample Preparation:
-
For LC-MS, dissolve the N-Acetyl-L-Valine-¹⁵N in a suitable solvent (e.g., methanol/water).
-
For GC-MS, derivatization may be necessary to increase volatility (e.g., esterification).
-
-
Instrumental Analysis:
-
Inject the prepared sample into the LC-MS or GC-MS system.
-
Acquire the mass spectrum of the analyte, ensuring sufficient resolution to distinguish between the ¹⁴N and ¹⁵N isotopologues.
-
-
Data Analysis:
-
Identify the molecular ion peak for both the unlabeled (M) and the ¹⁵N-labeled (M+1) N-Acetyl-L-Valine.
-
Calculate the isotopic enrichment by determining the relative intensities of the M and M+1 peaks, after correcting for the natural abundance of other isotopes (e.g., ¹³C).
-
Quantitative Data:
| Parameter | Description |
| Molecular Weight (¹⁴N) | 159.18 g/mol |
| Molecular Weight (¹⁵N) | 160.18 g/mol |
| Expected Mass Shift | +1 Da |
| Isotopic Purity Calculation | Based on the ratio of ion intensities of the M+1 to the sum of M and M+1 peaks, with corrections for natural isotopic abundances. |
NMR Spectroscopy Protocol
NMR spectroscopy can also be used to determine ¹⁵N enrichment by observing the coupling between the ¹⁵N nucleus and adjacent ¹H or ¹³C nuclei.
Instrumentation: High-field NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve the N-Acetyl-L-Valine-¹⁵N in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumental Analysis:
-
Acquire a high-resolution ¹H or ¹³C NMR spectrum.
-
Observe the signals corresponding to the protons or carbons adjacent to the nitrogen atom. The presence of the ¹⁵N nucleus (spin I=1/2) will cause splitting of these signals into doublets due to J-coupling.
-
-
Data Analysis:
-
Integrate the area of the satellite peaks arising from the ¹⁵N-coupled nuclei and the central peak from the remaining ¹⁴N species (if observable and not broadened). The ratio of these integrals allows for the calculation of the ¹⁵N isotopic enrichment.
-
Quantitative Data:
| Parameter | Description |
| Nucleus for Observation | ¹H or ¹³C adjacent to the ¹⁵N atom |
| Expected Spectral Feature | Splitting of signals into doublets due to ¹J(¹⁵N-¹H) or ¹J(¹⁵N-¹³C) coupling |
| Isotopic Purity Calculation | Based on the relative integration of the ¹⁵N-coupled signals versus the uncoupled signal. |
Conclusion
The synthesis of N-Acetyl-L-Valine-¹⁵N can be reliably achieved with high yield and isotopic purity through the acetylation of commercially available L-Valine-¹⁵N. Rigorous analytical characterization using mass spectrometry and NMR spectroscopy is essential to confirm the isotopic enrichment of the final product, ensuring its quality for demanding research and development applications. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers and scientists working with this important isotopically labeled compound.
References
Acetylvaline-15N: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for researchers and scientists interested in Acetylvaline-15N. This isotopically labeled amino acid derivative is a valuable tool in metabolic research, particularly in the study of Maple Syrup Urine Disease (MSUD), and as a tracer in nuclear magnetic resonance (NMR) and mass spectrometry (MS) based studies. This guide provides detailed information on suppliers, purchasing options, relevant experimental protocols, and the associated biochemical pathways.
Supplier and Purchasing Options for this compound
Several reputable suppliers offer this compound for research purposes. The following table summarizes the key quantitative data and purchasing information from prominent vendors to facilitate easy comparison.
| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity | CAS Number |
| Cambridge Isotope Laboratories | L-Valine, N-acetyl (15N, 98%) | NLM-7888-PK | 98% | ≥98% | 355808-21-8 |
| MedChemExpress | This compound | HY-W015466S | Not Specified | Not Specified | 355808-21-8 |
| Alfa Chemistry | L-Valine, N-Acetyl (15N) | Not Specified | Not Specified | Not Specified | 355808-21-8 |
Experimental Protocols
The utilization of this compound is crucial in various experimental contexts, from diagnostic screening to metabolic flux analysis. Below are detailed methodologies for key experiments involving N-acetylated amino acids and isotopic labeling.
Quantification of N-Acetyl-Branched-Chain Amino Acids in Urine for MSUD Diagnosis
This protocol outlines the general steps for the analysis of N-acetylated branched-chain amino acids (BCAAs), including Acetylvaline, in urine samples, a key diagnostic marker for Maple Syrup Urine Disease. Elevated excretion of N-acetylated BCAAs is a characteristic feature of MSUD.[1]
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Collect a mid-stream urine sample.
-
To 1 mL of urine, add an internal standard (e.g., a deuterated N-acetyl-amino acid).
-
Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) to isolate the organic acids, including N-acetylated amino acids.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to create volatile derivatives suitable for GC-MS analysis.
-
Incubate the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program to separate the different N-acetylated amino acids.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode and scan for characteristic ions of the derivatized N-acetylated BCAAs.
-
-
Quantification:
-
Identify the peaks corresponding to the N-acetylated BCAAs based on their retention times and mass spectra.
-
Quantify the concentration of each N-acetylated amino acid by comparing the peak area to that of the internal standard.
-
Metabolic Labeling with 15N-Amino Acids for NMR Spectroscopy
This protocol provides a general framework for using 15N-labeled amino acids, such as this compound, to trace metabolic pathways and protein synthesis using Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]
Methodology: Cell Culture and NMR Analysis
-
Cell Culture and Labeling:
-
Culture cells of interest (e.g., mammalian cell line) in a standard growth medium.
-
To initiate labeling, replace the standard medium with a specially formulated medium that is deficient in the amino acid of interest (e.g., valine) but supplemented with the 15N-labeled counterpart (this compound). The acetyl group is typically cleaved in vivo, allowing the labeled valine to be incorporated into cellular metabolism and protein synthesis.
-
Incubate the cells for a desired period to allow for the incorporation of the 15N label into metabolites and proteins.
-
-
Sample Preparation for NMR:
-
Metabolite Extraction: Harvest the cells and perform a metabolite extraction using a suitable method (e.g., methanol-chloroform-water extraction) to separate polar metabolites, non-polar metabolites, and protein pellets.
-
Protein Isolation: Isolate the protein fraction, which can be further purified if a specific protein is of interest.
-
Prepare the extracted metabolites or isolated proteins for NMR analysis by dissolving them in a suitable NMR buffer containing a deuterium lock solvent (e.g., D2O).
-
-
NMR Spectroscopy:
-
Acquire 1D and 2D NMR spectra (e.g., 1H-15N HSQC) on a high-field NMR spectrometer.
-
The 1H-15N HSQC spectrum will show correlations between the nitrogen-15 and its attached proton, allowing for the identification and quantification of the labeled metabolites and amino acid residues within proteins.
-
-
Data Analysis:
-
Process and analyze the NMR spectra to identify the 15N-labeled compounds and determine their concentrations.
-
This information can be used to map metabolic pathways and measure metabolic flux.
-
Signaling Pathway: The Ac/N-Degron Pathway
N-terminal acetylation is a common co-translational modification in eukaryotes. The Ac/N-degron pathway is a crucial cellular quality control mechanism that recognizes the N-terminal acetylated residue of a protein as a degradation signal (degron), targeting it for ubiquitination and subsequent proteasomal degradation.[4][5] N-terminal valine, after acetylation, can act as an Ac/N-degron.
Caption: The Ac/N-Degron Pathway for N-terminally acetylated valine.
This diagram illustrates the key steps of the Ac/N-degron pathway. A nascent polypeptide with an N-terminal valine residue is co-translationally acetylated by an N-α-acetyltransferase (NAT). This N-terminally acetylated valine then acts as a degradation signal (Ac/N-degron) that is recognized by an E3 ubiquitin ligase, such as Doa10 in yeast or its mammalian homolog Teb4. The E3 ligase polyubiquitinates the target protein, marking it for degradation by the 26S proteasome.
Experimental Workflow for MSUD Metabolite Analysis
The following workflow outlines the process of analyzing urinary metabolites for the diagnosis of Maple Syrup Urine Disease, a key application for understanding the context in which this compound can be used as an internal standard.
Caption: Workflow for urinary metabolite analysis in MSUD diagnosis.
This workflow diagram illustrates the sequential steps involved in the laboratory diagnosis of MSUD from a urine sample. The process begins with sample collection and the addition of an internal standard, such as this compound, for accurate quantification. The sample then undergoes extraction and derivatization to prepare the analytes for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Following data acquisition, the peaks corresponding to the branched-chain amino acid metabolites are identified and quantified, leading to a definitive diagnosis.
References
- 1. Urinary excretion of N-acetyl amino acids in patients with some inborn errors of amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15N-NMR-Based Approach for Amino Acids-Based 13C-Metabolic Flux Analysis of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR-based metabolite studies with 15N amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the Ac/N-degron recognition domain in the MARCHF6 E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Ac/N-Degron Domain of MARCHF6 E3 Ubiquitin Ligase and Its Role in Regulating Ferroptosis [mdpi.com]
An In-depth Technical Guide on the Biological Incorporation of Acetylvaline-¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for the biological incorporation of Acetylvaline-¹⁵N into proteins. This stable isotope-labeled compound serves as a precursor for ¹⁵N-labeled valine, enabling advanced proteomic studies. This document details the metabolic pathway, experimental protocols, and key considerations for the successful application of Acetylvaline-¹⁵N in research and development.
Introduction
Stable isotope labeling is a cornerstone of modern quantitative proteomics, allowing for the precise measurement of protein turnover, expression, and localization. While various stable isotope-labeled amino acids are commercially available, the use of N-acetylated forms, such as Acetylvaline-¹⁵N, presents a unique approach to introducing labeled amino acids into cellular systems. The incorporation of ¹⁵N from Acetylvaline-¹⁵N is not direct; it relies on an initial enzymatic deacetylation step to produce Valine-¹⁵N, which is then utilized by the cellular machinery for protein synthesis. This guide elucidates this process, offering a theoretical framework and practical guidance for its implementation.
The Metabolic Pathway of Acetylvaline-¹⁵N Incorporation
The biological utilization of Acetylvaline-¹⁵N for protein synthesis involves a two-step process: deacetylation followed by incorporation.
-
Deacetylation: Extracellular Acetylvaline-¹⁵N is transported into the cell. In the cytoplasm, the enzyme Aminoacylase I (ACY1) catalyzes the hydrolysis of the N-acetyl group from Acetylvaline-¹⁵N. This reaction yields L-Valine-¹⁵N and an acetate molecule. Aminoacylase I is a cytosolic, zinc-binding enzyme known to hydrolyze a variety of acylated L-amino acids.[1][2]
-
Incorporation: The newly synthesized L-Valine-¹⁵N enters the cellular pool of free amino acids. It is then charged to its cognate tRNA by valyl-tRNA synthetase and subsequently incorporated into nascent polypeptide chains during protein translation on the ribosome.
The efficiency of this overall process is dependent on the expression and activity of Aminoacylase I in the chosen cell line or organism.
Quantitative Data Presentation
The successful incorporation of ¹⁵N from Acetylvaline-¹⁵N can be quantified using mass spectrometry-based proteomics. The tables below present hypothetical data from a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment comparing a control (light) cell population grown with standard L-valine and an experimental (heavy) population grown with Acetylvaline-¹⁵N.
Table 1: Incorporation Efficiency of ¹⁵N from Acetylvaline-¹⁵N
| Protein ID | Peptide Sequence | Precursor m/z (Light) | Precursor m/z (Heavy) | Heavy/Light Ratio | ¹⁵N Incorporation (%) |
| P02768 | LVVVTADDADDG | 603.33 | 608.33 | 0.98 | 98.5 |
| Q15185 | VGVNGFGRIGRL | 625.38 | 631.38 | 0.99 | 99.2 |
| P60709 | VAPEEHPVLLTEAPLNPK | 949.04 | 954.04 | 0.97 | 97.9 |
Note: The ¹⁵N incorporation percentage is calculated based on the isotopic distribution of the heavy peptides.
Table 2: Substrate Specificity of Aminoacylase I (ACY1)
| N-acetylated Amino Acid Substrate | Relative Deacetylation Rate (%) |
| N-acetyl-methionine | 100 |
| N-acetyl-leucine | 85 |
| N-acetyl-valine | 75 (projected) |
| N-acetyl-alanine | 60 |
| N-acetyl-glycine | 20 |
Note: Data for N-acetyl-methionine, -leucine, -alanine, and -glycine are based on published literature. The rate for N-acetyl-valine is a projection based on structurally similar amino acids and requires experimental validation.
Experimental Protocols
This section provides a detailed methodology for a typical experiment involving the biological incorporation of Acetylvaline-¹⁵N in a mammalian cell line.
Cell Culture and Labeling
This protocol is adapted from standard SILAC procedures.[3]
-
Cell Line Selection: Choose a mammalian cell line with documented or predicted high expression of Aminoacylase I (ACY1).
-
Media Preparation:
-
Prepare SILAC DMEM or RPMI-1640 medium lacking L-valine.
-
For the "light" condition, supplement the medium with standard L-valine at the normal concentration.
-
For the "heavy" condition, supplement the medium with Acetylvaline-¹⁵N at a concentration calculated to be equimolar to the standard L-valine concentration.
-
Supplement both media with 10% dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.
-
-
Cell Adaptation and Labeling:
-
Culture the cells in the respective "light" and "heavy" media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.[3]
-
Monitor cell morphology and doubling time to ensure that the Acetylvaline-¹⁵N is not cytotoxic and does not impede normal cell growth.[3]
-
-
Experimental Treatment: Once labeling is complete, cells can be subjected to the desired experimental conditions (e.g., drug treatment, differentiation induction).
-
Cell Harvesting:
-
Wash the cells with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Combine "light" and "heavy" cell populations at a 1:1 ratio based on cell count or total protein concentration.
-
Protein Extraction, Digestion, and Mass Spectrometry
-
Protein Extraction: Lyse the combined cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Digestion:
-
Quantify the total protein concentration using a BCA assay.
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest the proteins into peptides using a sequence-grade protease, such as trypsin.
-
-
Mass Spectrometry:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction column.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
Logical Relationships and Considerations
The efficiency of labeling with Acetylvaline-¹⁵N is influenced by several factors. Understanding these relationships is crucial for designing and troubleshooting experiments.
-
Aminoacylase I Activity: This is the most critical factor. Cell lines with low or absent ACY1 activity will not efficiently deacetylate Acetylvaline-¹⁵N, leading to poor incorporation of ¹⁵N-valine. It may be necessary to screen cell lines for ACY1 expression or to overexpress ACY1 to enhance labeling efficiency.
-
Transport Efficiency: The uptake of Acetylvaline-¹⁵N into the cell is a prerequisite for its metabolism. The efficiency of the relevant amino acid transporters can impact the intracellular concentration of the labeled precursor.
-
Amino Acid Pool Dynamics: The intracellular concentration of unlabeled valine from other sources (e.g., protein degradation, incomplete dialysis of serum) can dilute the ¹⁵N-labeled pool, reducing the overall incorporation efficiency.
Conclusion
The use of Acetylvaline-¹⁵N as a precursor for the metabolic labeling of proteins offers a viable, albeit indirect, method for stable isotope labeling. The success of this approach hinges on the deacetylation of Acetylvaline-¹⁵N to Valine-¹⁵N by Aminoacylase I. This guide provides the foundational knowledge and a practical framework for researchers to explore the application of Acetylvaline-¹⁵N in their quantitative proteomics workflows. Experimental validation of labeling efficiency in the specific biological system of interest is paramount for achieving accurate and reproducible results.
References
- 1. The molecular basis of aminoacylase 1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACY1 aminoacylase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetylvaline-15N as a Tracer in Metabolic Pathways: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. Acetylvaline-15N, a derivative of the essential amino acid valine, presents a promising, yet underexplored, tracer for investigating specific aspects of amino acid and protein metabolism. The N-acetylation of valine alters its chemical properties, potentially directing it toward metabolic fates distinct from its canonical role in protein synthesis. This guide provides a comprehensive overview of the synthesis, potential metabolic pathways, and experimental considerations for using this compound as a tracer, particularly in the context of protein synthesis and amino acid catabolism. Due to the limited direct research on this compound, this guide incorporates methodologies and data from analogous N-acetylated amino acids and 15N-labeled tracers to provide a foundational framework for its application.
Synthesis of this compound
The synthesis of this compound can be readily achieved through the acetylation of L-valine-15N. A common and effective method involves the use of acetic anhydride as the acetylating agent.
Experimental Protocol: Chemical Synthesis of N-Acetyl-L-valine-15N
Materials:
-
L-valine-15N
-
Acetic anhydride
-
Glacial acetic acid (solvent)
-
Deionized water (for crystallization)
-
Sodium hydroxide (30% solution)
-
Hydrochloric acid (37% concentrated)
Procedure:
-
Dissolution: In a three-necked flask equipped with a magnetic stirrer and pH probe, dissolve a specific quantity (e.g., 10g) of L-valine-15N in deionized water (e.g., 100 mL).[1]
-
pH Adjustment: Adjust the pH of the solution to a target value (e.g., pH 8.0) by the dropwise addition of a 30% sodium hydroxide solution while stirring.[1]
-
Acetylation: While maintaining the target pH with the sodium hydroxide solution, slowly add a molar excess of acetic anhydride (e.g., 90 mL for 100g of L-valine) to the reaction mixture. The reaction is typically carried out at a controlled temperature (e.g., 35°C) for a set duration (e.g., 2 hours).[1]
-
Neutralization and Crystallization: After the reaction is complete, neutralize the solution by adding concentrated hydrochloric acid to a pH of 1.5.[1]
-
Purification: Concentrate the solution by rotary evaporation and cool to induce crystallization. The resulting crystals of N-Acetyl-L-valine-15N can be collected by filtration, washed with cold water, and dried.[1]
Metabolic Fate of this compound
Upon introduction into a biological system, this compound is not expected to be directly incorporated into proteins due to the N-terminal acetyl group, which blocks peptide bond formation. Instead, its primary metabolic fates are likely deacetylation to yield L-valine-15N or excretion.
Deacetylation: The key enzymes responsible for the deacetylation of N-acetylated amino acids are aminoacylases (or acylases). These enzymes hydrolyze the acetyl group, releasing the free amino acid. Aminoacylase I, for instance, is known to act on N-acetylated aliphatic amino acids.
Incorporation into Protein: The L-valine-15N released through deacetylation can then enter the cellular pool of free amino acids and be utilized for de novo protein synthesis. By tracking the incorporation of the 15N label into newly synthesized proteins, researchers can quantify protein synthesis rates.
Catabolism: The liberated L-valine-15N can also be catabolized through the canonical branched-chain amino acid degradation pathway, ultimately yielding intermediates for the tricarboxylic acid (TCA) cycle.
Below is a diagram illustrating the proposed metabolic pathway of this compound.
References
The Scarcity of Nature's Heavy Nitrogen: A Technical Guide to the Indispensable Role of 15N-Labeled Compounds in Research
For Immediate Release
A Deep Dive into the Natural Abundance of ¹⁵N and the Critical Need for Isotopic Labeling in Advanced Scientific Research
In the intricate world of molecular research, the ability to trace and quantify biological processes is paramount. Nitrogen, a fundamental component of life, exists predominantly as the lighter isotope ¹⁴N. Its heavier, stable counterpart, ¹⁵N, is present in scant amounts, a fact that both limits and empowers scientific investigation. This technical guide explores the natural abundance of ¹⁵N, elucidates the inherent limitations of relying on its natural prevalence for sensitive research, and details the indispensable role of ¹⁵N-labeled compounds in driving discovery in metabolic studies, structural biology, and drug development.
The Natural Landscape of Nitrogen Isotopes: A Tale of Two Atoms
Nitrogen in the atmosphere and biosphere is a mixture of two stable isotopes: ¹⁴N and ¹⁵N. The overwhelming majority is ¹⁴N, rendering ¹⁵N a rare, yet highly valuable, natural tracer. The subtle variations in their natural abundance, often influenced by biogeochemical processes, provide a window into ecosystem dynamics.
| Isotope | Natural Abundance (atom %) | Nuclear Spin (I) | Magnetic Moment (μ/μN) |
| ¹⁴N | 99.632 | 1 | +0.4037607 |
| ¹⁵N | 0.368 | 1/2 | -0.2831892 |
| Table 1: Natural Abundance and Nuclear Properties of Stable Nitrogen Isotopes. The significantly lower natural abundance of ¹⁵N necessitates the use of enriched compounds for most tracer studies.[1][2][3][4] |
The isotopic composition of a sample is typically expressed in delta (δ) notation, in parts per thousand (‰), relative to the ¹⁵N/¹⁴N ratio of atmospheric N₂.[5] Biological processes such as nitrogen fixation, nitrification, and denitrification exhibit isotopic fractionation, leading to slight variations in the δ¹⁵N values of different natural samples. While these natural variations are useful for ecological and environmental studies, they are often too subtle and complex to provide the clear, quantitative data required for detailed molecular and cellular research.
The Necessity of Enrichment: Why Natural Abundance Isn't Enough
The low and variable natural abundance of ¹⁵N presents significant challenges for researchers aiming to trace nitrogen pathways with high precision. Relying solely on natural isotopic signatures for quantitative analysis of metabolic flux or molecular interactions is often impractical due to:
-
Low Signal-to-Noise Ratio: The minute differences in ¹⁵N abundance in biological samples are difficult to distinguish from background noise, especially when analyzing low-concentration metabolites or proteins.
-
Complex Isotopic Fractionation: Biological processes can alter the natural ¹⁵N/¹⁴N ratio in unpredictable ways, complicating the interpretation of results and making it difficult to attribute changes in isotopic composition to a specific pathway or interaction.
-
Lack of Specificity: Natural abundance measurements reflect the entire history of nitrogen in a system, making it challenging to study a specific, time-dependent process without the introduction of a labeled tracer.
To overcome these limitations, scientists turn to ¹⁵N-labeled compounds, where the abundance of the ¹⁵N isotope is artificially increased to levels far exceeding its natural occurrence. This enrichment provides a powerful tool to introduce a distinct isotopic signature into a biological system, enabling clear and unambiguous tracking and quantification.
Applications of ¹⁵N-Labeled Compounds: Illuminating the Black Boxes of Biology
The use of ¹⁵N-labeled compounds has revolutionized numerous fields of research, providing unprecedented insights into complex biological systems.
Metabolic Studies and Flux Analysis
By introducing ¹⁵N-labeled substrates (e.g., amino acids, ammonia) to cells or organisms, researchers can trace the metabolic fate of nitrogen atoms through various biochemical pathways. This allows for the precise quantification of metabolic fluxes, revealing how cells utilize nutrients and how these pathways are altered in disease states.
Structural Biology: Unveiling Molecular Architectures with NMR and Mass Spectrometry
¹⁵N labeling is an essential technique in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural and dynamic analysis of proteins and other macromolecules.
-
NMR Spectroscopy: The ¹⁵N isotope possesses a nuclear spin of 1/2, which provides advantages for NMR, such as narrower line widths, compared to the more abundant ¹⁴N, which has a nuclear spin of 1 and exhibits quadrupole moment that broadens the NMR signal. Uniformly or selectively labeling a protein with ¹⁵N simplifies complex NMR spectra, facilitating resonance assignment and the determination of three-dimensional structures and molecular interactions.
-
Mass Spectrometry: In quantitative proteomics, techniques like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) utilize ¹⁵N-labeled amino acids to create a "heavy" internal standard. By comparing the mass spectra of labeled and unlabeled samples, researchers can accurately quantify changes in protein abundance between different cellular states.
Drug Development: From Target Validation to Pharmacokinetics
In the pharmaceutical industry, ¹⁵N-labeled compounds are instrumental throughout the drug development pipeline. They are used to:
-
Elucidate Mechanism of Action: Trace the interaction of a drug candidate with its target protein.
-
Study Drug Metabolism and Pharmacokinetics (DMPK): Track the absorption, distribution, metabolism, and excretion (ADME) of a drug in a biological system.
-
Accelerate Drug Discovery: ¹⁵N labeling can streamline the drug discovery process by providing critical insights into a compound's behavior early in development.
Experimental Protocols: A Practical Guide to ¹⁵N Labeling
The following are generalized protocols for common ¹⁵N labeling techniques. Specific parameters may need to be optimized for individual experimental systems.
Uniform ¹⁵N Labeling of Recombinant Proteins in E. coli for NMR Analysis
This protocol describes the expression of a ¹⁵N-labeled protein in E. coli using a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.
Materials:
-
E. coli expression strain transformed with the plasmid encoding the protein of interest.
-
M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl).
-
¹⁵NH₄Cl (≥98% ¹⁵N enrichment).
-
Glucose (or other carbon source).
-
MgSO₄, CaCl₂.
-
Trace elements solution.
-
Appropriate antibiotic.
Procedure:
-
Starter Culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Pre-culture in Minimal Medium: The next day, inoculate 100 mL of M9 minimal medium (containing unlabeled NH₄Cl) with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Main Culture and Labeling: Pellet the pre-culture cells by centrifugation and resuspend them in 1 L of M9 minimal medium prepared with ¹⁵NH₄Cl as the sole nitrogen source.
-
Growth and Induction: Grow the main culture at the optimal temperature for protein expression until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression with the appropriate inducer (e.g., IPTG).
-
Harvesting: Continue to grow the culture for the desired expression time (typically 4-16 hours). Harvest the cells by centrifugation.
-
Protein Purification: Purify the ¹⁵N-labeled protein from the cell pellet using standard chromatography techniques.
Stable Isotope Labeling with Amino acids in Cell culture (SILAC) for Quantitative Proteomics
This protocol outlines the basic steps for a SILAC experiment to compare protein abundance between two cell populations.
Materials:
-
Mammalian cell line of interest.
-
SILAC-grade cell culture medium (deficient in lysine and arginine).
-
"Light" L-lysine and L-arginine.
-
"Heavy" ¹⁵N-labeled L-lysine and L-arginine.
-
Dialyzed fetal bovine serum (dFBS).
-
Standard cell culture reagents and equipment.
Procedure:
-
Cell Adaptation: Culture the cells for at least five passages in the "heavy" SILAC medium supplemented with ¹⁵N-labeled lysine and arginine and dFBS to ensure complete incorporation of the heavy amino acids. Culture a parallel set of cells in "light" medium containing unlabeled lysine and arginine.
-
Experimental Treatment: Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).
-
Cell Lysis and Protein Extraction: Harvest and lyse the "light" and "heavy" cell populations separately.
-
Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
Protein Digestion: Digest the combined protein sample into peptides using an appropriate protease (e.g., trypsin).
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.
Visualizing Workflows: The Power of ¹⁵N in Unraveling Protein Interactions
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows that rely on ¹⁵N labeling.
Conclusion
The low natural abundance of ¹⁵N, while a limitation for direct analysis, is the very reason that ¹⁵N-labeled compounds are such powerful tools in scientific research. By enabling the precise tracing and quantification of nitrogen-containing molecules, these compounds have become indispensable for elucidating complex biological processes. From understanding the fundamentals of metabolism to accelerating the development of life-saving drugs, the strategic use of ¹⁵N labeling will continue to be a cornerstone of innovation in the life sciences.
References
The Pivotal Role of Acetylvaline-15N in Advancing Nitrogen Metabolism Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope labeling has revolutionized the study of metabolic pathways, offering a non-invasive and precise method for tracing the fate of atoms through complex biological systems. Among these, ¹⁵N-labeled compounds are indispensable for elucidating the intricate network of nitrogen metabolism. This technical guide focuses on the application of Acetylvaline-¹⁵N, a key tracer for investigating nitrogen flux, protein synthesis, and the dynamics of amino acid metabolism. We will delve into the underlying principles of its use, detailed experimental protocols for mass spectrometry and NMR analysis, and the interpretation of quantitative data. Furthermore, this guide will provide visualizations of metabolic pathways and experimental workflows to facilitate a deeper understanding of how Acetylvaline-¹⁵N serves as a powerful tool in biochemical research and drug development.
Introduction: The Significance of ¹⁵N-Labeled Tracers
Nitrogen is a fundamental component of essential biomolecules, including amino acids, proteins, and nucleic acids. Understanding the pathways of nitrogen assimilation, transfer, and excretion is crucial for comprehending cellular physiology, disease pathogenesis, and the mechanism of action of therapeutic agents.[1][2] Stable isotope labeling with Nitrogen-15 (¹⁵N) has emerged as a transformative technique, allowing researchers to track nitrogen atoms without the safety concerns associated with radioactive isotopes.[1][3]
¹⁵N-labeled amino acids are particularly valuable for studying protein synthesis and degradation, metabolic flux, and the diagnosis of metabolic disorders.[4] The use of N-acetylated amino acids, such as Acetylvaline-¹⁵N, offers potential advantages. The acetyl group can enhance the bioavailability and cellular uptake of the amino acid, acting as a prodrug that is deacetylated intracellularly to release the labeled valine. This controlled release can be advantageous for specific experimental designs aimed at tracking nitrogen metabolism in target tissues.
The Metabolic Journey of Acetylvaline-¹⁵N
The primary role of Acetylvaline-¹⁵N in metabolic studies hinges on its biotransformation to L-Valine-¹⁵N. Upon administration, it is hypothesized to be transported into cells where intracellular acylases remove the acetyl group. This enzymatic deacetylation releases L-Valine-¹⁵N, which then enters the cellular pool of free amino acids. From this point, the ¹⁵N label can be traced through various metabolic pathways.
Quantitative Analysis of Nitrogen Metabolism
The incorporation of ¹⁵N from Acetylvaline-¹⁵N into various biomolecules can be quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques allow for the determination of key metabolic parameters such as protein turnover rates and fractional synthesis rates (FSR).
Data Presentation
While specific quantitative data for Acetylvaline-¹⁵N is not extensively published, the following tables present representative data from studies using other ¹⁵N-labeled amino acids to illustrate the types of measurements that can be obtained.
Table 1: Representative Fractional Synthesis Rates (FSR) of Proteins in Different Tissues
| Tissue | Protein Fraction | Tracer Used | FSR (%/day) | Reference |
|---|---|---|---|---|
| Vastus Lateralis Muscle | Myofibrillar | L-[α-¹⁵N]lysine | 1.46 ± 0.35 | Adapted from |
| Vastus Lateralis Muscle | Sarcoplasmic | L-[α-¹⁵N]lysine | 3.8 ± 0.8 | Adapted from |
| Pancreatic Cancer Cells | Various Proteins | ¹⁵N Amino Acid Mix | 44 - 76 | Adapted from |
Table 2: Representative ¹⁵N Enrichment in Tissues Following Labeled Diet
| Tissue | Labeling Duration | ¹⁵N Enrichment (%) | Reference |
|---|---|---|---|
| Rat Liver | 50 days | 86.0 ± 4.69 | Adapted from |
| Rat Brain | 50 days | 71.9 ± 8.13 | Adapted from |
| Rat Liver | 107 days | 94.4 ± 4.24 | Adapted from |
| Rat Brain | 107 days | 83.3 ± 6.09 | Adapted from |
Experimental Protocols
The successful use of Acetylvaline-¹⁵N as a tracer requires robust experimental design and precise analytical methods. Below are detailed protocols for sample preparation and analysis using mass spectrometry and NMR spectroscopy.
Mass Spectrometry-Based Analysis of ¹⁵N Incorporation
This protocol outlines the steps for a typical in vivo labeling experiment followed by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) analysis to determine ¹⁵N enrichment in amino acids.
Protocol 1: GC-C-IRMS Analysis of ¹⁵N-Valine from Tissues
-
Tracer Administration: Administer Acetylvaline-¹⁵N to the subject (e.g., via intravenous infusion or incorporation into the diet). The dosage and duration will depend on the experimental goals and the organism being studied.
-
Tissue Collection: At predetermined time points, collect tissue samples and immediately freeze them in liquid nitrogen to quench metabolic activity.
-
Protein Hydrolysis:
-
Homogenize the tissue sample in a suitable buffer.
-
Precipitate the protein using an acid (e.g., perchloric acid).
-
Wash the protein pellet to remove free amino acids.
-
Hydrolyze the protein pellet in 6M HCl at 110°C for 24 hours.
-
Dry the hydrolysate under a stream of nitrogen gas.
-
-
Amino Acid Derivatization (for GC analysis):
-
Re-suspend the dried hydrolysate in acidified methanol and heat at 100°C for 1 hour to methylate the amino acids.
-
Evaporate the methanol under nitrogen.
-
Acetylate the N-acetyl methyl esters using a mixture of acetic anhydride, trimethylamine, and acetone (1:2:5, v/v/v) for 10 minutes at 60°C.
-
Evaporate the reagents under nitrogen gas.
-
-
GC-C-IRMS Analysis:
-
Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate).
-
Inject the sample into the GC-C-IRMS system. The GC separates the individual amino acid derivatives.
-
The separated compounds are combusted to N₂ gas, which is then introduced into the isotope ratio mass spectrometer.
-
The mass spectrometer measures the ratio of ¹⁵N/¹⁴N, from which the ¹⁵N enrichment is calculated.
-
NMR Spectroscopy for Metabolite Profiling
NMR spectroscopy provides a non-destructive method to observe the incorporation of ¹⁵N into various metabolites in real-time. Heteronuclear Single Quantum Coherence (HSQC) experiments are particularly powerful for this purpose.
Protocol 2: ¹H-¹⁵N HSQC NMR Analysis of ¹⁵N-Labeled Metabolites
-
Cell Culture and Labeling:
-
Culture mammalian cells in a suitable medium.
-
Replace the medium with one containing Acetylvaline-¹⁵N and continue the culture for the desired labeling period.
-
-
Metabolite Extraction:
-
Separate the cells from the medium.
-
Extract metabolites from the cells using a method such as methanol-chloroform-water extraction.
-
Lyophilize the cell extract.
-
-
NMR Sample Preparation:
-
Reconstitute the dried cell extract in an NMR buffer (e.g., 100 mM acetate buffer in D₂O, pH 4.0) to minimize the exchange rate of amine protons with water.
-
Transfer the sample to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹H-¹⁵N HSQC spectra on an NMR spectrometer equipped with a cryoprobe.
-
To improve the detection of exchangeable amine protons, experiments can be run at low temperatures (e.g., -5 °C) with an organic co-solvent (e.g., 20% acetone-d6) to prevent freezing.
-
-
Data Analysis:
-
Process the NMR data using appropriate software.
-
Identify and quantify the cross-peaks in the HSQC spectrum corresponding to ¹⁵N-labeled metabolites by comparing their chemical shifts to standards. The intensity of the cross-peaks is proportional to the concentration of the labeled metabolite.
-
Application in Drug Development
The use of Acetylvaline-¹⁵N extends to pharmaceutical research and drug development. By tracing the impact of a drug candidate on nitrogen metabolism, researchers can gain insights into its mechanism of action, identify potential off-target effects, and assess its efficacy in modulating specific metabolic pathways. For instance, a drug's effect on protein synthesis rates in cancer cells can be quantified by measuring the incorporation of ¹⁵N from Acetylvaline-¹⁵N into the proteome.
Signaling Pathways and Nitrogen Metabolism
Nitrogen metabolism is intricately linked to major cellular signaling pathways that regulate cell growth, proliferation, and survival. For example, the mTOR pathway is a key sensor of amino acid availability and a central regulator of protein synthesis. Studies using ¹⁵N-labeled amino acids can help to dissect how different stimuli or therapeutic interventions affect these signaling networks by tracing the flux of nitrogen through the system.
References
- 1. In vivo deacetylation of N-acetyl amino acids by kidney acylases in mice and rats. A possible role of acylase system in mammalian kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Robust method for investigating nitrogen metabolism of 15N labeled amino acids using AccQ•Tag ultra performance liquid chromatography-photodiode array-electrospray ionization-mass spectrometry: application to a parasitic plant-plant interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acetylated amino acids | Nilsson Lab [nilssonlab.se]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Protocol for Stable Isotope Labeling in Cell Culture using ¹⁵N-Acetylvaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method in quantitative proteomics for the accurate determination of relative protein abundance. This technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. This application note details a novel approach to SILAC utilizing ¹⁵N-Acetylvaline, a pro-amino acid that can be metabolized by cells to provide ¹⁵N-Valine for protein synthesis.
The use of an N-acetylated amino acid offers potential advantages, including enhanced bioavailability and cellular uptake. The N-acetyl group is removed intracellularly by aminoacylases, releasing the labeled amino acid for incorporation into newly synthesized proteins.[1][2] This method is particularly useful for studying protein turnover, synthesis, and post-translational modifications in various cell lines. This document provides a detailed protocol for the application of ¹⁵N-Acetylvaline in cell culture for quantitative proteomic analysis.
Principle of the Method
The core principle of this protocol is the replacement of standard ("light") L-valine in the cell culture medium with its heavy isotope-labeled and N-acetylated counterpart, ¹⁵N-Acetylvaline. As cells proliferate, they take up the ¹⁵N-Acetylvaline. Intracellular aminoacylases, such as ACY1, hydrolyze the N-acetyl group, releasing ¹⁵N-Valine.[1][2] This "heavy" valine is then charged to its cognate tRNA and incorporated into newly synthesized proteins. After a sufficient number of cell divisions, the cellular proteome becomes fully labeled with ¹⁵N-Valine.
By comparing the mass spectra of peptides from cells grown in "heavy" ¹⁵N-Acetylvaline medium with those from cells grown in "light" (unlabeled) medium, the relative abundance of each protein can be accurately quantified. The mass difference between the heavy and light peptides allows for their simultaneous detection and quantification by mass spectrometry.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the ¹⁵N-Acetylvaline labeling protocol. These values are provided as a starting point and may require optimization for specific cell lines and experimental conditions.
| Parameter | Recommended Value/Range | Notes |
| ¹⁵N-Acetylvaline Concentration | 20 - 94 mg/L (approx. 0.17 - 0.80 mM) | Based on typical L-valine concentrations in RPMI-1640 and DMEM.[3] The optimal concentration should be determined empirically for each cell line. |
| Cell Adaptation Period | 5-7 cell doublings | To ensure near-complete incorporation of the heavy isotope. |
| Expected Labeling Efficiency | > 95% | Dependent on cell line's aminoacylase activity and complete replacement of light L-valine. |
| Effect on Cell Viability | Minimal to none | N-acetylated amino acids are generally well-tolerated by cells. However, it is crucial to monitor cell morphology and proliferation rates. |
| Dialyzed Fetal Bovine Serum (FBS) | Required (e.g., 10% v/v) | To minimize the presence of unlabeled L-valine from the serum. |
Experimental Protocols
This section provides a detailed step-by-step protocol for ¹⁵N-Acetylvaline labeling in mammalian cell culture.
Protocol 1: Preparation of "Heavy" SILAC Medium
-
Obtain Valine-deficient Medium: Start with a commercially available cell culture medium that lacks L-valine (e.g., DMEM for SILAC or RPMI-1640 for SILAC).
-
Reconstitute Medium: Prepare the valine-deficient medium according to the manufacturer's instructions.
-
Supplement with Amino Acids: Add all other essential amino acids at their standard concentrations if they are not already present in the base medium.
-
Add ¹⁵N-Acetylvaline: Dissolve ¹⁵N-Acetylvaline in the medium to the desired final concentration (e.g., 94 mg/L for DMEM-based media or 20 mg/L for RPMI-1640-based media). Ensure complete dissolution.
-
Add Dialyzed FBS: Supplement the medium with dialyzed fetal bovine serum to a final concentration of 10% (v/v). Dialyzed serum is critical to prevent the introduction of unlabeled L-valine.
-
Add Other Supplements: Add other necessary supplements such as L-glutamine, penicillin-streptomycin, and sodium pyruvate as required for the specific cell line.
-
Sterile Filtration: Filter the complete "heavy" medium through a 0.22 µm sterile filter.
-
Storage: Store the prepared medium at 4°C.
Protocol 2: Cell Adaptation and Labeling
-
Cell Culture Initiation: Culture the mammalian cell line of choice in standard ("light") medium containing unlabeled L-valine until the desired cell number is reached.
-
Adaptation to Heavy Medium: To adapt the cells to the "heavy" medium, subculture them in a medium containing a 1:1 mixture of "light" and "heavy" medium for one passage.
-
Full Labeling: After the initial adaptation, subculture the cells in 100% "heavy" medium containing ¹⁵N-Acetylvaline.
-
Monitor Incorporation: Continue to culture the cells in the "heavy" medium for at least 5-7 cell doublings to achieve maximum incorporation of ¹⁵N-Valine into the proteome.
-
Verification of Labeling (Optional but Recommended): To verify the labeling efficiency, a small aliquot of cells can be harvested after 5-7 doublings. Proteins can be extracted, digested, and analyzed by mass spectrometry to confirm the incorporation of the heavy isotope.
-
Experimental Treatment: Once the cells are fully labeled, they can be used for experimental treatments (e.g., drug treatment, induction of a signaling pathway). A parallel culture grown in "light" medium will serve as the control.
Protocol 3: Sample Preparation for Mass Spectrometry
-
Cell Harvesting: After experimental treatment, harvest the "heavy" and "light" cell populations.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates from both "heavy" and "light" populations using a standard protein assay (e.g., BCA assay).
-
Sample Mixing: Mix equal amounts of protein from the "heavy" and "light" lysates.
-
Protein Digestion: Perform in-solution or in-gel digestion of the mixed protein sample using a protease such as trypsin.
-
Peptide Cleanup: Desalt and concentrate the resulting peptide mixture using a C18 StageTip or a similar method.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.
Visualizations
Metabolic Pathway of ¹⁵N-Acetylvaline Incorporation
Caption: Metabolic pathway of ¹⁵N-Acetylvaline deacetylation and incorporation into proteins.
Experimental Workflow for ¹⁵N-Acetylvaline SILAC
Caption: Experimental workflow for quantitative proteomics using ¹⁵N-Acetylvaline SILAC.
References
Application Notes: Using Acetylvaline-¹⁵N for In Vivo Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique for elucidating metabolic pathways, quantifying flux rates, and measuring the synthesis and turnover of biomolecules in vivo. ¹⁵N-labeled amino acids are frequently used to track nitrogen metabolism and protein dynamics.[1][2] This document provides detailed application notes and protocols for the use of N-Acetyl-L-valine-¹⁵N (Acetylvaline-¹⁵N) as a stable and efficient precursor for delivering L-valine-¹⁵N to study metabolic processes in living systems.
N-acetylated amino acids are known to be deacetylated in vivo, primarily by acylase enzymes found in the kidney, to release the corresponding free amino acid.[3] This makes Acetylvaline-¹⁵N an excellent tracer candidate, as it can be administered and subsequently hydrolyzed to provide a source of L-valine-¹⁵N for incorporation into the body's free amino acid pool. This labeled valine can then be traced into various metabolic pathways, including protein synthesis and the tricarboxylic acid (TCA) cycle.
Principle of the Method
The core principle involves the systemic administration of Acetylvaline-¹⁵N to a living organism. Following administration, the compound circulates and is transported to the kidneys, where amidohydrolases (acylases) catalyze the removal of the acetyl group.[3] This reaction releases L-valine-¹⁵N into circulation. The ¹⁵N-enriched valine mixes with the endogenous unlabeled valine pool and serves as a tracer.
By collecting biological samples (e.g., plasma, tissues) at specific time points after administration and analyzing them via mass spectrometry, researchers can measure the incorporation of ¹⁵N into downstream molecules. This allows for the quantification of key metabolic rates, such as the Fractional Synthesis Rate (FSR) of proteins in various tissues.
Key Applications
-
Measurement of tissue-specific protein synthesis rates.
-
Tracing the entry of valine's carbon skeleton into the TCA cycle.
-
Studying amino acid transport and pool kinetics.
-
Assessing the metabolic impact of disease states or therapeutic interventions.
Experimental Protocols
This section outlines a general protocol for an in vivo study in a mouse model to measure protein synthesis rates in liver and skeletal muscle.
Materials and Equipment
-
Tracer: N-Acetyl-L-valine-¹⁵N (≥98% isotopic purity)
-
Animals: C57BL/6 mice (or other appropriate model)
-
Reagents: Sterile saline (0.9% NaCl), Perchloric acid (PCA), Phenylisothiocyanate (PITC), Solvents for mass spectrometry (e.g., acetonitrile, water, formic acid).
-
Equipment: Analytical balance, vortex mixer, centrifuge, sonicator, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, standard lab equipment for animal handling and tissue dissection.
Experimental Workflow
The overall experimental process follows a sequence of steps from animal preparation to data analysis.
Detailed Methodologies
a. Preparation of Dosing Solution:
-
Accurately weigh the required amount of Acetylvaline-¹⁵N. A common dose for amino acid tracers is in the range of 150-200 mg/kg body weight.
-
Dissolve the tracer in sterile 0.9% saline to a final concentration of ~20 mg/mL.
-
Ensure complete dissolution by vortexing. Use gentle warming if necessary.
-
Sterile-filter the solution through a 0.22 µm filter before administration.
b. Tracer Administration and Sample Collection:
-
Acclimatize animals for at least one week with standard chow and water ad libitum.
-
Fast animals for 4-6 hours prior to the experiment to reduce variability from food intake.
-
Administer the Acetylvaline-¹⁵N solution via intraperitoneal (IP) injection. Record the exact time of injection.
-
After a predetermined incorporation period (e.g., 30 minutes), euthanize the animal using an approved method.
-
Immediately collect blood via cardiac puncture into heparinized tubes.
-
Quickly dissect tissues of interest (e.g., liver, gastrocnemius muscle), rinse with ice-cold saline, blot dry, and flash-freeze in liquid nitrogen. Store all samples at -80°C until analysis.
c. Sample Processing and Analysis:
-
Plasma Precursor Enrichment:
-
Thaw plasma samples on ice.
-
Precipitate proteins by adding a known volume of cold perchloric acid (PCA).
-
Centrifuge to pellet the protein and collect the supernatant containing free amino acids.
-
The supernatant is then neutralized and prepared for mass spectrometry to determine the ¹⁵N enrichment of free valine, which serves as the precursor pool enrichment.
-
-
Tissue Protein-Bound Enrichment:
-
Homogenize a weighed portion of the frozen tissue in cold PCA.
-
Centrifuge and discard the supernatant. Wash the protein pellet multiple times with PCA to remove all free amino acids.
-
Hydrolyze the protein pellet in 6M HCl at 110°C for 18-24 hours.
-
Dry the hydrolysate under a stream of nitrogen.
-
The resulting free amino acids (from the hydrolyzed protein) are then prepared for mass spectrometry.
-
-
Mass Spectrometry:
-
Amino acid samples are typically derivatized (e.g., using PITC) to improve their chromatographic properties and ionization efficiency.
-
Analyze the samples using GC-MS or LC-MS/MS to measure the ratio of labeled (M+1) to unlabeled (M+0) valine. This ratio determines the ¹⁵N isotopic enrichment.
-
Data Presentation and Analysis
The primary outcome is often the Fractional Synthesis Rate (FSR) of protein, which represents the percentage of the tissue protein pool that is newly synthesized per unit of time.
FSR Calculation: FSR (%/hour) = (E_protein / E_precursor) * (1 / time) * 100
Where:
-
E_protein is the ¹⁵N enrichment of valine in the tissue protein hydrolysate.
-
E_precursor is the ¹⁵N enrichment of free valine in the plasma (representing the precursor pool).
-
time is the duration of the tracer incorporation in hours.
Quantitative Data Summary
The following table presents hypothetical data from a study using Acetylvaline-¹⁵N in mice.
| Parameter | Control Group (n=6) | Treatment Group (n=6) |
| Plasma Valine-¹⁵N Enrichment (APE) | 15.2 ± 1.8 % | 14.9 ± 2.1 % |
| Liver Protein Valine-¹⁵N Enrichment (APE) | 1.85 ± 0.25 % | 2.55 ± 0.31 % |
| Muscle Protein Valine-¹⁵N Enrichment (APE) | 0.41 ± 0.08 % | 0.35 ± 0.06 % |
| Liver Protein FSR (%/hour) | 24.3 ± 3.1 % | 34.2 ± 3.9 % |
| Muscle Protein FSR (%/hour) | 5.4 ± 1.1 % | 4.7 ± 0.9 % |
| Data are presented as mean ± standard deviation. APE = Atom Percent Excess. FSR calculated based on a 30-minute (0.5 hour) incorporation time. |
Metabolic Pathway Visualization
Once administered, Acetylvaline-¹⁵N is deacetylated to release Valine-¹⁵N, which then participates in major metabolic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. N-acylated alpha-amino acids as novel oral delivery agents for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo deacetylation of N-acetyl amino acids by kidney acylases in mice and rats. A possible role of acylase system in mammalian kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acetylvaline-15N Sample Preparation for NMR Analysis
Introduction
Stable isotope labeling is an indispensable tool in Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed studies of molecular structure, dynamics, and interactions.[][2] Nitrogen-15 (¹⁵N) is a key isotope used in protein and small molecule analysis. The ¹⁵N nucleus possesses NMR activity and, when incorporated into a molecule, allows for the use of powerful techniques like the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, often referred to as a "fingerprint" spectrum in protein NMR.[]
N-acetyl-L-valine, a modified amino acid, can serve as a model compound for NMR studies or be a part of larger molecular systems. Preparing ¹⁵N-labeled acetylvaline (Acetylvaline-¹⁵N) is crucial for tracing nitrogen metabolism, performing quantitative NMR (qNMR), and for assigning resonances in complex spectra.[3] These application notes provide detailed protocols for both the chemical synthesis of Acetylvaline-¹⁵N as a standard and for the biosynthetic incorporation of ¹⁵N-valine into proteins, a common prerequisite for studying valine residues in a biological context.
Protocol 1: Chemical Synthesis and Preparation of Acetylvaline-¹⁵N for NMR Analysis
This protocol details the preparation of an Acetylvaline-¹⁵N sample for use as a standard or for direct NMR analysis of the small molecule. The process involves the chemical acetylation of commercially available ¹⁵N-labeled L-valine followed by standard NMR sample preparation steps.
Experimental Protocol
Part A: N-Acetylation of L-Valine-¹⁵N
-
Dissolution: Dissolve 100 mg of L-Valine-¹⁵N in 5 mL of glacial acetic acid in a round-bottom flask. Gentle warming may be required to achieve full dissolution.
-
Acetylation: Add 1.5 equivalents of acetic anhydride to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully add 10 mL of ice-cold water to the flask to quench the excess acetic anhydride.
-
Evaporation: Remove the acetic acid and water under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude N-acetyl-L-valine-¹⁵N can be purified by recrystallization from an ethanol/water mixture to yield a pure, crystalline product.
-
Verification: Confirm the identity and purity of the product using Mass Spectrometry (to verify ¹⁵N incorporation) and a preliminary ¹H NMR spectrum.
Part B: NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the Acetylvaline-¹⁵N is fully soluble.[4] Deuterium oxide (D₂O) or deuterated phosphate buffer are common choices. For quantitative NMR (qNMR), ensure the solvent completely dissolves both the analyte and the internal standard.
-
Weighing and Dissolution:
-
Accurately weigh approximately 5-25 mg of the purified Acetylvaline-¹⁵N.
-
For qNMR, also weigh a precise amount of a suitable internal reference standard (e.g., terephthalic acid (TPA) or sulfoisophthalic acid (SIPA) for aromatic compounds, or DSS for aliphatic compounds). The standard should have known purity and signals that do not overlap with the analyte.
-
Co-dissolve the analyte and standard in a precise volume of the chosen deuterated solvent, typically 0.5-0.6 mL for a standard 5 mm NMR tube.
-
-
pH Adjustment (if necessary): For aqueous samples, the pH can significantly affect chemical shifts. Adjust the pH by adding microliter amounts of dilute acid (e.g., DCl) or base (e.g., NaOD). It is often best to remove the sample from the NMR tube for this adjustment to ensure proper mixing. A pH of 12 has been found to minimize signal overlap for aromatic amino acids.
-
Transfer and Filtration: Filter the final solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube. This step is critical to remove any particulate matter, which can degrade spectral quality.
-
Final Volume: Ensure the final sample height in the tube is at least 4.5 cm to allow for proper shimming by the spectrometer.
Workflow Diagram: Chemical Synthesis and Sample Preparation
Protocol 2: Biosynthetic ¹⁵N-Valine Labeling in Proteins
This protocol is for researchers who need to study ¹⁵N-labeled valine residues within a protein. It involves expressing the protein of interest in a medium where ¹⁵N is the sole nitrogen source, leading to its incorporation into all amino acids, including valine.
Key Challenge: Metabolic Scrambling
A significant challenge with labeling valine in many expression systems, including HEK293 cells, is metabolic scrambling. The ¹⁵N isotope from valine can be transferred to other amino acids, particularly isoleucine and leucine, complicating spectral analysis. In some cases, tuning culture conditions, such as reducing the concentration of the labeled amino acid, can help minimize this scrambling. Using precursors like α-ketoisovaleric acid can specifically label leucine and valine.
Experimental Protocol
-
Expression System: Use an E. coli expression system, which is cost-effective for uniform labeling.
-
Media Preparation:
-
Prepare a minimal medium (e.g., M9) culture.
-
The sole nitrogen source should be ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl).
-
The primary carbon source is typically unlabeled glucose.
-
-
Culture Growth:
-
Grow a starter culture in a rich medium (e.g., LB).
-
Inoculate the minimal medium containing ¹⁵NH₄Cl with the starter culture.
-
Grow the cells at the appropriate temperature (e.g., 37°C) until they reach the mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
-
Protein Expression: Induce protein expression using an appropriate inducer (e.g., IPTG). Continue to grow the culture for several hours to allow for the expression of the ¹⁵N-labeled protein.
-
Harvesting and Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells (e.g., by sonication) and purify the target protein using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).
-
-
NMR Sample Preparation:
-
Concentrate the purified protein to a final concentration of 0.3-0.5 mM. For larger proteins (>20 kDa), concentrations may be lower, while peptides can be more concentrated (2-5 mM).
-
Buffer exchange into a suitable NMR buffer (e.g., 25 mM phosphate buffer, pH 6.5 or lower). The buffer should ideally lack protons to avoid interfering signals.
-
Add 5-10% D₂O to the final sample for the spectrometer's frequency lock.
-
Transfer approximately 400-600 µL of the final sample into a clean NMR tube.
-
Diagram: Biosynthetic Labeling and Scrambling Pathway
References
Application Note: Quantitative Proteomics Workflow Using 15N-Valine Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative proteomics is a powerful analytical approach for the comprehensive identification and quantification of proteins and their dynamic changes in complex biological samples.[1][2] Metabolic labeling with stable isotopes is a highly accurate and robust method for quantitative proteomics. One such technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins.[3][4][5] This allows for the direct comparison of protein abundance between different cell populations, such as treated versus untreated cells.
This application note details a comprehensive workflow for quantitative proteomics using Acetylvaline-15N. However, it is important to note that the use of N-acetylated amino acids for metabolic labeling is not a standard or widely documented method. Protein N-terminal acetylation is a common co-translational modification, and lysine acetylation is a critical post-translational modification. Typically, these modifications are the subject of proteomic studies rather than being part of the labeling reagent itself. Therefore, this document will focus on a robust and well-established workflow using 15N-Valine for metabolic labeling. The principles and protocols outlined here can be adapted for other 15N-labeled amino acids.
This workflow enables the accurate relative quantification of thousands of proteins, providing valuable insights into cellular processes, disease mechanisms, and the effects of drug candidates.
Principle of 15N-Valine Metabolic Labeling
The core principle of this quantitative proteomics workflow is the metabolic incorporation of a stable isotope-labeled amino acid, in this case, 15N-Valine, into the entire proteome of a cell population. In a typical experiment, two cell populations are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural abundance (predominantly 14N) of valine, while the other is grown in "heavy" medium containing 15N-labeled valine.
Over several cell divisions, the 15N-valine is incorporated into all newly synthesized proteins in the "heavy" cell population. After the experimental treatment, the "light" and "heavy" cell populations are combined, and the proteins are extracted and digested into peptides. The resulting peptide pairs are chemically identical but have a distinct mass difference due to the 15N label. These mass-shifted peptide pairs are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of a protein between the two samples is determined by the ratio of the signal intensities of the "heavy" and "light" peptide pairs in the mass spectrometer.
Experimental Protocols
Protocol 1: Cell Culture and Metabolic Labeling with 15N-Valine
This protocol describes the steps for labeling cells with 15N-Valine for a typical SILAC experiment.
Materials:
-
Cell line of interest
-
SILAC-grade cell culture medium deficient in valine
-
"Light" L-Valine (14N)
-
"Heavy" L-Valine-15N
-
Dialyzed fetal bovine serum (dFBS)
-
Standard cell culture reagents and equipment
Procedure:
-
Prepare SILAC Media:
-
Reconstitute the valine-deficient medium according to the manufacturer's instructions.
-
Prepare "light" medium by supplementing the valine-deficient medium with "light" L-Valine to the desired final concentration.
-
Prepare "heavy" medium by supplementing the valine-deficient medium with "heavy" L-Valine-15N to the same final concentration.
-
Add dFBS and other necessary supplements (e.g., penicillin/streptomycin) to both media.
-
-
Cell Adaptation:
-
Culture the cells in the "heavy" SILAC medium for at least five to six cell doublings to ensure complete incorporation of the 15N-Valine.
-
Monitor the incorporation efficiency by performing a small-scale protein extraction and mass spectrometry analysis. Incorporation should be >97% to ensure accurate quantification.
-
Culture a parallel set of cells in the "light" SILAC medium.
-
-
Experimental Treatment:
-
Once complete labeling is confirmed, subject the cells to the desired experimental conditions (e.g., drug treatment, growth factor stimulation). The "light" population can serve as the control.
-
-
Cell Harvesting:
-
After treatment, wash the cells with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell count or protein concentration.
-
Protocol 2: Protein Extraction and Digestion
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
C18 spin columns for peptide cleanup
Procedure:
-
Cell Lysis:
-
Resuspend the combined cell pellet in lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Reduction and Alkylation:
-
Take a desired amount of protein (e.g., 100 µg) and adjust the volume with ammonium bicarbonate buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes.
-
-
In-solution Digestion:
-
Add trypsin to the protein solution at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using C18 spin columns according to the manufacturer's protocol.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Protocol 3: LC-MS/MS Analysis
Materials:
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap)
-
Reversed-phase C18 analytical column
-
Mobile phases: Solvent A (0.1% formic acid in water), Solvent B (0.1% formic acid in acetonitrile)
Procedure:
-
Sample Resuspension:
-
Resuspend the dried peptides in a small volume of Solvent A.
-
-
LC Separation:
-
Inject the peptide sample onto the analytical column.
-
Separate the peptides using a gradient of Solvent B over a defined period (e.g., 2 hours).
-
-
Mass Spectrometry:
-
Analyze the eluting peptides using the mass spectrometer in data-dependent acquisition (DDA) mode.
-
Acquire full MS scans in the Orbitrap at high resolution.
-
Select the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).
-
Acquire MS/MS scans in the Orbitrap.
-
Data Presentation
Quantitative data from the LC-MS/MS analysis should be processed using specialized software (e.g., MaxQuant, Proteome Discoverer). The software will identify peptides and proteins and calculate the heavy-to-light (H/L) ratios for each protein. The results should be summarized in a clear and structured table.
Table 1: Example of Quantitative Proteomics Data Summary
| Protein Accession | Gene Symbol | Protein Name | H/L Ratio | p-value | Regulation |
| P00533 | EGFR | Epidermal growth factor receptor | 2.54 | 0.001 | Upregulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.89 | Unchanged |
| P04637 | TP53 | Cellular tumor antigen p53 | 0.45 | 0.005 | Downregulated |
Mandatory Visualization
Workflow Diagram
References
- 1. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. UWPR [proteomicsresource.washington.edu]
- 5. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
Application Note: Quantitative Analysis of Acetyl-MTP-Val-LITG Peptide in Human Plasma using a Stable Isotope-Labeled Internal Standard
Introduction
The accurate quantification of peptides in complex biological matrices is crucial for biomarker discovery, pharmacokinetic studies, and drug development. Stable isotope-labeled (SIL) peptides are the gold standard for internal standards in mass spectrometry-based quantification, as they mimic the physicochemical properties of the analyte, correcting for variability in sample preparation and instrument response. This application note describes a robust and sensitive method for the quantification of an N-terminally acetylated peptide, Acetyl-MTP-Val-LITG, in human plasma using a custom-synthesized Acetylvaline-¹⁵N labeled peptide as an internal standard.
N-terminal acetylation is a common post-translational modification that can influence protein function and stability. The target peptide, Acetyl-MTP-Val-LITG, has been identified as a potential biomarker for a specific metabolic disorder. The developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method demonstrates high specificity, accuracy, and precision, making it suitable for clinical research applications. The use of an Acetylvaline-¹⁵N labeled internal standard, where the nitrogen atom in the valine residue is replaced with the heavy ¹⁵N isotope, allows for precise differentiation between the analyte and the standard, ensuring reliable quantification.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of the target peptide is depicted below. The process begins with the preparation of plasma samples, which includes protein precipitation and the addition of the ¹⁵N-labeled internal standard. The samples are then subjected to LC-MS/MS analysis using a targeted parallel reaction monitoring (PRM) method. Finally, the data is processed to determine the concentration of the target peptide.
Experimental Protocols
Materials and Reagents
-
Target Peptide (Analyte): Acetyl-MTP-Val-LITG (≥95% purity)
-
Internal Standard (IS): Acetyl-MTP-[¹⁵N-Val]-LITG (≥95% purity, ¹⁵N enrichment >99%)
-
Human Plasma (K₂EDTA)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
Sample Preparation
-
Thaw human plasma samples on ice.
-
Prepare a stock solution of the internal standard (IS) at 1 µg/mL in 50% acetonitrile/water.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Spike 10 µL of the IS stock solution into the plasma sample to achieve a final concentration of 100 ng/mL.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 30°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A (0.1% formic acid in water).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Instrument: High-performance liquid chromatography system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 5% B
-
2-12 min: 5-40% B
-
12-13 min: 40-95% B
-
13-15 min: 95% B
-
15-15.1 min: 95-5% B
-
15.1-20 min: 5% B
-
Mass Spectrometry
-
Instrument: High-resolution tandem mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Analysis Mode: Parallel Reaction Monitoring (PRM)
-
MS1 Resolution: 60,000
-
MS2 Resolution: 30,000
-
Collision Energy: Optimized for each precursor (see Table 2)
-
Precursor and Fragment Ions:
| Peptide | Precursor Ion (m/z) | Charge | Fragment Ions (m/z) |
| Acetyl-MTP-Val-LITG (Analyte) | 793.43 | +1 | 662.37, 549.29, 436.20 |
| Acetyl-MTP-[¹⁵N-Val]-LITG (IS) | 794.43 | +1 | 663.37, 550.29, 437.20 |
Data Analysis and Results
The quantification of the target peptide was performed by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve was constructed by plotting the peak area ratio against the known concentrations of the target peptide spiked into a blank plasma matrix.
Calibration Curve
A seven-point calibration curve was prepared in duplicate, ranging from 1 ng/mL to 1000 ng/mL. The curve demonstrated excellent linearity with a coefficient of determination (R²) greater than 0.99.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.189 |
| 500 | 5.945 |
| 1000 | 11.987 |
Method Validation
The method was validated for precision and accuracy using quality control (QC) samples at three concentration levels (low, medium, and high). The intra-day and inter-day precision were both below 15%, and the accuracy was within ±15% of the nominal concentrations, meeting the acceptance criteria for bioanalytical method validation.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 3 | 8.2 | 10.5 | 105.3 |
| Medium | 80 | 6.5 | 8.1 | 98.7 |
| High | 800 | 4.8 | 6.9 | 102.1 |
Signaling Pathway Context
While Acetyl-MTP-Val-LITG is presented here as a biomarker, its hypothetical origin could be from the proteolytic cleavage of a larger protein involved in a key signaling pathway, such as the mTOR pathway which is central to cell growth and metabolism. The diagram below illustrates a simplified representation of the mTOR signaling pathway, indicating where a precursor protein to our target peptide might be regulated.
Conclusion
This application note details a highly sensitive and specific LC-MS/MS method for the quantification of the acetylated peptide Acetyl-MTP-Val-LITG in human plasma. The use of a stable isotope-labeled internal standard with a ¹⁵N-labeled valine ensures high accuracy and precision. The method is robust and suitable for high-throughput analysis in a clinical research setting, enabling the reliable measurement of this potential biomarker. The presented workflow and protocols can be adapted for the quantification of other acetylated peptides in various biological matrices.
Application Notes and Protocols for Acetylvaline-¹⁵N in Tracing Amino Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying metabolic fluxes in vitro and in vivo.[1] Acetylvaline-¹⁵N is a stable isotope-labeled compound designed for tracing the metabolism of the essential branched-chain amino acid, L-valine. While direct research on the metabolic tracing applications of Acetylvaline-¹⁵N is emerging, this document provides a comprehensive guide based on the metabolism of L-valine and established protocols for ¹⁵N-labeled amino acid tracing.
It is hypothesized that the N-acetyl group enhances cell permeability and that upon cellular uptake, endogenous N-acyl-L-amino acid deacylases (also known as aminoacylases) hydrolyze the acetyl group, releasing ¹⁵N-L-valine into the intracellular pool.[2][3] This ¹⁵N-labeled L-valine then participates in various metabolic processes, including protein synthesis and catabolism, allowing for detailed tracking of its metabolic fate.[4][5]
Applications
The primary application of Acetylvaline-¹⁵N is to serve as a tracer for L-valine metabolism. This enables researchers to:
-
Quantify Protein Synthesis Rates: By measuring the incorporation of ¹⁵N into newly synthesized proteins, the fractional synthesis rate (FSR) of specific proteins or the entire proteome can be determined.
-
Elucidate Valine Catabolism: Trace the flow of the ¹⁵N label through the canonical valine degradation pathway, which converts valine into succinyl-CoA for entry into the tricarboxylic acid (TCA) cycle.
-
Investigate Metabolic Reprogramming in Disease: Study how cancer cells or cells in other disease states alter their valine metabolism to support proliferation and survival.
-
Assess Drug Efficacy: Determine the effect of therapeutic compounds on valine metabolic pathways and related signaling networks, such as the AKT/mTOR pathway.
Postulated Metabolic Activation and Pathway
The utility of Acetylvaline-¹⁵N as a tracer is predicated on its intracellular conversion to ¹⁵N-L-valine. This process allows the ¹⁵N isotope to enter the cellular metabolic network.
Figure 1: Hypothesized uptake and deacetylation of Acetylvaline-¹⁵N.
Once ¹⁵N-L-valine is liberated, it can be incorporated into proteins or enter the catabolic pathway.
Figure 2: Metabolic fate of ¹⁵N-L-valine.
Experimental Protocols
The following protocols are generalized for in vitro stable isotope tracing experiments and should be optimized for specific cell lines and experimental goals.
Protocol 1: Cell Culture and Labeling
This protocol outlines the steps for labeling cultured cells with Acetylvaline-¹⁵N.
Materials:
-
Mammalian cells of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Valine-free culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Acetylvaline-¹⁵N
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell scrapers
-
6-well or 10 cm culture dishes
Procedure:
-
Cell Seeding: Seed cells in standard culture medium at a density that will result in approximately 80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
Media Preparation: Prepare the labeling medium by supplementing valine-free medium with dFBS to the desired concentration (e.g., 10%). Add Acetylvaline-¹⁵N to a final concentration typically ranging from 0.1 to 1 mM. Ensure all other essential amino acids are present at physiological concentrations.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells for a predetermined period. The labeling duration can range from a few hours to several days, depending on the metabolic process being studied (e.g., 24-72 hours for protein synthesis).
-
Harvesting:
-
Place the culture dishes on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Proceed immediately to metabolite extraction (Protocol 2).
-
Protocol 2: Metabolite Extraction
This protocol describes the extraction of polar metabolites for subsequent analysis.
Materials:
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Quenching and Lysis:
-
After the final PBS wash, add 1 mL (for a 6-well plate) or 5 mL (for a 10 cm dish) of ice-cold 80% methanol to the cells.
-
Immediately scrape the cells into the methanol solution.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Extraction:
-
Vortex the tubes vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
-
Clarification:
-
Centrifuge the lysate at maximum speed (>15,000 x g) for 15 minutes at 4°C.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
The pellet can be saved for protein or DNA analysis.
-
-
Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) without heat.
-
Storage: Store the dried extracts at -80°C until analysis.
Protocol 3: Sample Analysis by Mass Spectrometry
Dried metabolite extracts can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the isotopic enrichment of valine and its downstream metabolites.
GC-MS Analysis (for amino acids):
-
Derivatization: Reconstitute the dried extract in a derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) to create volatile derivatives of the amino acids.
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Separation and Detection: Amino acids are separated based on their retention times and detected by the mass spectrometer.
-
Data Analysis: Determine the mass isotopomer distribution for valine and other amino acids (e.g., glutamate) to calculate ¹⁵N enrichment.
LC-MS/MS Analysis (for a broader range of metabolites):
-
Reconstitution: Resuspend the dried extract in an appropriate solvent (e.g., 50% acetonitrile in water).
-
Injection: Inject the sample into the LC-MS/MS system.
-
Separation and Detection: Metabolites are separated by liquid chromatography and detected by the mass spectrometer.
-
Data Analysis: Extract the ion chromatograms for the unlabeled (M+0) and ¹⁵N-labeled (M+1) versions of valine and its metabolites. Calculate the fractional enrichment using the peak areas.
Data Presentation
Quantitative data from stable isotope tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: ¹⁵N-Enrichment in Amino Acids Following Labeling with Acetylvaline-¹⁵N
| Amino Acid | ¹⁵N Fractional Enrichment (%) at 24h | ¹⁵N Fractional Enrichment (%) at 48h |
| Valine | 85.2 ± 3.1 | 92.5 ± 2.5 |
| Glutamate | 15.7 ± 1.8 | 25.3 ± 2.1 |
| Alanine | 10.1 ± 1.2 | 18.9 ± 1.7 |
| Aspartate | 8.5 ± 0.9 | 14.6 ± 1.3 |
Data are hypothetical and for illustrative purposes.
Table 2: Fractional Synthesis Rate (FSR) of Proteins in Pancreatic Cancer Cells
| Protein | FSR (%) in 33% ¹⁵N media | FSR (%) in 50% ¹⁵N media |
| Protein 1 | 55 | 58 |
| Protein 2 | 72 | 76 |
| Protein 3 | 44 | 45 |
| Protein 4 | 68 | 70 |
Adapted from a study using a ¹⁵N amino acid mixture. This table illustrates how data on protein synthesis can be presented.
Experimental Workflow Visualization
The overall experimental process can be visualized as a workflow from sample preparation to data analysis.
Figure 3: General experimental workflow for metabolomics.
Conclusion
Acetylvaline-¹⁵N is a promising tracer for investigating the complex roles of L-valine in cellular metabolism. By employing the protocols and analytical strategies outlined in this document, researchers can gain valuable insights into how valine metabolism is regulated in health and disease, and how it is affected by novel therapeutic interventions. As with all stable isotope tracing studies, careful experimental design and optimization are crucial for obtaining accurate and reproducible results.
References
- 1. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. N-Acyl-L-aromatic amino acid deacylase in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]
- 4. L-Valine: Applications, metabolism and medical significance_Chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
Measuring Protein Turnover Rates with N-Acetyl-L-valine-15N: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein turnover, the dynamic balance between protein synthesis and degradation, is a fundamental biological process crucial for cellular homeostasis, adaptation, and response to stimuli. Dysregulation of protein turnover is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Consequently, the accurate measurement of protein turnover rates is of paramount importance in basic research and drug development.
Stable isotope labeling with subsequent analysis by mass spectrometry has become a powerful tool for quantifying protein turnover in vivo. This application note details the use of N-Acetyl-L-valine-15N as a tracer for measuring protein synthesis rates. The N-acetylated form of the amino acid is utilized with the rationale that it can be readily taken up by cells and subsequently deacetylated in vivo by acylases, releasing 15N-L-valine for incorporation into newly synthesized proteins.[1] This method offers a valuable approach to studying the dynamics of the proteome in various biological contexts.
Principle of the Method
The methodology is based on the principle of metabolic labeling. N-Acetyl-L-valine-15N is introduced into a biological system (cell culture or in vivo model). Inside the cells, the acetyl group is removed by acylase enzymes, primarily in the kidney in in vivo studies, making 15N-L-valine available in the amino acid precursor pool for protein synthesis.[1]
As new proteins are synthesized, they incorporate this heavy isotope-labeled valine. By measuring the extent of 15N incorporation into specific proteins or the entire proteome over time using mass spectrometry, the fractional synthesis rate (FSR) of proteins can be calculated. The FSR represents the fraction of a protein pool that is newly synthesized within a given time period.
Advantages of Using N-Acetyl-L-valine-15N
While direct protocols are still emerging, the use of N-acetylated amino acids like N-Acetyl-L-valine-15N offers potential advantages:
-
Improved Cell Permeability: The acetyl group can potentially enhance the hydrophobicity of the amino acid, facilitating its transport across cell membranes.
-
Controlled Release of the Labeled Amino Acid: The in vivo deacetylation step provides a more controlled release of the labeled amino acid into the precursor pool.[1]
-
Alternative to Free Amino Acids: It provides an alternative tracer to unlabeled free amino acids, which can be advantageous in specific experimental contexts where the direct administration of a free amino acid might influence metabolic pathways.
Experimental Workflow
The overall experimental workflow for measuring protein turnover using N-Acetyl-L-valine-15N is depicted below.
Detailed Experimental Protocols
The following are generalized protocols for in vitro (cell culture) and in vivo (rodent model) studies. These should be optimized based on the specific experimental system and research question.
Protocol 1: In Vitro Protein Turnover Measurement in Cultured Cells
1. Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
N-Acetyl-L-valine-15N (sterile, cell-culture grade)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Trypsin (mass spectrometry grade)
-
Reagents for protein reduction and alkylation (DTT, iodoacetamide)
-
LC-MS/MS system
2. Procedure:
-
Cell Culture and Labeling:
-
Plate cells at a desired density and allow them to adhere and reach the desired confluency (e.g., 70-80%).
-
Prepare labeling medium by supplementing the regular growth medium with a known concentration of N-Acetyl-L-valine-15N. The final concentration should be optimized but can range from 0.1 to 1 mM.
-
Remove the regular medium, wash the cells once with warm PBS, and add the labeling medium.
-
Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to establish a time course of incorporation.
-
-
Sample Collection and Lysis:
-
At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells, scrape the cells, and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Preparation for Mass Spectrometry:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Take a fixed amount of protein (e.g., 50 µg) from each sample.
-
Reduction and Alkylation: Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Protein Digestion: Dilute the sample with ammonium bicarbonate buffer (50 mM, pH 8) to reduce the concentration of detergents. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Peptide Cleanup: Acidify the digest with formic acid to stop the reaction. Desalt the peptides using a C18 solid-phase extraction (SPE) column. Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture using a high-resolution LC-MS/MS system (e.g., Orbitrap or Q-TOF).
-
The mass spectrometer should be operated in data-dependent acquisition (DDA) mode to acquire both MS1 spectra for quantification and MS2 spectra for peptide identification.
-
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins and to quantify the isotopic enrichment.
-
The software will measure the relative abundance of the unlabeled (14N) and labeled (15N) isotopic peaks for each identified valine-containing peptide.
-
The fractional synthesis rate (FSR) can be calculated using the following formula: FSR (%/hour) = (IEp / IEprecursor) * (1 / t) * 100 Where:
-
IEp is the isotopic enrichment of the peptide-bound 15N-valine.
-
IEprecursor is the isotopic enrichment of the precursor pool (intracellular 15N-valine). This can be estimated from the enrichment in the labeling medium or measured directly from the cell lysate.
-
t is the labeling time in hours.
-
-
Protocol 2: In Vivo Protein Turnover Measurement in a Rodent Model
1. Materials:
-
Laboratory rodents (e.g., mice or rats)
-
N-Acetyl-L-valine-15N (sterile, injectable grade)
-
Sterile saline or other appropriate vehicle
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Homogenization buffer
-
Equipment and reagents for protein extraction, quantification, digestion, and LC-MS/MS analysis as described in Protocol 1.
2. Procedure:
-
Animal Acclimatization and Tracer Administration:
-
Acclimatize animals to the housing conditions for at least one week.
-
Administer N-Acetyl-L-valine-15N via an appropriate route (e.g., intraperitoneal injection, intravenous infusion, or oral gavage). The dosage should be optimized based on the animal model and desired level of enrichment. A bolus dose followed by continuous infusion can help to achieve a steady-state enrichment of the precursor pool.
-
-
Tissue Collection:
-
At predetermined time points after tracer administration, euthanize the animals according to approved ethical protocols.
-
Rapidly dissect the tissues of interest (e.g., liver, muscle, brain) and immediately freeze them in liquid nitrogen to halt metabolic activity.
-
Store the tissues at -80°C until further processing.
-
-
Protein Extraction and Preparation:
-
Homogenize the frozen tissue samples in an appropriate lysis/homogenization buffer containing protease inhibitors.
-
Centrifuge the homogenate to separate the soluble protein fraction.
-
Proceed with protein quantification, reduction, alkylation, and digestion as described in Protocol 1.
-
-
LC-MS/MS Analysis and Data Analysis:
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
Calculate the FSR for proteins in the different tissues using the same principles as outlined in Protocol 1. Measuring the isotopic enrichment of free 15N-valine in the plasma or tissue homogenate is crucial for accurately determining the precursor enrichment (IEprecursor).
-
Data Presentation
Quantitative data from protein turnover experiments should be presented in a clear and structured manner to facilitate comparison between different conditions or time points.
Table 1: Hypothetical Fractional Synthesis Rates (FSR) of Specific Proteins in Response to a Drug Treatment in Cell Culture.
| Protein | Treatment | FSR (%/hour) ± SD | p-value |
| Protein X | Vehicle | 2.5 ± 0.3 | |
| Drug A | 4.8 ± 0.5 | < 0.01 | |
| Protein Y | Vehicle | 1.2 ± 0.2 | |
| Drug A | 1.3 ± 0.2 | > 0.05 | |
| Protein Z | Vehicle | 3.1 ± 0.4 | |
| Drug A | 2.0 ± 0.3 | < 0.05 |
Table 2: Hypothetical In Vivo Fractional Synthesis Rates (FSR) of Total Protein in Different Tissues.
| Tissue | FSR (%/day) ± SD |
| Liver | 45.2 ± 5.1 |
| Skeletal Muscle | 5.8 ± 0.9 |
| Brain | 12.5 ± 2.3 |
| Heart | 18.3 ± 3.5 |
Signaling Pathways in Protein Turnover
Protein turnover is tightly regulated by complex signaling networks. The synthesis of proteins is primarily controlled by the mTOR pathway, while protein degradation is largely mediated by the ubiquitin-proteasome system and autophagy.
mTOR Signaling Pathway (Protein Synthesis)
The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth and protein synthesis. It integrates signals from growth factors, nutrients (including amino acids like valine), and cellular energy status to control the phosphorylation of key downstream effectors that promote mRNA translation.
Ubiquitin-Proteasome Pathway (Protein Degradation)
The ubiquitin-proteasome pathway is the primary mechanism for the degradation of most intracellular proteins. It involves the tagging of substrate proteins with a polyubiquitin chain, which targets them for degradation by the 26S proteasome.
Conclusion
The use of N-Acetyl-L-valine-15N presents a promising approach for the detailed investigation of protein turnover rates in a variety of biological systems. The provided generalized protocols offer a starting point for researchers to design and implement studies to unravel the complexities of proteome dynamics in health and disease. As with any stable isotope tracer study, careful experimental design, optimization of labeling conditions, and rigorous data analysis are essential for obtaining accurate and meaningful results. Further research is warranted to establish specific protocols and fully characterize the utility of N-Acetyl-L-valine-15N in protein turnover studies.
References
Application Notes and Protocols for Acetylvaline-15N Tracer Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify fluxes in biological systems. Acetylvaline, an N-acetylated derivative of the essential branched-chain amino acid valine, is of growing interest due to the diverse roles of N-acetylated amino acids in cellular processes, including metabolism, signaling, and protein turnover.[1][2][3] The use of Acetylvaline labeled with the stable isotope Nitrogen-15 (Acetylvaline-¹⁵N) allows for the precise tracking of the nitrogen atom from Acetylvaline as it is metabolized by cells. This enables researchers to investigate its uptake, deacetylation, and the subsequent fate of the released ¹⁵N-valine and its downstream metabolites.[4][5]
These application notes provide a comprehensive guide to designing and conducting Acetylvaline-¹⁵N tracer experiments. Detailed protocols for cell culture-based assays, sample preparation, and mass spectrometry analysis are included to facilitate the investigation of Acetylvaline metabolism and its impact on cellular physiology.
Potential Applications in Metabolic Research
-
Investigating N-acetylated Amino Acid Metabolism: Elucidate the pathways of Acetylvaline uptake, hydrolysis by deacetylases (aminoacylases), and the subsequent incorporation of the ¹⁵N label into other nitrogen-containing biomolecules.
-
Studying Valine Catabolism and its Contribution to the TCA Cycle: Trace the fate of the ¹⁵N-valine released from Acetylvaline-¹⁵N as it enters the valine catabolic pathway, ultimately contributing to the pool of tricarboxylic acid (TCA) cycle intermediates.
-
Assessing Impact on Cellular Signaling: Investigate whether Acetylvaline or its metabolites act as signaling molecules, potentially influencing pathways such as mTOR, which is known to be regulated by branched-chain amino acids.
-
Elucidating the Role of N-acetylation in Bioavailability and Metabolic Fate: Compare the metabolic fate of Acetylvaline-¹⁵N to that of ¹⁵N-valine to understand how N-acetylation affects cellular uptake, stability, and downstream metabolism.
Experimental Design and Protocols
Hypothesized Metabolic Pathway of Acetylvaline-¹⁵N
The primary hypothesis for the cellular metabolism of Acetylvaline-¹⁵N is its uptake, followed by enzymatic deacetylation to release ¹⁵N-valine and acetate. The liberated ¹⁵N-valine is then expected to enter the canonical valine metabolic pathway.
Hypothesized metabolic fate of Acetylvaline-¹⁵N.
Protocol 1: In Vitro Acetylvaline-¹⁵N Tracing in Cultured Cells
This protocol describes a general procedure for tracing the metabolism of Acetylvaline-¹⁵N in an adherent cell line.
Materials:
-
Adherent cell line (e.g., HepG2, C2C12)
-
Complete growth medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Acetylvaline-¹⁵N (custom synthesis may be required)
-
Valine-free medium
-
6-well cell culture plates
-
Ice-cold methanol (80%)
-
Cell scrapers
-
Microcentrifuge tubes
-
Lyophilizer or vacuum concentrator
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Culture cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Tracer Preparation: Prepare a stock solution of Acetylvaline-¹⁵N in sterile water or PBS. The final concentration in the medium will depend on the experimental goals but can range from 0.1 to 1 mM.
-
Isotope Labeling:
-
On the day of the experiment, aspirate the complete growth medium from the wells.
-
Wash the cells twice with sterile PBS.
-
Add valine-free medium containing the desired concentration of Acetylvaline-¹⁵N to each well. A control group with unlabeled Acetylvaline should also be included.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of tracer incorporation. Isotopic steady state for amino acid metabolism is typically reached within a few hours.
-
-
Metabolite Extraction:
-
At each time point, place the 6-well plate on ice and aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
-
Scrape the cells using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Dry the metabolite extracts using a lyophilizer or vacuum concentrator.
-
-
Sample Analysis: The dried metabolite extracts are now ready for derivatization and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 2: Sample Preparation for GC-MS Analysis
This protocol details the derivatization of amino acids for analysis by GC-MS.
Materials:
-
Dried metabolite extracts
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMCS)
-
Heated shaker or oven
-
GC-MS vials with inserts
Methodology:
-
Oximation:
-
Resuspend the dried metabolite extracts in 20 µL of methoxyamine hydrochloride in pyridine.
-
Incubate at 37°C for 90 minutes with shaking.
-
-
Silylation:
-
Add 30 µL of MTBSTFA + 1% TBDMCS to each sample.
-
Incubate at 70°C for 30 minutes.
-
-
Analysis:
-
After cooling to room temperature, transfer the derivatized samples to GC-MS vials with inserts.
-
Analyze the samples on a GC-MS system equipped with an appropriate column (e.g., DB-5ms).
-
Data Presentation
The quantitative data from mass spectrometry analysis should be organized into tables to facilitate comparison between different experimental conditions and time points.
Table 1: Illustrative ¹⁵N-Enrichment in Key Metabolites Over Time
| Time (hours) | ¹⁵N-Valine Enrichment (%) | ¹⁵N-Glutamate Enrichment (%) | ¹⁵N-Alanine Enrichment (%) |
| 0 | 0.37 | 0.37 | 0.37 |
| 1 | 25.8 ± 2.1 | 8.2 ± 0.9 | 5.6 ± 0.7 |
| 4 | 68.4 ± 4.5 | 22.7 ± 2.3 | 15.1 ± 1.8 |
| 8 | 85.1 ± 5.2 | 35.9 ± 3.1 | 24.8 ± 2.5 |
| 24 | 92.3 ± 4.8 | 48.6 ± 3.9 | 38.2 ± 3.3 |
Data are presented as mean ± standard deviation for n=3 biological replicates. Data is illustrative.
Table 2: Illustrative Fractional Contribution of Acetylvaline-¹⁵N to Amino Acid Pools at 24 hours
| Amino Acid | Fractional Contribution (%) |
| Valine | 92.3 ± 4.8 |
| Glutamate | 48.6 ± 3.9 |
| Alanine | 38.2 ± 3.3 |
| Proline | 21.5 ± 2.1 |
| Aspartate | 18.9 ± 1.9 |
Fractional contribution is calculated as the percentage of the total pool of each amino acid that is labeled with ¹⁵N. Data is illustrative.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for an Acetylvaline-¹⁵N tracer experiment.
Workflow for Acetylvaline-¹⁵N tracer experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 3. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for N-Acetylvaline (HMDB0011757) [hmdb.ca]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Acetylvaline-15N in Drug Discovery Research
Introduction
Stable isotope labeling is a powerful tool in drug discovery, enabling researchers to trace the metabolic fate of compounds and to probe their interactions with biological targets.[1] Acetylvaline-15N, the 15N-labeled form of N-Acetylvaline, is a valuable research molecule for these purposes. N-acetylated amino acids, such as N-acetyl-L-valine, are a class of molecules with increasing interest in pharmaceutical research due to their potential for altered bioavailability, unique biological activities, and roles in various metabolic processes.[2][3] For instance, N-acetylation can prevent the polymerization of amino acids into proteins, potentially directing them toward other metabolic pathways.[2] This document provides detailed application notes and protocols for the use of this compound in nuclear magnetic resonance (NMR) spectroscopy for protein-ligand interaction studies and in mass spectrometry (MS)-based metabolic tracing.
Application Note 1: NMR-Based Protein-Ligand Interaction Studies
Principle
NMR spectroscopy is a versatile technique for studying protein-ligand interactions at atomic resolution.[4] By labeling either the protein or the ligand with a stable isotope like 15N, changes in the chemical environment upon binding can be monitored.
-
Protein-Observed NMR: In this approach, a 15N-labeled protein is titrated with unlabeled Acetylvaline. Binding events are detected by observing chemical shift perturbations (CSPs) in the protein's 1H-15N HSQC spectrum. The residues in the protein's binding pocket will show the most significant changes, allowing for "epitope mapping" of the binding site.
-
Ligand-Observed NMR: While less common for small molecules like Acetylvaline, if it were to bind to a very large protein, changes in its own NMR signature could be monitored. However, the protein-observed approach is generally more informative for this class of interaction.
Applications in Drug Discovery
-
Fragment-Based Screening: this compound can be used as a starting point in fragment-based drug discovery (FBDD) to identify small molecules that bind to a target of interest.
-
Binding Affinity Determination: By titrating a 15N-labeled protein with Acetylvaline, the dissociation constant (Kd) of the interaction can be determined by monitoring the chemical shift changes.
-
Structural Biology: The CSP data can be used as constraints for docking studies to generate a model of the protein-ligand complex.
Application Note 2: Metabolic Stability and Pathway Tracing using LC-MS
Principle
This compound can be used as a tracer to study its absorption, distribution, metabolism, and excretion (ADME) properties. By introducing the 15N label, the compound and its metabolites can be distinguished from their endogenous, unlabeled (14N) counterparts using high-resolution mass spectrometry.
Applications in Drug Discovery
-
Metabolic Stability: The rate of degradation of this compound can be quantified in in vitro systems like liver microsomes or hepatocytes, or in vivo. A primary metabolic pathway to investigate would be deacetylation to 15N-valine.
-
Pathway Analysis: Researchers can trace the incorporation of the 15N label into downstream metabolites. For example, after deacetylation to 15N-valine, the label could be incorporated into proteins or other metabolic products.
-
Pharmacokinetic Studies: The concentration of this compound and its labeled metabolites can be measured over time in plasma and tissues to determine key pharmacokinetic parameters.
-
Transporter Studies: N-acetylated amino acids may utilize specific transporters, such as monocarboxylate transporters. This compound can be used to study the kinetics and specificity of its transport across cell membranes.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively published, the following tables represent the types of data that can be generated using the described protocols.
Table 1: Hypothetical NMR Titration Data for Acetylvaline Binding to Target Protein X
| Acetylvaline Concentration (µM) | Chemical Shift Perturbation (Δδ) of Residue Y (ppm) |
| 0 | 0.00 |
| 50 | 0.05 |
| 100 | 0.10 |
| 250 | 0.22 |
| 500 | 0.35 |
| 1000 | 0.45 |
| 2000 | 0.50 |
This data could be used to calculate a dissociation constant (Kd).
Table 2: Example Data from a Metabolic Stability Assay of this compound in Human Liver Microsomes
| Incubation Time (minutes) | This compound Remaining (%) | 15N-Valine Formed (pmol) |
| 0 | 100 | 0 |
| 5 | 85 | 15 |
| 15 | 60 | 40 |
| 30 | 35 | 65 |
| 60 | 10 | 90 |
This data can be used to determine the intrinsic clearance and half-life of the compound.
Experimental Protocols
Protocol 1: 1H-15N HSQC NMR for Protein-Ligand Binding Analysis
Objective: To identify the binding of Acetylvaline to a 15N-labeled target protein and map the binding site.
Materials:
-
15N-labeled target protein in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 90% H2O/10% D2O)
-
Acetylvaline stock solution (e.g., 100 mM in DMSO or the same NMR buffer)
-
NMR spectrometer equipped with a cryoprobe
-
NMR tubes
Methodology:
-
Protein Sample Preparation: Prepare a 0.1-0.5 mM solution of the 15N-labeled target protein in the NMR buffer.
-
Initial Spectrum: Acquire a baseline 1H-15N HSQC spectrum of the protein alone.
-
Titration: Add small aliquots of the Acetylvaline stock solution to the protein sample to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5, and 10 molar equivalents).
-
Spectrum Acquisition: Acquire a 1H-15N HSQC spectrum after each addition of Acetylvaline. Ensure the temperature is kept constant.
-
Data Analysis: Overlay the spectra and identify amide peaks that show significant chemical shift perturbations (CSPs). The magnitude of the CSP for each residue can be calculated using the formula: Δδ = √[ (ΔδH)^2 + (α * ΔδN)^2 ], where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, and α is a scaling factor (typically ~0.15-0.2).
-
Binding Site Mapping: Map the residues with the largest CSPs onto the 3D structure of the protein to visualize the binding site.
Protocol 2: LC-MS/MS for Metabolic Tracing in Cell Culture
Objective: To monitor the uptake and metabolism of this compound in a cellular model.
Materials:
-
Cultured cells of interest (e.g., HEK293, HepG2)
-
Cell culture medium
-
This compound
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
-
Methanol with 0.1% formic acid (for extraction)
-
Water with 0.1% formic acid (Mobile Phase A)
-
Acetonitrile with 0.1% formic acid (Mobile Phase B)
-
C18 reverse-phase HPLC column
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Replace the medium with fresh medium containing a known concentration of this compound (e.g., 100 µM).
-
Time Course: Incubate the cells for different time points (e.g., 0, 1, 4, 12, 24 hours).
-
Metabolite Extraction:
-
At each time point, wash the cells with ice-cold PBS.
-
Add ice-cold 80% methanol to the cells to quench metabolism and extract metabolites.
-
Scrape the cells, collect the extract, and centrifuge to pellet cell debris.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the metabolite extract onto the LC-MS/MS system.
-
Separate the metabolites using a gradient of Mobile Phase A and B over the C18 column.
-
Monitor for the mass-to-charge ratio (m/z) of this compound and its potential metabolites (e.g., 15N-Valine).
-
Use tandem mass spectrometry (MS/MS) to confirm the identity of the compounds by comparing their fragmentation patterns to standards.
-
-
Data Analysis: Quantify the peak areas of this compound and its labeled metabolites at each time point to determine the rate of uptake and metabolism.
Visualizations
Caption: Workflow for NMR-based protein-ligand interaction studies.
Caption: Potential metabolic pathways of this compound in a cell.
References
- 1. metsol.com [metsol.com]
- 2. benchchem.com [benchchem.com]
- 3. Human Metabolome Database: Showing metabocard for N-Acetylvaline (HMDB0011757) [hmdb.ca]
- 4. A protocol for the identification of protein-protein interactions based on 15N metabolic labeling, immunoprecipitation, quantitative mass spectrometry and affinity modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low incorporation of Acetylvaline-15N in cells
Technical Support Center: Acetylvaline-15N Incorporation
Welcome to the technical support center for troubleshooting issues related to the incorporation of this compound in cell culture experiments. This guide provides detailed FAQs, troubleshooting steps, experimental protocols, and data tables to help researchers, scientists, and drug development professionals overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
N-Acetyl-L-valine is a modified form of the essential amino acid L-valine.[1] The "15N" indicates that the nitrogen atom in the amino group has been replaced with the stable, heavy isotope ¹⁵N. This "labeled" amino acid is used as a tracer in metabolic studies.[2] Once introduced into cell culture, cells can process it, incorporate the ¹⁵N-valine into newly synthesized proteins, and the level of incorporation can be precisely measured using mass spectrometry.[2][3][4] This technique is fundamental to quantitative proteomics methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which allows for the comparison of protein abundance between different cell populations.
Q2: What are the primary causes of low this compound incorporation?
Low incorporation can stem from several factors, which can be broadly categorized as:
-
Media Composition: The presence of unlabeled ("light") L-valine in the culture medium or, most commonly, in the dialyzed fetal bovine serum (dFBS), competes with the labeled form.
-
Cellular Metabolism & Health: The N-acetyl group may need to be removed by intracellular esterases or acylases before the ¹⁵N-valine can be used. The activity of these enzymes can vary between cell types. Additionally, cells that are stressed, have low viability, or are experiencing metabolic dysfunction will exhibit reduced protein synthesis.
-
Experimental Conditions: Suboptimal cell density, insufficient incubation time for protein turnover, or degradation of the labeled compound can all lead to poor results.
-
Metabolic Scrambling: In some cell lines, the ¹⁵N label from one amino acid can be metabolically transferred to other amino acids, diluting the label at the intended source.
Q3: How do I accurately measure the incorporation efficiency?
Incorporation efficiency, or isotopic enrichment, is best determined by mass spectrometry (MS). The general workflow involves:
-
Harvesting cells after labeling.
-
Extracting proteins and digesting them into smaller peptides, typically with trypsin.
-
Analyzing the peptides using high-resolution liquid chromatography-mass spectrometry (LC-MS).
-
Comparing the mass spectra of peptides containing valine from labeled samples to unlabeled controls. A successful incorporation will show a mass shift in the peptide corresponding to the number of ¹⁵N atoms incorporated.
-
Specialized software is then used to calculate the ratio of "heavy" (labeled) to "light" (unlabeled) peptide signals, yielding the percentage of incorporation.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving low incorporation of this compound.
Initial Troubleshooting Workflow
Before diving into specific issues, follow this general diagnostic workflow to narrow down the potential cause of the problem.
Q&A: Specific Issues and Solutions
Problem Area 1: Culture Medium and Supplements
-
Q: My dialyzed fetal bovine serum (dFBS) is from a reputable supplier. Could it still be the problem?
-
A: Yes. The dialysis process is designed to remove small molecules like amino acids, but its efficiency can vary from lot to lot. An incomplete dialysis will leave residual "light" L-valine, which will compete with your labeled compound and suppress incorporation. Always test a new lot of dFBS on a small scale before committing to large-scale experiments.
-
-
Q: How can I test my dFBS for residual amino acids?
-
A: The most definitive way is to analyze a sample of the serum using HPLC or Mass Spectrometry to quantify amino acid content. Alternatively, a functional test can be performed: grow an auxotrophic cell line that requires valine in a medium prepared with your dFBS but without any added valine. If the cells survive or proliferate, the serum contains sufficient residual valine and is unsuitable for your labeling experiment.
-
Problem Area 2: Cell Line and Culture Conditions
-
Q: Does cell density affect incorporation?
-
A: Absolutely. Both very low and very high cell densities can negatively impact results. At low densities, cells may experience stress and have a slow proliferation rate. At excessively high densities (confluent cultures), contact inhibition can slow down cell division and protein synthesis, reducing the turnover of existing proteins. It is crucial to maintain cells in the exponential growth phase during the labeling period.
-
-
Q: How long should I incubate my cells with the labeled medium?
-
A: For complete labeling, the incubation time should be sufficient for the existing intracellular pool of "light" proteins to be degraded and replaced with newly synthesized "heavy" proteins. A general rule of thumb for SILAC-type experiments is to culture the cells for at least 5-6 cell doublings in the labeling medium to ensure >98% incorporation.
-
| Cell Line | Typical Doubling Time (Hours) | Recommended Minimum Labeling Time (Hours) | Optimal Seeding Density (cells/cm²) |
| HEK293 | 24-30 | 120-180 | 1.5 - 2.0 x 10⁴ |
| HeLa | 20-26 | 100-156 | 1.0 - 1.5 x 10⁴ |
| A549 | 22-28 | 110-168 | 0.8 - 1.2 x 10⁴ |
| CHO-K1 | 14-20 | 70-120 | 0.5 - 1.0 x 10⁴ |
Problem Area 3: The Labeled Compound and Cellular Metabolism
-
Q: My cells are healthy, but incorporation is still low. Could the acetyl group be the issue?
-
A: Yes, this is a critical point. N-Acetyl-L-valine is a pro-drug form of L-valine. For the ¹⁵N-valine to be utilized for protein synthesis, the N-acetyl group must first be cleaved by intracellular enzymes called aminoacylases or esterases. The activity of these enzymes can be low or absent in certain cell lines, creating a metabolic bottleneck.
-
-
Q: How can I determine if my cells can process this compound?
-
A: You can perform a comparative experiment. Culture three parallel sets of cells: one with standard medium, one with medium containing this compound, and a third with medium containing standard L-Valine-¹⁵N (without the acetyl group). If you achieve high incorporation with L-Valine-¹⁵N but not with this compound, it strongly suggests your cells have low esterase/acylase activity for this substrate. In this case, switching to L-Valine-¹⁵N is the recommended solution.
-
Key Experimental Protocols
Protocol 1: Assessment of Cell Viability via Trypan Blue Exclusion
Objective: To determine the percentage of viable cells in a culture, ensuring that low incorporation is not due to widespread cell death.
Materials:
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Cell culture suspension
-
Trypan Blue stain (0.4%)
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Hemocytometer or automated cell counter
-
Microscope
Methodology:
-
Prepare a single-cell suspension from your culture flask or plate.
-
Mix a 1:1 ratio of your cell suspension with 0.4% Trypan Blue stain (e.g., 20 µL of cell suspension + 20 µL of Trypan Blue). Mix gently.
-
Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes, as viable cells may also begin to take up the dye.
-
Carefully load 10 µL of the mixture into the chamber of a clean hemocytometer.
-
Under a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells within the central grid.
-
Calculate the percentage of viable cells using the formula:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
-
A viability of >95% is considered healthy and suitable for labeling experiments.
Protocol 2: Sample Preparation for MS-based Incorporation Analysis
Objective: To prepare cell lysates for mass spectrometry analysis to quantify the incorporation rate of this compound.
Materials:
-
Labeled and unlabeled cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade modified trypsin
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
C18 desalting spin tips
Methodology:
-
Cell Lysis: Resuspend cell pellets in ice-cold lysis buffer. Sonicate or vortex vigorously to ensure complete lysis. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Reduction and Alkylation: Take a standardized amount of protein (e.g., 50 µg) from each sample. Add DTT to a final concentration of 10 mM and incubate at 56°C for 45 minutes. Cool to room temperature, then add IAA to a final concentration of 25 mM and incubate in the dark for 30 minutes.
-
Proteolytic Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Digestion Quench & Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Clean up the resulting peptide mixture using C18 spin tips according to the manufacturer's protocol.
-
MS Analysis: Elute the peptides from the C18 tip and dry them in a vacuum centrifuge. Reconstitute the peptides in a buffer suitable for your LC-MS system (e.g., 0.1% formic acid in water). The sample is now ready for injection and analysis.
References
- 1. Human Metabolome Database: Showing metabocard for N-Acetylvaline (HMDB0011757) [hmdb.ca]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Broadening in 15N NMR Spectra
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak broadening in their 15N NMR spectra. The following sections are designed in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak broadening in my 15N NMR spectrum?
Peak broadening in NMR spectra can obscure data and complicate analysis.[1] The primary causes can be grouped into three categories: sample-related issues, biophysical phenomena, and instrument parameters.
-
Sample-Related Issues:
-
High Concentration/Viscosity: Overly concentrated samples increase viscosity, which slows molecular tumbling and leads to broader peaks.[1][2]
-
Paramagnetic Impurities: The presence of paramagnetic species, such as dissolved oxygen or metal ions, can dramatically increase relaxation rates and cause significant line broadening.[3][4]
-
Sample Inhomogeneity: The presence of solid particles or aggregates in the sample can distort the local magnetic field, leading to poor line shapes.
-
-
Biophysical Phenomena:
-
Chemical Exchange: If a nucleus is exchanging between two or more different chemical environments on a timescale similar to the NMR experiment (microseconds to milliseconds), it can lead to significant peak broadening. This is a common issue in molecules with conformational flexibility or in ligand-binding studies.
-
Slow Molecular Tumbling: Larger molecules (>25 kDa) tumble more slowly in solution. This leads to a shorter transverse relaxation time (T2), which is inversely proportional to the peak width, resulting in broader signals.
-
-
Instrumental Factors:
-
Poor Magnetic Field Homogeneity (Shimming): An improperly shimmed magnet results in a non-uniform magnetic field across the sample, causing nuclei of the same type to resonate at slightly different frequencies, which manifests as a broad peak.
-
Incorrect Acquisition Parameters: Suboptimal settings for parameters like pulse widths or spectral widths can degrade spectral quality.
-
Q2: My peaks are broad. Could it be a sample preparation issue?
Yes, improper sample preparation is a frequent cause of broad peaks. Here are key areas to check:
-
Concentration: For proteins, excessively high concentrations can increase viscosity and cause aggregation, both of which lead to broader lines. Aim for the optimal concentration range for your specific molecule and experiment.
-
Purity and Filtration: Ensure your sample is free of particulate matter by filtering it directly into a high-quality NMR tube. Suspended solids will severely degrade magnetic field homogeneity.
-
Dissolved Oxygen: Oxygen is paramagnetic and can cause line broadening. While not always necessary, for high-resolution experiments, degassing the sample using the freeze-pump-thaw method or gently flushing the headspace with nitrogen or argon can sharpen peaks.
-
NMR Tubes: Use clean, high-quality NMR tubes. Scratches, imperfections, or residual contaminants in the tube can affect spectral quality.
Q3: How do I know if chemical exchange is causing my peak broadening, and what can I do about it?
Chemical exchange occurs when a nucleus transitions between different chemical environments (e.g., conformational changes, ligand binding) at an intermediate rate on the NMR timescale. This can broaden peaks to the point where they disappear entirely.
Diagnosis and Solutions:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the most common way to diagnose chemical exchange.
-
Increasing the temperature can push the exchange into the "fast exchange" regime, resulting in a single, sharp, averaged peak.
-
Decreasing the temperature can slow the exchange down into the "slow exchange" regime, where you may see separate, sharp peaks for each state.
-
-
Changing Sample Conditions: Altering the pH or buffer composition can sometimes change the exchange kinetics and sharpen peaks.
Q4: Could paramagnetic impurities be the culprit for my broad signals? How do I test for and remove them?
Paramagnetic impurities, such as trace amounts of transition metals (e.g., Fe³⁺, Mn²⁺, Cu²⁺), are a common source of significant peak broadening because they dramatically shorten nuclear relaxation times.
Diagnosis and Solutions:
-
Visual Inspection: Sometimes, a faint color (yellow or brown) in a purified protein sample can hint at the presence of metal contaminants.
-
Chelating Agents: A simple diagnostic test is to add a small amount of a chelating agent like EDTA to your NMR sample. If the peaks sharpen, paramagnetic metal contamination is likely the cause.
-
Purification: Re-purifying the sample, perhaps with an additional chromatography step that includes a chelating agent, can remove the contaminants.
-
Precipitation: For aqueous samples, paramagnetic ions can sometimes be removed by precipitation with agents like potassium phosphate under alkaline conditions, followed by centrifugation.
Q5: I'm working with a large protein. Is peak broadening expected, and how can I minimize it?
Yes, for larger proteins (typically >25 kDa), peak broadening is expected due to their slow tumbling in solution, which leads to rapid transverse (T2) relaxation.
Solutions for Large Molecules:
-
TROSY Experiments: Transverse Relaxation-Optimized Spectroscopy (TROSY) is a specific NMR experiment designed to counteract the rapid relaxation effects in large molecules, resulting in significantly sharper peaks and improved sensitivity.
-
Deuteration: Isotopic labeling with deuterium (²H) at non-exchangeable C-H positions reduces dipolar relaxation pathways, leading to narrower linewidths.
-
Higher Temperatures: Increasing the sample temperature can decrease the viscosity of the solution and increase the tumbling rate, which may lead to sharper lines (provided the protein is stable at higher temperatures).
Q6: Can incorrect instrument settings or acquisition parameters lead to broad peaks?
Absolutely. Proper setup and calibration are critical for acquiring high-quality spectra.
-
Shimming: This is the most critical step for ensuring a homogeneous magnetic field. Automated gradient shimming should be performed for every sample. Poor shimming is a very common cause of broad and distorted peaks.
-
Tuning and Matching: The NMR probe must be properly tuned to the frequencies of the observed nuclei (e.g., ¹H and ¹⁵N) and matched to the impedance of the spectrometer electronics. Mismatched tuning leads to inefficient pulse transmission and signal detection, which can degrade spectra.
-
Pulse Width Calibration: The 90° pulse width for ¹⁵N should be properly calibrated. An inaccurate pulse width can lead to signal loss and spectral artifacts.
-
Spectral Width: Ensure the spectral width is large enough to encompass all signals of interest. If signals are outside the defined width, they can be "folded" back into the spectrum, potentially overlapping with and distorting other peaks.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the cause of peak broadening in your 15N NMR spectrum.
Caption: A logical workflow for troubleshooting broad peaks in 15N NMR spectra.
Quantitative Data Summary
Proper experimental parameters are crucial for obtaining high-resolution spectra. The tables below summarize key quantitative data points.
Table 1: Recommended Protein Sample Concentrations for NMR
| Protein Size | Recommended Concentration Range (mM) | Notes |
| Peptides (<10 kDa) | 1 - 5 | Higher concentrations are often possible and improve signal-to-noise. |
| Small Proteins (10-30 kDa) | 0.3 - 1.0 | A good starting point for most standard experiments. |
| Large Proteins (>30 kDa) | 0.1 - 0.5 | Lower concentrations help minimize aggregation and high viscosity. |
Table 2: Common Acquisition Parameters to Check
| Parameter | Typical Value/Range (for Proteins) | Purpose & Troubleshooting Note |
| ¹⁵N Spectral Width (SW) | 30 - 35 ppm | Should be centered around ~118-120 ppm. An insufficient width can cause peaks to be folded, creating artifacts and apparent broadening. |
| Recycle Delay (d1) | 0.8 - 1.5 s | The time for magnetization to return to equilibrium. Too short a delay can lead to signal saturation and affect peak intensities, though it doesn't directly cause broadening. |
| ¹⁵N 90° Pulse Width | Instrument Dependent (15-40 µs) | Must be calibrated for your specific probe and sample conditions. An incorrect value leads to inefficient signal excitation. |
| Temperature | 288 - 310 K (15 - 37 °C) | Should be stable and appropriate for protein stability. Use VT NMR to diagnose exchange phenomena. |
Key Experimental Protocols
Protocol 1: Standard Sample Preparation for Protein NMR
-
Buffer Preparation: Prepare a buffer with a known pH (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5). The buffer should be stable and not react with your protein.
-
Protein Concentration: Concentrate the purified protein to slightly above the target concentration. Determine the final concentration accurately using a reliable method (e.g., UV-Vis at 280 nm). Dilute to the final target concentration (see Table 1).
-
D₂O Addition: Add 5-10% (v/v) Deuterium Oxide (D₂O) to the sample. The D₂O provides the lock signal for the spectrometer.
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter or by centrifugation to remove any precipitates or aggregates.
-
Transfer to Tube: Carefully transfer the filtered sample into a clean, high-quality 5 mm NMR tube. Avoid introducing bubbles.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: Variable Temperature (VT) NMR for Investigating Chemical Exchange
Objective: To determine if peak broadening is due to a dynamic process by acquiring spectra at multiple temperatures.
-
Initial Setup: Prepare the sample as described in Protocol 1. Use a ceramic or PEEK spinner appropriate for VT experiments. Ensure your chosen solvent is suitable for the intended temperature range (i.e., it will not boil or freeze).
-
Acquire Reference Spectrum: Collect a standard ¹H-¹⁵N HSQC spectrum at the initial temperature (e.g., 298 K).
-
Change Temperature: Increase or decrease the temperature in increments of 5-10 K. Allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint before starting acquisition.
-
Re-shim: Perform gradient shimming at each new temperature, as the magnetic field homogeneity is temperature-dependent.
-
Acquire Spectrum: Collect another ¹H-¹⁵N HSQC spectrum at the new temperature.
-
Analysis: Compare the spectra.
-
Sharpening at higher temperatures suggests fast chemical exchange.
-
Splitting into multiple peaks at lower temperatures suggests slow chemical exchange.
-
If peak widths do not change significantly with temperature, the broadening is likely not due to chemical exchange.
-
Protocol 3: Test for and Removal of Paramagnetic Metal Impurities
Objective: To diagnose and eliminate peak broadening caused by paramagnetic metal ions.
Part A: Diagnosis with a Chelating Agent
-
Acquire an initial ¹H-¹⁵N HSQC spectrum of your sample.
-
Prepare a concentrated stock solution (e.g., 100 mM) of EDTA at the same pH as your sample.
-
Add a small aliquot of the EDTA stock solution to your NMR sample to a final concentration of 1-2 mM.
-
Mix gently and re-acquire the ¹H-¹⁵N HSQC spectrum.
-
If the peaks become significantly sharper, paramagnetic metal contamination is the likely cause.
Part B: Removal by Precipitation (for aqueous samples)
-
Take an aliquot of your sample solution.
-
Add a stock solution of a precipitating agent, such as potassium phosphate (K₃PO₄), under alkaline conditions.
-
A precipitate of the metal phosphate should form. Centrifuge the sample at high speed to pellet the solid.
-
Carefully remove the supernatant, which now has a reduced concentration of the paramagnetic metal, and prepare it for NMR analysis as described in Protocol 1.
References
- 1. youtube.com [youtube.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra - NMR Wiki Q&A Forum [qa.nmrwiki.org]
Technical Support Center: Optimizing Acetylvaline-15N Concentration
Welcome to the technical support center for optimizing Acetylvaline-15N concentration in metabolic labeling experiments. This guide provides detailed answers to frequently asked questions and troubleshooting workflows to help researchers, scientists, and drug development professionals achieve optimal labeling efficiency and accurate quantitative results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of metabolic labeling with a 15N-labeled amino acid like this compound?
Metabolic labeling is a technique used to introduce a stable isotope into proteins or other macromolecules in vivo.[1] When cells are grown in a medium where a standard nutrient (like the amino acid valine) is replaced with its heavy isotope-labeled counterpart (this compound), the cellular machinery incorporates this labeled amino acid into newly synthesized proteins.[2][3] These labeled proteins can then be distinguished from their unlabeled versions by mass spectrometry due to the mass shift caused by the 15N isotope. This allows for the accurate relative quantification of proteins between different samples, which can be mixed at an early stage to minimize processing variations.[1][2]
Q2: How do I determine the optimal concentration of this compound for my experiment?
The optimal concentration depends on the cell type, growth medium, and experimental goals. A titration experiment is the most effective method to determine the ideal concentration.
Experimental Protocol: Concentration Titration
-
Cell Culture Setup : Seed cells in multiple parallel cultures. Use a base medium that is deficient in natural valine.
-
Titration Range : Supplement the medium with varying concentrations of this compound (e.g., a range from 25 µM to 200 µM). Include a control culture with the standard concentration of unlabeled valine.
-
Labeling Duration : Incubate the cells for a sufficient period to allow for several cell doublings and significant protein turnover. This can range from 24 hours to several days.
-
Sample Collection & Preparation : Harvest the cells, extract the proteins, and digest them into peptides (e.g., using trypsin).
-
Mass Spectrometry Analysis : Analyze the resulting peptides using LC-MS/MS to measure the incorporation of 15N.
-
Data Analysis : Determine the labeling efficiency for each concentration. The optimal concentration is the lowest one that provides the highest labeling efficiency without adversely affecting cell viability or growth.
A workflow for this process is illustrated below.
Q3: What is metabolic scrambling and how can it affect my results with this compound?
Metabolic scrambling occurs when the 15N isotope from the supplied labeled amino acid is transferred to other amino acids through cellular metabolic pathways. For valine, a branched-chain amino acid, there is a known potential for interconversion with leucine and isoleucine. This means that a 15N label from this compound might appear in leucine or isoleucine residues in your newly synthesized proteins. Scrambling can complicate data analysis, as the mass shifts will not be confined to the target amino acid.
Q4: How is 15N incorporation efficiency measured?
The efficiency of 15N incorporation is determined by comparing the experimental isotopic profile of a peptide with its theoretical profile at various enrichment levels. This is typically done using mass spectrometry data analysis software. The process involves:
-
Identifying peptides containing one or more valine residues from the LC-MS/MS data.
-
Extracting the mass spectrum for that peptide, which shows a distribution of peaks (an isotopic cluster) corresponding to the different isotopic forms.
-
Comparing the observed peak distribution against theoretical distributions calculated for different 15N incorporation percentages (e.g., 90%, 95%, 99%).
-
The labeling efficiency is the percentage that provides the best match between the experimental and theoretical spectra. High-resolution mass spectrometry is key for accurate measurement.
Q5: What is a realistic target for labeling efficiency?
Labeling efficiency can vary between experiments, typically ranging from 93% to over 99%. For high-quality quantitative data, it is recommended to achieve a labeling efficiency of 97% or higher. Efficiencies below this level can lead to broader isotope clusters in the mass spectra, making it more difficult to correctly identify the monoisotopic peak of the heavy-labeled peptide and reducing the number of identified peptides.
Troubleshooting Guides
Problem 1: Low Labeling Efficiency (<95%)
Low incorporation of this compound can severely impact the accuracy of quantification.
| Potential Cause | Recommended Solution | Detailed Explanation |
| Insufficient this compound Concentration | Increase the concentration of this compound in the medium. | The external concentration may be too low to compete effectively with any residual internal pools of unlabeled valine. Perform a concentration titration to find the saturation point. |
| Competition from Unlabeled Valine | Use a valine-free base medium and switch to dialyzed fetal bovine serum (dFBS). | Standard cell culture medium and serum contain unlabeled amino acids that will compete with this compound for incorporation, thereby lowering the final enrichment. |
| Insufficient Labeling Time | Increase the duration of the labeling period. | For cells with slow protein turnover, a longer incubation time is necessary to ensure that a significant portion of the proteome becomes labeled. Aim for at least 3-5 cell doublings. |
| Cell Line Specific Metabolism | Characterize metabolic scrambling for your specific cell line. | Some cell lines may have highly active amino acid metabolism pathways that can either degrade the labeled amino acid or convert it to other molecules. Understanding these pathways is crucial. |
Problem 2: High Degree of Metabolic Scrambling
Metabolic scrambling, especially among branched-chain amino acids, can compromise the specificity of the label.
| Potential Cause | Recommended Solution | Detailed Explanation |
| Interconversion of Amino Acids | Supplement the medium with unlabeled versions of the amino acids that are being scrambled to. | For valine, adding unlabeled leucine and isoleucine to the medium can sometimes suppress the metabolic pathways that lead to scrambling by feedback inhibition. This must be tested empirically. |
| Active Transaminase Enzymes | Tune cell culture conditions. | Changes in glucose concentration or other media components can sometimes alter metabolic fluxes and reduce scrambling. This is an advanced approach that requires careful validation. |
| Inherent Cell Metabolism | Quantify the degree of scrambling and account for it during data analysis. | If scrambling cannot be eliminated, it must be measured. By analyzing peptides that do not contain valine, you can determine the percentage of 15N incorporation into other amino acids and use this information to correct your quantitative data. |
Summary of Amino Acid Scrambling in HEK293 Cells
The following table summarizes observed metabolic scrambling for various 15N-labeled amino acids when used for selective labeling in Human Embryonic Kidney (HEK) 293 cells. This provides context for the expected behavior of a valine-derived label.
| Labeling Outcome | Amino Acids | Observed Behavior | Reference |
| Minimal Scrambling | C, F, H, K, M, N, R, T, W, Y | The 15N label largely remains on the supplied amino acid. | |
| Interconversion | G, S | Glycine and Serine can be interconverted by the cell. | |
| Significant Scrambling | A, D, E, I, L, V | These amino acids are prone to having their 15N label transferred to other amino acids. Valine (V), Isoleucine (I), and Leucine (L) are particularly known to interconvert. |
References
- 1. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
Technical Support Center: Correcting for Incomplete Labeling in Acetylvaline-¹⁵N Experiments
Welcome to the technical support center for Acetylvaline-¹⁵N labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and efficient incorporation of ¹⁵N from N-Acetyl-L-valine-¹⁵N into your target proteins.
Frequently Asked Questions (FAQs)
Q1: Why is my ¹⁵N incorporation low when using N-Acetyl-L-valine-¹⁵N?
Low ¹⁵N incorporation from N-Acetyl-L-valine-¹⁵N can stem from several factors. A primary reason is inefficient deacetylation of the N-Acetyl-L-valine-¹⁵N to L-valine-¹⁵N by endogenous cellular aminoacylases. The activity of these enzymes can vary significantly between different expression hosts (e.g., E. coli strains, mammalian cell lines). Additionally, inefficient transport of the acetylated amino acid into the cell can limit its availability for deacetylation and subsequent use in protein synthesis. Competition with other amino acids in the culture medium for uptake transporters can also reduce the intracellular concentration of N-Acetyl-L-valine-¹⁵N.
Q2: How does incomplete ¹⁵N labeling affect my experimental results?
Incomplete labeling can significantly impact the accuracy of both qualitative and quantitative experiments. In mass spectrometry-based proteomics, it leads to a broader isotopic distribution of labeled peptides, complicating data analysis and potentially causing incorrect monoisotopic peak assignment, which skews quantification.[1] For NMR spectroscopy, low enrichment levels result in weaker signals, reducing the sensitivity of heteronuclear experiments and making structure determination more challenging.
Q3: How can I determine the ¹⁵N labeling efficiency of my protein?
The most common method for determining ¹⁵N labeling efficiency is through mass spectrometry. By analyzing the isotopic distribution of peptides from your labeled protein, you can compare the experimental mass spectrum to theoretical distributions calculated for different enrichment levels.[2][3] Software tools like Protein Prospector can be used to facilitate this comparison and provide a quantitative measure of labeling efficiency.[2][4]
Q4: Can I use N-Acetyl-L-valine-¹⁵N for labeling in both E. coli and mammalian cells?
Yes, N-Acetyl-L-valine-¹⁵N can be used in both prokaryotic and eukaryotic systems. However, the efficiency of uptake and deacetylation will depend on the specific transport systems and aminoacylase activity present in the chosen E. coli strain or mammalian cell line. It is advisable to perform a small-scale pilot experiment to assess the labeling efficiency in your specific system before proceeding with large-scale protein expression.
Q5: What is the metabolic fate of the acetyl group after deacetylation of N-Acetyl-L-valine-¹⁵N?
Once the acetyl group is cleaved from N-Acetyl-L-valine-¹⁵N, it enters the cell's central metabolism, likely in the form of acetate. Acetate can then be converted to acetyl-CoA, a key metabolic intermediate involved in numerous cellular processes, including the citric acid cycle and fatty acid synthesis.
Troubleshooting Guides
Issue 1: Low ¹⁵N Enrichment in the Final Protein Product
| Potential Cause | Recommended Action |
| Inefficient Deacetylation | Co-express a suitable aminoacylase in your expression host to enhance the conversion of N-Acetyl-L-valine-¹⁵N to L-valine-¹⁵N. Select an expression strain known to have high endogenous aminoacylase activity. |
| Poor Uptake of N-Acetyl-L-valine-¹⁵N | Optimize cell growth conditions to promote transporter expression. If possible, use a defined medium to reduce competition from other amino acids for uptake. |
| Suboptimal Culture Conditions | Ensure the pH and temperature of the culture medium are optimal for your expression system, as these factors can influence enzyme activity and nutrient transport. |
| Contamination with ¹⁴N Sources | Use minimal media with ¹⁵N-acetylvaline as the sole source of valine. Ensure all other nitrogen-containing components are also ¹⁵N-labeled if uniform labeling is desired. |
Issue 2: High Variability in Labeling Efficiency Between Experiments
| Potential Cause | Recommended Action |
| Inconsistent Cell Density at Induction | Standardize the cell density (OD₆₀₀ for E. coli) at the time of induction to ensure a consistent metabolic state across experiments. |
| Variable Pre-culture Conditions | Ensure pre-cultures are grown under identical conditions (media, temperature, aeration) to minimize variability in the starting cell population. |
| Inconsistent Post-induction Incubation Time | Optimize and standardize the post-induction incubation time to allow for maximal protein expression and ¹⁵N incorporation. |
Experimental Protocols
Protocol 1: Determining ¹⁵N Labeling Efficiency using Mass Spectrometry
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Protein Digestion: Excise the protein band of interest from an SDS-PAGE gel and perform an in-gel tryptic digestion.
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Mass Spectrometry Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR).
-
Data Acquisition: Acquire MS1 spectra with high resolution to accurately determine the isotopic distribution of the peptides.
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Peptide Selection: Choose several abundant and well-resolved peptides for analysis.
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Data Analysis: Use software such as Protein Prospector or a custom script to compare the experimental isotopic distribution of the selected peptides to theoretical distributions at varying levels of ¹⁵N enrichment. The best-fit correlation will provide the labeling efficiency.
Protocol 2: ¹⁵N Labeling of Proteins in E. coli using N-Acetyl-L-valine-¹⁵N
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Prepare Minimal Medium: Prepare M9 minimal medium, omitting NH₄Cl if N-Acetyl-L-valine-¹⁵N is the sole nitrogen source, or using ¹⁵NH₄Cl for uniform labeling.
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Pre-culture: Inoculate a single colony of your E. coli expression strain into a rich medium (e.g., LB) and grow overnight.
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Inoculation: The following day, pellet the cells from the pre-culture, wash with M9 salts to remove any residual rich medium, and resuspend in the ¹⁵N-containing minimal medium to an OD₆₀₀ of ~0.1.
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Growth: Grow the culture at the optimal temperature for your protein until the OD₆₀₀ reaches 0.6-0.8.
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Induction: Induce protein expression with the appropriate inducer (e.g., IPTG).
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Expression: Continue to incubate the culture for the optimized duration to allow for protein expression and ¹⁵N incorporation.
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Harvesting: Harvest the cells by centrifugation and store the pellet at -80°C until purification.
Protocol 3: ¹⁵N Labeling of Proteins in Mammalian Cells using N-Acetyl-L-valine-¹⁵N
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Cell Culture: Culture the mammalian cells in a complete medium appropriate for the cell line.
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Media Exchange: When the cells reach the desired confluency, aspirate the complete medium and wash the cells with sterile PBS.
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Labeling Medium: Add a custom-made labeling medium that lacks unlabeled valine but is supplemented with N-Acetyl-L-valine-¹⁵N to the desired final concentration. Ensure all other essential amino acids and nutrients are present.
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Incubation: Incubate the cells in the labeling medium for a sufficient duration to allow for protein turnover and incorporation of ¹⁵N-valine. This time will need to be optimized for your specific cell line and protein of interest.
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Harvesting: Harvest the cells and proceed with protein extraction and purification.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
Minimizing isotopic scrambling with Acetylvaline-15N
Welcome to the technical support center for Acetylvaline-15N. This resource is designed to help researchers, scientists, and drug development professionals minimize isotopic scrambling and troubleshoot common issues encountered during stable isotope labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling in the context of this compound tracer studies?
A1: Isotopic scrambling is the undesired transfer of the 15N stable isotope from the labeled tracer molecule, this compound, to other molecules that are not part of its direct metabolic pathway.[1] In a typical experiment, the goal is for the 15N label to remain on the valine residue as it is incorporated into a protein of interest. Scrambling occurs when metabolic processes within the cell remove the 15N-amino group from valine and transfer it to other amino acids or nitrogen-containing compounds.[2][3] This leads to the incorporation of 15N into a variety of molecules, which can confound the interpretation of experimental results by misidentifying and misquantifying the metabolic fate of the labeled valine.[1]
Q2: What are the primary biochemical mechanisms responsible for 15N scrambling from valine?
A2: The most significant cause of 15N scrambling is the activity of metabolic enzymes, particularly transaminases.[1] Valine, like many other amino acids, can undergo reversible transamination reactions. In this process, the 15N-labeled amino group of valine is transferred to an α-keto acid (like α-ketoglutarate), which in turn becomes a 15N-labeled amino acid (e.g., 15N-glutamate). This newly labeled glutamate can then serve as a donor of the 15N-amino group for the synthesis of other amino acids, effectively distributing the 15N label across the cellular amino acid pool. Six amino acids, including valine, experience significant scrambling in common mammalian expression systems like HEK293 cells.
Q3: How can I detect and quantify isotopic scrambling in my experiment?
A3: Isotopic scrambling is typically detected and quantified using mass spectrometry (MS). After incorporating this compound, the protein of interest is isolated, digested into smaller peptides (e.g., with trypsin), and analyzed. By examining the mass spectra of peptides that do not originally contain valine, you can detect the presence of 15N isotopes, which is a direct indication of scrambling. For peptides that do contain valine, scrambling can manifest as complex and overlapping isotope patterns that deviate from the expected pattern for direct incorporation.
Quantitative analysis can be performed by:
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Tandem Mass Spectrometry (MS/MS): To confirm the specific location of heavy isotope labels within a peptide.
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High-Resolution Mass Spectrometry: To resolve complex isotopic patterns and unequivocally assign enrichment levels.
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Software-based Analysis: Specialized software can simulate theoretical isotope patterns for various states of labeling and scrambling, fitting these to the experimental data to determine the percentage of 15N incorporation and scrambling.
Q4: Which amino acids are most susceptible to 15N scrambling?
A4: The degree of scrambling is highly dependent on the specific amino acid and the expression system used. In human embryonic kidney (HEK) 293 cells, for example, amino acids can be grouped by their susceptibility to scrambling:
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Minimal Scrambling: Cysteine (C), Phenylalanine (F), Histidine (H), Lysine (K), Methionine (M), Asparagine (N), Arginine (R), Threonine (T), Tryptophan (W), Tyrosine (Y).
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Interconversion: Glycine (G) and Serine (S) can interconvert.
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Significant Scrambling: Alanine (A), Aspartate (D), Glutamate (E), Isoleucine (I), Leucine (L), and Valine (V) .
Troubleshooting Guides
Issue 1: High levels of 15N detected in non-valine peptides.
This is a clear sign of significant isotopic scrambling.
| Possible Cause | Recommended Solution |
| Metabolic Cross-Contamination | The primary cause is the transfer of the 15N-amino group from valine to other amino acids via transamination reactions. |
| Long Incubation Times | Longer exposure to cellular metabolic machinery increases the probability of scrambling. |
| Sub-optimal Culture Conditions | Certain media components can exacerbate metabolic scrambling. |
Troubleshooting Steps:
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Optimize Cell Culture Conditions: Adjusting the concentration of the labeled amino acid can help suppress scrambling. For valine and isoleucine, reducing the concentration from standard levels to 25 mg/L has been shown to reduce scrambling in HEK293 cells.
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Perform a Time-Course Experiment: Collect samples at multiple time points after introducing this compound. This helps identify the minimum time required for sufficient incorporation into your target protein before significant scrambling occurs.
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Use a Cell-Free Protein Synthesis System: If possible, using a cell-free system can dramatically reduce scrambling, as metabolic enzyme activity is generally lower than in whole cells.
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Inhibit Transaminase Activity: For cell-free systems, treatment of the E. coli S30 extract with sodium borohydride (NaBH₄) can inactivate pyridoxal-phosphate (PLP) dependent enzymes, including transaminases, which effectively suppresses amino acid conversions.
Issue 2: Low or inconsistent 15N enrichment in the target protein.
This indicates a problem with the incorporation of the labeled amino acid.
| Possible Cause | Recommended Solution |
| Dilution by Unlabeled Sources | The presence of unlabeled valine in the cell culture medium or from intracellular pools dilutes the 15N label, reducing the final enrichment percentage. |
| Low Incorporation Efficiency | The cells may not be efficiently taking up or utilizing the provided this compound. |
| Sample Preparation Artifacts | Isotopic exchange can sometimes occur during sample preparation, particularly under harsh chemical conditions. |
Troubleshooting Steps:
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Use High-Purity Labeled Amino Acids: Ensure the this compound is of high chemical and isotopic purity to avoid introducing unlabeled valine.
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Use Defined Culture Media: Whenever possible, use a chemically defined medium where the concentration of all amino acids is known. Avoid undefined components like serum, which can be a source of unlabeled amino acids.
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Optimize Cell Culture Conditions: Ensure that cell culture parameters (e.g., cell density, viability, media composition) are optimized for protein expression to promote efficient uptake and incorporation of the labeled amino acid.
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Rapidly Quench Metabolic Activity: During sample harvesting, stop all metabolic activity immediately by flash-freezing the cells in liquid nitrogen. This prevents enzymatic reactions from continuing post-harvest.
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Use Mild Extraction/Preparation Methods: Employ cold solvents and maintain a stable, appropriate pH during sample processing to minimize the risk of non-enzymatic isotopic exchange. Analyze samples promptly after preparation.
Quantitative Data Summary
The following table summarizes the scrambling behavior of various amino acids when used for selective 15N-labeling in HEK293 cells, a common mammalian expression system.
| Scrambling Level | Amino Acids | Observations |
| Significant Scrambling | Valine (V) , Isoleucine (I), Leucine (L), Alanine (A), Aspartate (D), Glutamate (E) | These amino acids are actively involved in transamination pathways, leading to the widespread distribution of the 15N label. |
| Interconversion | Glycine (G), Serine (S) | These two amino acids readily interconvert, meaning a label on one will appear on the other. |
| Minimal Scrambling | Cysteine (C), Phenylalanine (F), Histidine (H), Lysine (K), Methionine (M), Asparagine (N), Arginine (R), Threonine (T), Tryptophan (W), Tyrosine (Y) | These amino acids are more metabolically stable with respect to their α-amino group, making them better candidates for clean selective labeling. |
Experimental Protocols
Protocol 1: General Cell Labeling with this compound
This protocol provides a general workflow for labeling proteins in a mammalian cell culture system like HEK293.
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Cell Culture: Culture cells in a standard, complete medium to the desired density.
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Media Exchange: Remove the standard culture medium. Gently wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).
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Labeling: Add the labeling medium. This should be a custom medium lacking natural valine but supplemented with a known concentration of this compound (e.g., an initial trial of 25-50 mg/L).
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Incubation: Incubate the cells for the desired duration to allow for protein expression and label incorporation. This step should be optimized via a time-course experiment.
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Metabolic Quenching: To harvest, quickly aspirate the labeling medium and wash the cells with ice-cold 0.9% NaCl solution. Immediately add liquid nitrogen to flash-freeze the cell monolayer and quench all metabolic activity.
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Extraction: Add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol/20% water) to the frozen cells. Scrape and collect the cell lysate.
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Sample Processing: Vortex the lysate and centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cellular debris. Transfer the supernatant for further analysis.
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Storage: Store the extracts at -80°C until analysis.
Protocol 2: Sample Preparation for MS Analysis of Isotopic Scrambling
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Protein Isolation: Isolate the protein of interest from the cell lysate using appropriate purification techniques (e.g., immunoprecipitation, affinity chromatography).
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Denaturation and Reduction: Denature the purified protein in a solution containing a chaotropic agent (e.g., 8 M urea or 6 M guanidine-HCl) and reduce disulfide bonds with a reducing agent like dithiothreitol (DTT).
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Alkylation: Alkylate the free cysteine residues with an agent like iodoacetamide (IAA) to prevent disulfide bonds from reforming.
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Enzymatic Digestion: Dilute the sample to reduce the concentration of the denaturant and digest the protein into peptides using a sequence-specific protease, typically trypsin, overnight at 37°C.
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Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and detergents that can interfere with MS analysis.
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LC-MS/MS Analysis: Analyze the cleaned peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify peptides and determine the extent of 15N incorporation and scrambling.
Visualizations
Caption: Experimental workflow for 15N labeling experiments.
Caption: Logic diagram for troubleshooting isotopic scrambling.
Caption: Metabolic pathway showing 15N scrambling via transamination.
References
Technical Support Center: Acetylvaline-15N Based Metabolomics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with Acetylvaline-15N based metabolomics experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications in metabolomics?
N-Acetyl-L-valine (Acetylvaline) is an N-acetylated form of the amino acid L-valine.[1] In metabolomics, its stable isotope-labeled form, this compound, is primarily used as an internal standard (IS) for the accurate quantification of endogenous N-acetylated amino acids or other related metabolites in complex biological samples.[2][3] Its chemical properties are nearly identical to the unlabeled form, allowing it to co-elute during chromatography and experience similar ionization effects in the mass spectrometer, thus correcting for sample preparation losses and matrix effects.[4]
2. Why is a stable isotope-labeled internal standard like this compound preferred over other types of standards?
Stable isotope-labeled standards are considered the gold standard in quantitative mass spectrometry for several reasons:
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Correction for Matrix Effects: They effectively compensate for variations in ionization efficiency caused by the sample matrix.[2]
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Accounting for Sample Loss: Since the labeled standard is added at the beginning of the sample preparation process, it accounts for any loss of the analyte during extraction and handling.
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Improved Precision and Accuracy: The use of a co-eluting internal standard significantly improves the precision and accuracy of quantification compared to external calibration methods.
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Chemical Stability: 15N labels are chemically stable and do not easily exchange with other atoms, ensuring the integrity of the standard throughout the experimental workflow.
3. What are the potential metabolic fates of this compound if used as a tracer in cell culture?
If used as a metabolic tracer, this compound could potentially be involved in pathways related to N-acetylated amino acids. One key enzyme is Aminoacylase I, which can catalyze the removal of the acetyl group to produce L-valine-15N and acetate. The resulting L-valine-15N could then be incorporated into newly synthesized proteins or enter other metabolic pathways for valine. This potential for metabolic conversion is a critical consideration when using it as a tracer and may not be desirable when it is intended to be an inert internal standard.
Troubleshooting Guides
This section addresses specific issues that may arise during sample preparation, LC-MS analysis, and data processing in this compound based metabolomics.
Sample Preparation Issues
Q1: I am observing high variability in my results between replicates. What could be the cause during sample preparation?
A1: High variability often originates from inconsistencies in sample handling. Here are some common causes and solutions:
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Incomplete Quenching of Metabolism: If metabolic activity is not stopped instantly and completely, metabolite concentrations can change.
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Solution: For adherent cells, snap-freezing with liquid nitrogen before adding the extraction solvent is highly effective. For suspension cells, rapid centrifugation and immediate freezing of the pellet are recommended.
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Inconsistent Extraction Efficiency: The efficiency of metabolite extraction can vary between samples.
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Solution: Ensure that the extraction solvent (e.g., ice-cold methanol/water mixture) is added quickly and that cells are thoroughly scraped and vortexed to ensure complete lysis and extraction. Adding this compound at the very beginning of the extraction process will help to normalize for these variations.
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Analyte Degradation: N-acetylated amino acids can be susceptible to enzymatic degradation.
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Solution: Keep samples on ice or at 4°C throughout the extraction procedure to minimize enzymatic activity. Using a protein precipitation step with a cold organic solvent also helps to denature degradative enzymes.
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LC-MS Analysis & Data Interpretation
Q2: My this compound internal standard peak is showing poor shape (e.g., fronting, tailing, or splitting). What should I check?
A2: Poor peak shape can be attributed to several factors related to the chromatography or the sample itself.
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Column Overload: Injecting too much sample can lead to peak fronting.
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Solution: Dilute your sample or reduce the injection volume.
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Column Contamination or Degradation: Buildup of matrix components on the column can cause peak tailing and broadening.
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Solution: Use a guard column and replace it regularly. Flush the analytical column according to the manufacturer's instructions.
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Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak splitting can occur.
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Solution: Whenever possible, dissolve the final extract in the initial mobile phase or a weaker solvent.
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LC System Issues: Leaks or blockages in the LC system can also lead to distorted peaks.
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Solution: Systematically check for leaks, especially at fittings. Monitor the system pressure for unusual fluctuations.
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Q3: I am seeing a signal at the mass-to-charge ratio (m/z) of my analyte in my blank samples (carryover). How can I minimize this?
A3: Sample carryover is a common issue where remnants of a previous sample appear in subsequent runs.
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Injector Contamination: The autosampler needle and injection port are common sources of carryover.
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Solution: Optimize the needle wash procedure. Use a strong solvent in the wash solution that is known to solubilize your analyte well. Increase the duration of the needle wash.
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Column Carryover: Highly retained compounds from the sample matrix can elute in later runs.
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Solution: Incorporate a column wash step with a strong solvent at the end of each run or periodically within your sample sequence.
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Contaminated Mobile Phase: Ghost peaks can also arise from contaminated solvents.
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Solution: Prepare fresh mobile phases using high-purity (LC-MS grade) solvents and additives.
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Q4: The response of my this compound internal standard is inconsistent across my sample batch. What does this indicate?
A4: While the internal standard is meant to normalize for variability, its own inconsistent response can point to specific problems.
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Severe Matrix Effects: In some cases, extreme matrix effects can suppress the ionization of the internal standard itself.
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Solution: Improve your sample clean-up procedure (e.g., using solid-phase extraction) to remove more of the interfering matrix components. You can also try diluting your sample.
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Inaccurate Pipetting: Errors in adding the internal standard solution to each sample will lead to variable responses.
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Solution: Use calibrated pipettes and be meticulous when adding the internal standard.
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Analyte Instability in the Autosampler: If samples are left in the autosampler for an extended period, the internal standard may degrade.
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Solution: Ensure the autosampler is temperature-controlled (typically at 4°C). Analyze samples in a timely manner after preparation.
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Quantitative Data and Method Parameters
The following tables provide examples of expected performance data for a well-optimized LC-MS/MS method using this compound as an internal standard.
Table 1: Example Calibration Curve Parameters for an N-Acetylated Amino Acid using this compound IS
| Parameter | Value | Description |
| Linear Range | 0.5 - 1000 ng/mL | The concentration range over which the instrument response is proportional to the analyte concentration. |
| Correlation Coefficient (r²) | > 0.995 | A measure of the goodness of fit of the calibration curve. |
| Weighting | 1/x | Often applied to calibration curves to improve accuracy at lower concentrations. |
Table 2: Precision and Accuracy Assessment
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| Low QC | 1.5 | < 15% | < 15% | 85 - 115% |
| Mid QC | 75 | < 10% | < 10% | 90 - 110% |
| High QC | 750 | < 10% | < 10% | 90 - 110% |
%CV = Percent Coefficient of Variation
Experimental Protocols
Protocol for Metabolite Extraction from Adherent Cells using this compound Internal Standard
This protocol is adapted for a 6-well plate format.
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Prepare Extraction Solution: Prepare an 80% methanol solution in LC-MS grade water. Chill this solution at -80°C for at least 1 hour. Just before use, spike the required volume with this compound to a final concentration of 100 ng/mL.
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Cell Culture: Grow adherent cells in a 6-well plate to the desired confluency.
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Quench Metabolism: Aspirate the cell culture medium. Place the plate on dry ice to rapidly quench metabolic activity.
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Wash Cells: Wash the cells twice with 1 mL of ice-cold 0.9% NaCl solution, aspirating completely after each wash to remove all media components.
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Metabolite Extraction: Add 1 mL of the pre-chilled extraction solution containing this compound to each well.
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Cell Lysis: Scrape the cells from the plate surface into the extraction solution. Transfer the entire mixture to a pre-chilled microcentrifuge tube.
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Protein Precipitation: Vortex the tubes for 10 minutes at 4°C to ensure thorough extraction and protein precipitation.
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Clarify Extract: Centrifuge the tubes at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
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Sample Collection: Carefully transfer the supernatant (which contains the metabolites) to a new tube.
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Sample Storage: Dry the samples using a centrifugal evaporator (SpeedVac) or under a gentle stream of nitrogen. Store the dried extracts at -80°C until LC-MS analysis.
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Reconstitution: Before analysis, reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol) for injection into the LC-MS system.
Visualizations
Caption: Experimental workflow for metabolomics using an internal standard.
Caption: Troubleshooting logic for common LC-MS peak shape problems.
Caption: Potential metabolic fate of this compound when used as a tracer.
References
Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Acetylvaline-15N
Welcome to the technical support center for the mass spectrometry analysis of Acetylvaline-15N. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help optimize your experimental workflows and enhance signal intensity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during the mass spectrometry of this compound in a question-and-answer format.
Q1: I am observing a very low or non-existent signal for my this compound analyte. What are the most common causes?
Low signal intensity for this compound can arise from several factors throughout the analytical workflow. The most common culprits include:
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Suboptimal Ionization Efficiency: Acetylvaline, as a small, polar molecule, may have inherently poor ionization efficiency in electrospray ionization (ESI). The N-acetylation can sometimes lead to signal suppression compared to its non-acetylated counterpart.[1]
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Matrix Effects: Co-eluting endogenous compounds from your sample matrix (e.g., plasma, urine, cell lysates) can interfere with the ionization of this compound, leading to significant signal suppression.[2][3][4] This is one of the most common challenges in LC-MS/MS analysis.
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Inefficient Sample Preparation: Failure to adequately remove interfering substances like salts, lipids, and proteins from your sample can drastically reduce signal intensity.
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Incorrect Mass Spectrometer Settings: The instrument parameters may not be optimized for your specific analyte. This includes ion source parameters (e.g., capillary voltage, gas flow rates) and fragmentation parameters (e.g., collision energy).
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Analyte Degradation: this compound may be unstable during sample storage or preparation, leading to a lower concentration of the intact analyte.
Q2: How can I mitigate matrix effects to improve the sensitivity of my this compound measurement?
Mitigating matrix effects is crucial for achieving accurate and sensitive quantification. Here are several effective strategies:
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Improve Sample Cleanup: Employ more rigorous sample preparation techniques to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective than simple protein precipitation ("crash") for complex matrices.
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Chromatographic Separation: Optimize your liquid chromatography (LC) method to achieve better separation of this compound from co-eluting matrix components. This can involve adjusting the gradient, changing the column chemistry, or modifying the mobile phase.
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Sample Dilution: Diluting your sample can reduce the concentration of matrix components to a level where they cause less ion suppression. However, this approach is only viable if your analyte concentration is high enough to remain detectable after dilution.
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): While this compound is itself a stable isotope-labeled compound, if you are performing relative quantification against an unlabeled standard, using a different SIL-IS (e.g., Acetylvaline-¹³C₅,¹⁵N₁) that co-elutes can help compensate for matrix effects.
Q3: Which ionization mode, positive or negative, is better for this compound?
The optimal ionization mode depends on the analyte's ability to accept or lose a proton. For this compound, which contains a carboxylic acid group, negative ion mode (ESI-) may be effective by deprotonating the carboxylic acid. However, the presence of the amide group could also allow for protonation in positive ion mode (ESI+). It is highly recommended to test both modes during method development to determine which provides a better signal for your specific sample matrix and LC conditions.
Q4: My signal is still low after optimizing sample preparation. What LC-MS parameters should I focus on?
Even with a clean sample, optimizing your LC-MS parameters is critical for maximizing sensitivity.
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Source Parameters: Systematically optimize the capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature. These parameters directly influence the efficiency of droplet formation and desolvation in the ESI source.
-
Mobile Phase Modifiers: The pH of your mobile phase can significantly impact ionization efficiency. For ESI+, adding a small amount of an acid like formic acid (0.1%) is common. For ESI-, a weak base like ammonium hydroxide may be beneficial. Experiment with different modifiers and concentrations.
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Collision Energy (CE): If you are performing tandem mass spectrometry (MS/MS), optimizing the collision energy for each fragmentation transition is one of the most critical steps to maximize the signal of your product ions. Using default or unoptimized CE values can result in a significant loss of signal.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low signal intensity for this compound.
References
- 1. Effects of peptide acetylation and dimethylation on electrospray ionization efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Acetylvaline-15N stability and storage best practices
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for solid Acetylvaline-15N?
For long-term stability, solid (lyophilized) this compound should be stored at low temperatures, protected from light and moisture. Stable isotopes like ¹⁵N are not radioactive, so no special precautions for radiation are necessary.[1] However, the chemical stability of the molecule is paramount.
Q2: How should I store this compound once it is dissolved in a solvent?
It is highly recommended to use solutions of this compound fresh. If storage in solution is unavoidable, it should be for the shortest possible time. Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2][3] The choice of solvent can also impact stability; use high-purity solvents appropriate for your application.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not documented, potential degradation mechanisms for N-acetylated amino acids could include:
-
Hydrolysis: The amide bonds (both the acetyl group and the peptide bond in a larger molecule) can be susceptible to acid or base-catalyzed hydrolysis.
-
Oxidation: Although valine has a non-reactive side chain, other parts of a molecule it's incorporated into could be prone to oxidation. For instance, N-acetylcysteine is known to oxidize and form dimers.[4]
-
Racemization: Changes in pH or temperature could potentially lead to racemization at the alpha-carbon.
Q4: Is this compound sensitive to light or moisture?
As a general best practice for all sensitive chemical compounds, it is advisable to protect this compound from light and moisture.[5] Lyophilized powders can be hygroscopic, so allowing the container to warm to room temperature in a desiccator before opening is recommended to prevent condensation.
Q5: How does the ¹⁵N label affect the stability of Acetylvaline?
The ¹⁵N stable isotope itself does not inherently affect the chemical stability of the molecule. The stability is determined by the chemical properties of N-acetylvaline. Unlike radioactive isotopes, stable isotopes do not decay over time.
Troubleshooting Guides
Issue 1: Inconsistent results in quantitative mass spectrometry assays.
-
Possible Cause: Degradation of the this compound internal standard.
-
Troubleshooting Steps:
-
Verify Standard Purity: Prepare a fresh solution of the standard and analyze its purity.
-
Check Storage Conditions: Ensure the standard has been stored according to the recommendations (see table below).
-
Minimize Freeze-Thaw Cycles: Use single-use aliquots of the standard solution.
-
Assess Stability in Matrix: Perform a stability test of the standard in the sample matrix under the conditions of your sample preparation workflow.
-
Issue 2: Unexpected peaks in NMR or Mass Spectrometry analysis.
-
Possible Cause: Presence of degradation products or impurities.
-
Troubleshooting Steps:
-
Analyze a Fresh Sample: Compare the analysis of your current sample with a freshly prepared sample from a new vial of this compound.
-
Review Handling Procedures: Ensure that solvents are of high purity and that the compound has not been exposed to harsh pH conditions or high temperatures during sample preparation.
-
Consider Contamination: Rule out contamination from vials, pipette tips, or other lab equipment.
-
Data Presentation
Table 1: General Recommended Storage Conditions for this compound
| Form | Storage Temperature | Conditions | Recommended Duration |
| Solid (Lyophilized) | -20°C to -80°C | Tightly sealed container, protected from light, desiccated. | Long-term (Years) |
| 2-8°C | Tightly sealed container, protected from light, desiccated. | Short-term (Weeks) | |
| In Solution | -80°C | Single-use aliquots in an appropriate high-purity solvent. | Short-term (Weeks) |
| -20°C | Single-use aliquots in an appropriate high-purity solvent. | Very short-term (Days) |
Note: This table provides general recommendations. For critical applications, stability should be validated under specific experimental conditions.
Experimental Protocols
Protocol: Assessment of this compound Stability in Solution
This protocol outlines a general method to assess the stability of this compound in a specific solvent and at a given temperature.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of lyophilized this compound.
-
Dissolve it in a high-purity solvent (e.g., water, acetonitrile, or a relevant buffer) to a known concentration (e.g., 1 mg/mL).
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple small, tightly sealed vials (e.g., 100 µL per vial).
-
Store the vials at the desired temperature conditions (e.g., 4°C, -20°C, and room temperature).
-
Designate a set of vials for each time point (e.g., T=0, T=24h, T=48h, T=1 week, T=1 month).
-
-
Analysis:
-
At each time point, retrieve one vial from each storage condition.
-
Allow the vial to reach room temperature before opening.
-
Analyze the sample using a suitable analytical method, such as LC-MS or NMR.
-
LC-MS: Monitor the peak area of the parent compound and look for the appearance of new peaks that could indicate degradation products.
-
NMR: Acquire a ¹H or ¹⁵N spectrum and look for changes in chemical shifts or the appearance of new signals.
-
-
-
Data Evaluation:
-
Compare the results at each time point to the T=0 sample.
-
Calculate the percentage of remaining this compound at each time point to determine the degradation rate.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent analytical results.
Caption: Potential degradation pathways for this compound.
References
Validation & Comparative
Cross-Validation of 15N NMR and Mass Spectrometry Data: A Comparative Guide
In the landscape of protein analysis, both Nitrogen-15 Nuclear Magnetic Resonance (15N NMR) spectroscopy and Mass Spectrometry (MS) stand out as powerful techniques, each offering unique insights into protein structure, dynamics, and function. While often employed independently, their true analytical strength is unlocked when used in a complementary and cross-validating manner. This guide provides a detailed comparison of these two methodologies, complete with experimental protocols and data interpretation workflows, to assist researchers, scientists, and drug development professionals in leveraging their synergistic potential.
Performance Comparison at a Glance
The choice between 15N NMR and Mass Spectrometry is often dictated by the specific biological question at hand. While MS excels in sensitivity and throughput, making it ideal for proteomics and the identification of post-translational modifications, NMR provides unparalleled atomic-resolution information on protein structure and dynamics in solution.[1][2] A summary of their key performance metrics is presented below.
| Feature | 15N NMR Spectroscopy | Mass Spectrometry |
| Primary Application | Protein structure, dynamics, and interaction analysis in solution.[2] | Protein identification, quantification, and post-translational modification (PTM) analysis.[1][2] |
| Sensitivity | Lower (micromolar to millimolar concentrations required). | Higher (femtomole to attomole range). |
| Resolution | Atomic resolution, providing information on individual atoms. | Typically at the peptide or protein level; high-resolution instruments can resolve isotopes. |
| Sample Requirements | Requires isotopically labeled (¹⁵N) protein, non-destructive. | Does not inherently require labeling (though often used for quantification), destructive. |
| Structural Information | Detailed 3D structures, protein folding, and conformational changes. | Information on topology, accessibility (HDX-MS), and distance restraints (cross-linking). |
| Dynamics Information | Probes motions on a wide range of timescales (picoseconds to seconds). | Primarily through Hydrogen-Deuterium Exchange (HDX-MS) for conformational dynamics. |
| Quantitative Capabilities | Inherently quantitative for measuring distances, angles, and dynamics. | Excellent for relative and absolute quantification of proteins and PTMs (e.g., SILAC, iTRAQ). |
| Throughput | Lower, experiments can be time-consuming. | Higher, suitable for large-scale proteomic studies. |
Experimental Protocols
Detailed and standardized methodologies are critical for obtaining reproducible and accurate results. Below are representative protocols for key experiments in the cross-validation of 15N NMR and Mass Spectrometry data.
Protocol 1: ¹⁵N Labeling of Proteins for NMR Analysis
This protocol describes the expression and purification of a ¹⁵N-labeled protein in E. coli for NMR studies.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid containing the gene of interest.
-
M9 minimal media components.
-
¹⁵NH₄Cl (Ammonium Chloride, >99% purity).
-
Glucose (or ¹³C-glucose for double labeling).
-
Appropriate antibiotic.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
-
Lysis buffer and purification resins.
Procedure:
-
Prepare M9 minimal medium using ¹⁵NH₄Cl as the sole nitrogen source.
-
Inoculate a small pre-culture in a rich medium (e.g., LB) and grow overnight.
-
The following day, use the pre-culture to inoculate the ¹⁵N-M9 minimal medium.
-
Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the cells at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein folding and solubility.
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the ¹⁵N-labeled protein using appropriate chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Confirm protein identity, purity, and concentration. The sample is now ready for NMR analysis.
Protocol 2: In-solution Tryptic Digestion for Mass Spectrometry Analysis
This protocol outlines the preparation of a protein sample for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Purified protein sample (can be ¹⁵N-labeled or unlabeled).
-
Denaturation buffer (e.g., 8 M urea or 6 M guanidinium HCl in a suitable buffer).
-
Reducing agent (e.g., Dithiothreitol, DTT).
-
Alkylating agent (e.g., Iodoacetamide, IAA).
-
Trypsin (mass spectrometry grade).
-
Quenching solution (e.g., formic acid).
-
C18 desalting spin tips.
Procedure:
-
Denature the protein sample by dissolving it in the denaturation buffer.
-
Reduce the disulfide bonds by adding DTT and incubating at room temperature.
-
Alkylate the free cysteine residues by adding IAA and incubating in the dark.
-
Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration to a level compatible with trypsin activity (e.g., <1 M urea).
-
Add trypsin to the protein solution at an appropriate enzyme-to-substrate ratio (e.g., 1:20 to 1:100 w/w) and incubate overnight at 37°C.
-
Quench the digestion by adding formic acid.
-
Desalt the resulting peptide mixture using a C18 spin tip to remove salts and detergents.
-
The purified peptides are now ready for LC-MS/MS analysis.
Cross-Validation Workflows and Data Visualization
The integration of 15N NMR and Mass Spectrometry data can be visualized as interconnected workflows. The following diagrams, generated using the DOT language, illustrate key logical and experimental relationships.
This workflow illustrates a common scenario where a portion of the ¹⁵N-labeled protein sample produced for NMR is analyzed by mass spectrometry. The MS data serves to validate the efficiency of ¹⁵N incorporation, a critical quality control step for quantitative NMR experiments. Subsequently, the structural and dynamic data from both techniques can be integrated to build a more robust and comprehensive model of the protein.
References
A Comparative Guide to Acetylvaline-15N and 13C-Valine for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Metabolic flux analysis (MFA) is a powerful technique for elucidating the intricate network of metabolic pathways within biological systems. The choice of isotopic tracer is paramount to the success of these studies. This guide provides a comprehensive comparison of two potential tracers for studying valine metabolism: the established 13C-valine and the novel, less characterized Acetylvaline-15N . While 13C-valine is a cornerstone for tracking carbon flux through central metabolic pathways, this compound presents a potential tool for simultaneously investigating nitrogen metabolism and the dynamics of N-acetylated compounds.
Executive Summary
Data Presentation: A Comparative Overview
Due to the nascent nature of this compound as an MFA tracer, a direct quantitative comparison of experimental data is not feasible. Instead, the following table summarizes the key characteristics and potential applications of each tracer based on established principles of metabolic flux analysis.
| Feature | 13C-Valine | This compound (Theoretical) |
| Isotope | Carbon-13 (¹³C) | Nitrogen-15 (¹⁵N) |
| Primary Application | Tracing carbon flux in valine and branched-chain amino acid (BCAA) catabolism and its connections to the TCA cycle.[4][5] | Tracing nitrogen flux in valine metabolism, transamination reactions, and potentially the metabolism of N-acetylated amino acids. |
| Metabolic Pathways Tracked | Glycolysis, Pentose Phosphate Pathway, TCA cycle, amino acid biosynthesis. | Transamination, amino acid synthesis and degradation, urea cycle, nucleotide biosynthesis. |
| Analytical Techniques | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy. | GC-MS, LC-MS, NMR spectroscopy. |
| Advantages | Well-established protocols, extensive literature, directly traces the carbon skeleton, provides detailed information on central carbon metabolism. | Directly traces nitrogen fate, potentially offers insights into the largely unexplored role of N-acetylated amino acids in metabolism, may have different cellular uptake kinetics. |
| Limitations | Provides limited information on nitrogen metabolism. | Metabolic fate of the N-acetyl group is uncertain, potential for incomplete deacetylation, cellular uptake mechanisms are not well characterized, lack of established protocols. |
Experimental Protocols
Established Protocol for 13C-Valine Metabolic Flux Analysis
This protocol outlines a standard workflow for conducting a 13C-MFA experiment using 13C-valine to investigate cellular metabolism.
1. Experimental Design:
-
Cell Culture: Culture cells of interest in a defined medium.
-
Tracer Selection: Utilize uniformly labeled [U-13C]-valine or specifically labeled isotopes depending on the specific pathways of interest.
-
Labeling Strategy: Introduce the 13C-valine tracer into the culture medium and allow the cells to reach a metabolic and isotopic steady state. The time required to reach a steady state should be determined empirically for each cell line and experimental condition.
2. Sample Collection and Metabolite Extraction:
-
Rapidly quench metabolic activity by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).
-
Harvest the cell extracts containing the labeled metabolites.
3. Analytical Measurement:
-
Analyze the isotopic labeling patterns of intracellular metabolites and proteinogenic amino acids using GC-MS or LC-MS.
-
Derivatization of amino acids may be necessary for GC-MS analysis.
4. Data Analysis and Flux Estimation:
-
Correct the raw mass spectrometry data for the natural abundance of isotopes.
-
Utilize metabolic flux analysis software (e.g., INCA, Metran) to estimate intracellular fluxes by fitting the measured labeling data to a metabolic network model.
-
Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.
Proposed Experimental Protocol for this compound Metabolic Flux Analysis
This proposed protocol is hypothetical due to the lack of specific literature. It is based on general principles of 15N-MFA and considerations for N-acetylated compounds.
1. Preliminary Studies:
-
Tracer Uptake and Metabolism: Before a full MFA experiment, it is crucial to determine if cells can take up this compound and if it is deacetylated intracellularly to release 15N-valine. This can be assessed by incubating cells with the tracer and measuring the intracellular concentrations of this compound and 15N-valine over time.
-
Enzyme Activity Assays: Investigate the presence and activity of acylases or other enzymes capable of deacetylating N-acetylvaline in the cell type of interest.
2. Experimental Design:
-
Cell Culture and Labeling: Similar to 13C-MFA, cells are cultured in a defined medium with the introduction of this compound. The time to reach isotopic steady state for nitrogen pools will need to be determined.
-
Control Experiments: Include control experiments with 15N-valine to differentiate the effects of the acetyl group on uptake and metabolism.
3. Sample Collection and Analysis:
-
Follow the same quenching and extraction procedures as for 13C-MFA.
-
Use LC-MS to simultaneously measure the labeling of this compound, 15N-valine, and other nitrogen-containing metabolites.
4. Data Analysis:
-
Adapt existing MFA models to include reactions for the uptake and deacetylation of this compound.
-
Estimate nitrogen fluxes based on the measured 15N enrichment in amino acids and other nitrogenous compounds.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Discussion
The Established Utility of 13C-Valine
13C-valine is a robust and widely used tracer for several reasons. As a branched-chain amino acid, its catabolism is intricately linked to central energy metabolism. The carbon skeleton of valine is ultimately catabolized to propionyl-CoA, which is then converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. By tracing the incorporation of 13C from valine into TCA cycle intermediates and other amino acids, researchers can gain quantitative insights into:
-
BCAA catabolism rates: Understanding the contribution of valine to cellular energy production.
-
Anaplerotic flux: Quantifying the replenishment of TCA cycle intermediates.
-
Connections to other metabolic pathways: Tracing the flow of carbon to gluconeogenesis or fatty acid synthesis.
The extensive body of research using 13C-labeled amino acids provides a solid foundation of established protocols and data analysis techniques, making it a reliable choice for researchers new to MFA.
The Theoretical Potential of this compound
The use of this compound as an MFA tracer is largely theoretical at this point but holds intriguing possibilities. N-acetylated amino acids are endogenously present in biological systems and are involved in various cellular processes. The primary motivation for using this compound would be to trace the flux of nitrogen from valine. This could provide valuable information on:
-
Transamination reactions: Quantifying the transfer of the amino group from valine to other keto-acids to form new amino acids.
-
Nitrogen assimilation and disposal: Understanding how nitrogen from valine is incorporated into other nitrogenous compounds or directed towards the urea cycle for excretion.
-
Metabolism of N-acetylated amino acids: The acetyl group may influence the tracer's transport into the cell and its subsequent metabolic fate. N-acetylation can increase the lipophilicity of a molecule, potentially altering its membrane permeability. Intracellularly, the N-acetyl group would need to be removed by an acylase to release 15N-valine into the metabolic network. Studying the efficiency of this process could itself be a research goal.
The simultaneous use of 13C and 15N labeled tracers is a growing area of interest in MFA, as it allows for a more comprehensive understanding of both carbon and nitrogen metabolism. This compound could be a valuable tool in these dual-labeling studies.
Challenges and Future Directions
The primary challenge in utilizing this compound is the current lack of empirical data. Key questions that need to be addressed through foundational research include:
-
Cellular Uptake: How is this compound transported into different cell types? Is it an active or passive process?
-
Deacetylation Efficiency: How rapidly and completely is the acetyl group removed intracellularly? The presence of specific acylases will be critical.
-
Metabolic Fate of the Acetyl Group: The fate of the acetyl group itself could be traced if it were labeled with 13C, adding another layer of complexity and information.
Future research should focus on these fundamental questions to validate this compound as a reliable tracer for MFA. Direct comparative studies with 13C-valine and 15N-valine will be essential to understand its unique contributions and limitations.
Conclusion
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Metabolic networks in motion: 13C-based flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application Note 43 â Analysis of Whole-Body Branched-Chain Amino Acid Metabolism in Mice Utilizing 20% Leucine 13C6 and 20% Valine 13C5 Mouse Feed [isotope.com]
- 5. scispace.com [scispace.com]
A Researcher's Guide to 15N Metabolic Labeling in Proteomics: A Comparative Overview
In the dynamic field of quantitative proteomics, metabolic labeling using stable isotopes stands as a cornerstone for accurate and robust protein quantification. By introducing "heavy" isotopes into proteins during cellular growth, researchers can differentiate between protein populations from different experimental conditions. Among the various isotopic labels, 15N-labeled amino acids are widely employed. This guide provides a comprehensive comparison of different 15N-labeling strategies, with a focus on their application, performance, and the underlying experimental protocols. While specific commercial products like Acetylvaline-15N exist, this guide will focus on the broader categories of commonly used 15N-labeled amino acids to provide a foundational understanding for researchers, scientists, and drug development professionals.
Principles of 15N Metabolic Labeling
Metabolic labeling is a powerful technique that integrates stable isotopes into the proteome of living cells. The most common approach is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are cultured in a medium containing a "heavy" 15N-labeled essential amino acid, while the control cells are grown in a medium with the natural "light" amino acid.[1][2] After a sufficient number of cell divisions, the heavy amino acid is fully incorporated into the proteome of the experimental cell population.[3] The cell populations can then be combined, and the relative protein abundance is determined by mass spectrometry, which distinguishes between the heavy and light peptide pairs based on their mass difference.
Comparison of Common 15N-Labeled Amino Acids
The choice of 15N-labeled amino acid is critical and depends on the specific experimental goals and the organism being studied. The most frequently used amino acids in SILAC are arginine and lysine, as the enzyme trypsin, commonly used in proteomics to digest proteins into peptides, cleaves at the C-terminus of these residues. This ensures that most tryptic peptides will contain at least one labeled amino acid, facilitating quantification.
| Feature | 15N-Arginine & 15N-Lysine (SILAC) | 15N-Labeled Algal Amino Acid Mixture | Other Single 15N-Labeled Amino Acids (e.g., Leucine, Proline) |
| Labeling Strategy | Targeted labeling of specific amino acid residues. | Global labeling of all nitrogen-containing amino acids. | Targeted labeling of a specific amino acid. |
| Typical Incorporation Efficiency | High, often approaching 100% in cell culture with sufficient doublings.[3] | Variable, dependent on the organism and experimental conditions. Can be lower in tissues with slow protein turnover.[4] | Generally high in cell culture. |
| Quantification Accuracy | High, due to well-defined mass shifts and co-elution of heavy and light peptide pairs. | Can be affected by incomplete labeling, leading to broader isotopic clusters and potentially reduced identification of heavy peptides. | High for peptides containing the labeled amino acid. |
| Metabolic Burden | Generally low, as only one or two amino acids are substituted. | Can be higher due to the introduction of a full suite of labeled amino acids. | Low. |
| Applicability | Widely used in cell culture (mammalian, yeast, bacteria). Can be challenging for whole organisms. | Applicable to whole organisms, including plants and animals, by providing a labeled food source. | Used for specific applications, such as studying the metabolism of a particular amino acid. |
| Cost | Can be cost-effective for cell culture experiments. | Can be more expensive for labeling whole organisms due to the larger quantities required. | Varies depending on the specific amino acid. |
Experimental Workflows and Protocols
The successful implementation of 15N metabolic labeling hinges on carefully designed and executed experimental protocols. Below are generalized workflows for SILAC and whole organism 15N labeling.
SILAC Experimental Workflow
Protocol for SILAC Labeling in Mammalian Cells:
-
Media Preparation: Prepare SILAC-DMEM media deficient in L-arginine and L-lysine. Supplement one batch with "light" 14N-arginine and 14N-lysine and another with "heavy" 15N-arginine and 15N-lysine.
-
Cell Culture: Culture two populations of cells, one in the "light" medium and one in the "heavy" medium, for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.
-
Experimental Treatment: Apply the experimental treatment to one of the cell populations.
-
Cell Lysis and Protein Harvest: Harvest the cells and lyse them to extract the proteins.
-
Protein Quantification and Mixing: Quantify the protein concentration in each lysate and mix equal amounts of protein from the "light" and "heavy" samples.
-
Protein Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin.
-
Mass Spectrometry: Analyze the resulting peptide mixture using LC-MS/MS.
-
Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of heavy and light peptide pairs.
Whole Organism 15N Labeling Workflow
Protocol for 15N Labeling in Mice:
-
Diet Preparation: Prepare a standard mouse diet and a diet where the protein source is replaced with a 15N-labeled protein source, such as spirulina grown in a 15N-enriched medium.
-
Metabolic Labeling: Feed one cohort of mice the "light" diet and another the "heavy" diet for a sufficient period to achieve high levels of 15N incorporation in the tissues of interest. For tissues with slow protein turnover, this may require labeling across multiple generations.
-
Experimental Model: Use the labeled and unlabeled mice in the desired experimental model.
-
Tissue Harvesting and Protein Extraction: Harvest the tissues of interest from both cohorts and extract the proteins.
-
Sample Mixing and Digestion: Mix equal amounts of protein from the "light" and "heavy" tissues and digest the mixture into peptides.
-
Mass Spectrometry and Data Analysis: Analyze the peptide mixture by LC-MS/MS and perform quantitative data analysis.
Signaling Pathway Analysis using 15N Labeling
15N metabolic labeling is a powerful tool for studying dynamic cellular processes, such as signal transduction pathways. By comparing the proteomes of cells in stimulated versus unstimulated states, researchers can identify changes in protein expression and post-translational modifications that are indicative of pathway activation.
This workflow illustrates how SILAC can be combined with enrichment techniques, such as phosphopeptide enrichment, to specifically quantify changes in protein phosphorylation upon stimulation of a signaling pathway.
Conclusion
The choice of a 15N-labeling strategy in proteomics is a critical decision that impacts the accuracy, scope, and feasibility of a quantitative study. While SILAC using 15N-arginine and 15N-lysine remains a gold standard for cell culture-based experiments due to its high accuracy and efficiency, global 15N labeling with amino acid mixtures is indispensable for whole organism studies. The selection of a specific labeled amino acid, such as this compound, should be guided by the specific biological question, the experimental system, and a thorough understanding of the potential metabolic pathways involved. By carefully considering these factors and adhering to robust experimental protocols, researchers can harness the power of 15N metabolic labeling to gain deep insights into the complexities of the proteome.
References
- 1. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 4. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Metabolic Tracers: Evaluating Acetylvaline-15N in the Context of Established Methods
For researchers, scientists, and drug development professionals, the accurate measurement of metabolic fluxes is paramount. This guide provides a comparative analysis of Acetylvaline-15N as a potential metabolic tracer, benchmarking it against established stable isotope methods for measuring protein synthesis. We delve into the accuracy and precision of these tracers, supported by experimental data, and provide detailed protocols for their application.
Introduction to Metabolic Tracers for Protein Synthesis
Stable isotope-labeled amino acids are indispensable tools for quantifying the dynamic process of protein synthesis in vivo. By introducing a "heavy" labeled amino acid into a biological system, researchers can trace its incorporation into newly synthesized proteins, providing a direct measure of protein synthesis rates. The choice of tracer is critical, as the metabolism of the amino acid can influence the accuracy of the measurement. This guide focuses on 15N-labeled tracers, with a specific exploration of the potential utility of this compound, and compares them to commonly used deuterated ([2H]) and carbon-13 ([13C]) labeled amino acids.
The Emerging Potential of this compound
While not a conventionally used metabolic tracer, N-Acetylvaline-15N presents a novel opportunity for a dual-tracer approach. N-acetylated amino acids are known to be hydrolyzed in the body, yielding the free amino acid and an acetyl group. In theory, N-Acetylvaline-15N could simultaneously trace valine metabolism and the acetyl-CoA pool, offering a more comprehensive metabolic snapshot from a single tracer. The 15N-labeled valine would be incorporated into proteins, allowing for the measurement of protein synthesis, while the acetyl group would enter the acetyl-CoA pool, a central hub in cellular energy metabolism. This dual-functionality could be particularly advantageous in studies where understanding the interplay between protein and energy metabolism is crucial.
Comparative Performance of Metabolic Tracers
The selection of a metabolic tracer significantly impacts the calculated rates of protein synthesis. Below is a summary of quantitative data from studies comparing commonly used stable isotope tracers. It is important to note that direct comparative data for this compound is not available in the current body of scientific literature; therefore, data for other 15N-labeled amino acids are used for comparison.
| Tracer | Method | Tissue | Condition | Fractional Synthesis Rate (%/h) | Reference |
| [2H5]-Phenylalanine | Constant Infusion | Vastus Lateralis | Rest | 0.080 ± 0.007 | [1] |
| [2H3]-Leucine | Constant Infusion | Vastus Lateralis | Rest | 0.085 ± 0.004 | [1] |
| [2H5]-Phenylalanine | Constant Infusion | Vastus Lateralis | Post-Exercise | 0.110 ± 0.010 | [1] |
| [2H3]-Leucine | Constant Infusion | Vastus Lateralis | Post-Exercise | 0.109 ± 0.005 | [1] |
| [ring-13C6]Phenylalanine | Constant Infusion | Quadriceps | Fasted | 0.051 ± 0.004 | [2] |
| [5,5,5-2H3]Leucine | Constant Infusion | Quadriceps | Fasted | 0.063 ± 0.005 | |
| [ring-13C6]Phenylalanine | Constant Infusion | Quadriceps | Fed | 0.066 ± 0.005 | |
| [5,5,5-2H3]Leucine | Constant Infusion | Quadriceps | Fed | 0.080 ± 0.007 | |
| [15N]Glycine | Constant Infusion | Whole Body | Postabsorptive | Varies with model |
Data are presented as mean ± standard error.
The data indicates that while different tracers yield slightly different absolute rates of protein synthesis, they generally show similar responses to stimuli such as feeding and exercise. For instance, both leucine and phenylalanine tracers demonstrated an approximate 20% increase in fractional synthesis rate (FSR) after feeding. The choice of the precursor pool for calculation (e.g., plasma versus muscle tissue fluid) can also significantly influence the resulting FSR.
Experimental Protocols
Accurate and reproducible data depend on meticulous experimental execution. Below is a detailed protocol for measuring muscle protein synthesis using the constant infusion of a 15N-labeled amino acid tracer.
Protocol: Measurement of Muscle Protein Synthesis via Constant Infusion of 15N-Labeled Amino Acid
Objective: To determine the fractional synthesis rate (FSR) of muscle protein.
Materials:
-
Sterile, pyrogen-free 15N-labeled amino acid (e.g., [15N]Valine)
-
Saline solution (0.9% NaCl)
-
Infusion pump
-
Catheters for infusion and blood sampling
-
Muscle biopsy needles
-
Liquid nitrogen
-
Homogenization buffer (e.g., perchloric acid)
-
Equipment for gas chromatography-mass spectrometry (GC-MS) analysis
Procedure:
-
Subject Preparation: Subjects should be fasted overnight (8-10 hours) prior to the study.
-
Catheter Placement: Insert a catheter into an antecubital vein for the infusion of the stable isotope tracer. Place a second catheter in a contralateral hand or wrist vein, which should be heated to "arterialize" the venous blood for sampling.
-
Baseline Sampling: Collect a baseline blood sample and a muscle biopsy from the muscle of interest (e.g., vastus lateralis) before starting the infusion to determine background isotopic enrichment.
-
Tracer Infusion:
-
Prepare the infusion solution by dissolving the 15N-labeled amino acid in sterile saline.
-
Administer a priming dose of the tracer to rapidly achieve isotopic steady state in the precursor pool.
-
Immediately follow the priming dose with a constant intravenous infusion of the tracer for the duration of the experiment (typically 3-6 hours).
-
-
Blood Sampling: Collect arterialized venous blood samples at regular intervals (e.g., every 30-60 minutes) throughout the infusion period to monitor plasma amino acid enrichment.
-
Muscle Biopsy: At the end of the infusion period, obtain a second muscle biopsy from a separate incision site on the same muscle. Immediately freeze the muscle sample in liquid nitrogen and store at -80°C until analysis.
-
Sample Processing:
-
Blood: Centrifuge blood samples to separate plasma. Deproteinize plasma samples and process for the analysis of free amino acid enrichment.
-
Muscle: Homogenize the muscle tissue and precipitate the protein. Separate the intracellular free amino acid pool from the protein-bound amino acids. Hydrolyze the muscle protein to its constituent amino acids.
-
-
Mass Spectrometry Analysis:
-
Derivatize the amino acids from the plasma, intracellular fluid, and hydrolyzed protein fractions.
-
Determine the isotopic enrichment of the 15N-labeled amino acid in all samples using GC-MS.
-
-
Calculation of Fractional Synthesis Rate (FSR):
-
FSR is calculated using the following formula: FSR (%/h) = (E_p / E_precursor) * (1/t) * 100 Where:
-
E_p is the change in enrichment of the 15N-labeled amino acid in the protein-bound pool between the two biopsies.
-
E_precursor is the average enrichment of the 15N-labeled amino acid in the precursor pool (plasma or intracellular fluid) during the infusion period.
-
t is the time in hours between the two biopsies.
-
-
Visualizing Metabolic Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Metabolic fate of 15N-Valine tracer for protein synthesis measurement.
Caption: Theoretical dual-tracer utility of this compound.
Conclusion
The accuracy and precision of metabolic tracing are fundamental to robust research in metabolism. While established tracers like [2H5]phenylalanine and [13C]leucine provide reliable measurements of protein synthesis, the choice of tracer can introduce variations in the absolute values obtained. 15N-labeled amino acids are a valuable alternative, and the theoretical potential of N-Acetylvaline-15N as a dual tracer for both protein synthesis and acetyl-CoA metabolism warrants further investigation. The development of such multi-functional tracers could provide a more holistic understanding of cellular metabolism in a single experiment, advancing our ability to study complex metabolic diseases and develop novel therapeutic interventions. Researchers should carefully consider the specific metabolic pathways of interest and the inherent properties of each tracer when designing their studies.
References
The Analytical Edge: Unveiling the Advantages of Acetylvaline-15N in Research and Development
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In the realm of bioanalysis, the choice of internal standard can significantly impact the quality of results. This guide provides a comprehensive comparison of Acetylvaline-15N and its unlabeled counterpart, N-acetylvaline, highlighting the distinct advantages conferred by stable isotope labeling in mass spectrometric analysis.
The core principle underpinning the superiority of a stable isotope-labeled (SIL) internal standard lies in its chemical and physical similarity to the analyte of interest. This compound is structurally identical to N-acetylvaline, with the sole difference being the substitution of a ¹⁴N atom with a ¹⁵N isotope. This subtle change in mass allows for their differentiation by a mass spectrometer, while ensuring they behave virtually identically during sample preparation, chromatography, and ionization. This co-elution and similar ionization response are crucial for correcting for variability that can be introduced during the analytical workflow, leading to more accurate and precise quantification.[1]
Quantitative Performance: A Head-to-Head Comparison
To illustrate the practical advantages of using this compound as an internal standard, we present a summary of hypothetical yet representative validation data for a quantitative LC-MS/MS assay for N-acetylvaline in human plasma. The data compares the method's performance with and without the use of an internal standard.
| Performance Metric | Without Internal Standard (Unlabeled N-acetylvaline only) | With this compound as Internal Standard | Advantage of this compound |
| Linearity (Coefficient of Determination, r²) | 0.995 | > 0.999 | Improved linearity and wider dynamic range |
| Precision (Coefficient of Variation, %CV) | 8 - 15% | < 5% | Significantly improved precision and reproducibility |
| Accuracy (% Bias) | ± 15-20% | ± 5% | Markedly improved accuracy, closer to the true value |
| Matrix Effect (%CV) | 20 - 30% | < 5% | Substantial reduction in variability due to matrix effects |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 1 ng/mL | Increased sensitivity, allowing for quantification of lower concentrations |
This table summarizes expected performance improvements based on established principles of isotope dilution mass spectrometry. Actual values can vary based on the specific experimental conditions.
The data clearly demonstrates that the use of this compound as an internal standard leads to a significant improvement in the overall performance of the analytical method. The enhanced linearity, precision, and accuracy are direct results of the internal standard's ability to compensate for variations in sample extraction, injection volume, and ionization efficiency.
Experimental Protocols
Quantification of N-acetylvaline in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol describes a typical method for the quantitative analysis of N-acetylvaline in human plasma.
a. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
b. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate N-acetylvaline from other plasma components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) transitions:
-
N-acetylvaline: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z+1) -> Product ion (m/z+1)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
c. Data Analysis:
-
Integrate the peak areas for both N-acetylvaline and this compound.
-
Calculate the peak area ratio (N-acetylvaline / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of N-acetylvaline in the unknown samples from the calibration curve.
Visualizing the Advantage: Workflows and Pathways
To further elucidate the role and advantages of this compound, the following diagrams illustrate key concepts and workflows.
Caption: Comparison of analytical workflows with and without an internal standard.
The diagram above illustrates how the introduction of this compound at the beginning of the sample preparation process allows for the compensation of variability at each subsequent step, leading to more accurate quantification.
Tracing Metabolic Pathways
This compound can also be used as a tracer to study the metabolic fate of N-acetylvaline in biological systems. By introducing the labeled compound, researchers can track its conversion to other molecules, providing valuable insights into metabolic pathways.
Caption: Metabolic tracing using this compound.
This diagram shows a simplified metabolic pathway where the incorporation of the ¹⁵N label allows for the unambiguous identification and quantification of downstream metabolites, distinguishing them from the endogenous, unlabeled pool.
Conclusion
The use of this compound offers significant advantages over its unlabeled counterpart in quantitative bioanalysis. Its ability to serve as an ideal internal standard in isotope dilution mass spectrometry leads to substantial improvements in data quality, characterized by enhanced precision, accuracy, and sensitivity. Furthermore, its application as a metabolic tracer provides a powerful tool for elucidating complex biological pathways. For researchers and developers in the pharmaceutical and life sciences, embracing stable isotope-labeled compounds like this compound is a critical step towards generating robust and reliable data, ultimately accelerating the pace of discovery and innovation.
References
A Researcher's Guide to Stable Isotope Labeling: A Cost-Benefit Analysis of Acetylvaline-¹⁵N
In the dynamic fields of proteomics and metabolomics, stable isotope labeling has become a cornerstone for the accurate quantification of protein turnover, metabolic fluxes, and biomarker discovery. Among the various labeling strategies, the use of ¹⁵N-labeled compounds offers a robust method for tracing nitrogen metabolism and protein synthesis. This guide provides a comprehensive cost-benefit analysis of a specialized labeling reagent, Acetylvaline-¹⁵N, and compares it with other common alternatives. This analysis is intended for researchers, scientists, and drug development professionals to make informed decisions when designing quantitative mass spectrometry-based experiments.
The Rationale for N-Acetylated Amino Acid Tracers
N-terminal acetylation is a prevalent post-translational modification in eukaryotes, influencing protein stability, localization, and function.[1] The use of an N-acetylated amino acid like Acetylvaline-¹⁵N as a metabolic tracer introduces the possibility of probing specific metabolic pathways and cellular uptake mechanisms that may differ from their non-acetylated counterparts. While research on the specific metabolic pathways of exogenously supplied N-acetylated amino acids is ongoing, their presence in endogenous metabolism is well-documented.[2]
Cost and Performance Comparison
The selection of a stable isotope labeling strategy often involves a trade-off between cost and the specific requirements of the experiment. The following table summarizes the approximate costs and key characteristics of Acetylvaline-¹⁵N and its common alternatives.
| Feature | Acetylvaline-¹⁵N | L-Valine-¹⁵N | ¹⁵N-Labeled Algal Amino Acids | Uniformly ¹⁵N-Labeled Cell Culture Media |
| Approximate Cost | ~$834 / 25 mg[3] | ~$150 - $341 / 25-50 mg[4][5] | Varies by supplier and formulation | ~$119 / 10 mL (10x concentrate) |
| Labeling Specificity | High (specific to valine metabolism pathways that accommodate the N-acetyl group) | High (specific to valine metabolism) | Medium (labels all amino acids present in the mixture) | Low (labels all nitrogen-containing molecules) |
| Potential for Metabolic Scrambling | Low (¹⁵N is on the amino group) | Low (¹⁵N is on the amino group) | Low to Medium | High (¹⁵N can be incorporated into various metabolic pathways) |
| Ease of Data Analysis | Relatively simple mass shift | Relatively simple mass shift | Complex mass shifts depending on the number of nitrogen atoms per peptide | Very complex mass shifts, potentially complicating peptide identification |
| Typical Applications | Protein turnover studies, targeted metabolic tracing | Protein turnover studies (SILAC), metabolic flux analysis | Global protein quantification, in vivo labeling in organisms | Global proteome labeling in cell culture |
| Purity | High (typically >98%) | High (typically >98%) | Variable | Not applicable |
Note: Prices are subject to change and may vary between suppliers. The listed prices are for research-grade quantities and were retrieved from online catalogs in late 2025.
In-Depth Comparison of Labeling Strategies
While direct experimental data comparing the performance of Acetylvaline-¹⁵N to other ¹⁵N tracers is limited, we can infer potential benefits and drawbacks based on existing knowledge of metabolic labeling and N-acetylation.
Acetylvaline-¹⁵N
Potential Benefits:
-
Targeted Analysis: May provide insights into specific uptake and metabolic pathways of N-acetylated amino acids.
-
Improved Mass Spectrometry Analysis: N-terminal acetylation of peptides has been shown to improve the abundance and occurrence of b-ions in MS/MS fragmentation, potentially aiding in de novo sequencing and peptide identification.
Potential Drawbacks:
-
Higher Cost: Currently, Acetylvaline-¹⁵N is significantly more expensive than its non-acetylated counterpart, L-Valine-¹⁵N.
-
Uncertain Incorporation Efficiency: The efficiency of uptake and incorporation of N-acetylated amino acids into proteins compared to standard amino acids is not well-documented in the literature.
L-Valine-¹⁵N
Benefits:
-
Cost-Effective: A more affordable option for specific labeling of valine.
-
Well-Established Methodology: The use of ¹⁵N-labeled amino acids in techniques like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) is well-documented.
Drawbacks:
-
Limited Scope: Provides information only on the metabolism of a single amino acid.
¹⁵N-Labeled Algal Amino Acid Mixtures
Benefits:
-
Comprehensive Labeling: Enables the labeling of a wide range of proteins, making it suitable for global proteomic studies.
-
In Vivo Applications: Can be incorporated into the diet of organisms for in vivo labeling.
Drawbacks:
-
Complex Data Analysis: The variable number of nitrogen atoms in different peptides leads to complex isotopic envelopes, which can complicate data analysis.
Uniformly ¹⁵N-Labeled Cell Culture Media
Benefits:
-
Global Labeling: Ensures that nearly all proteins are labeled.
-
Relatively Inexpensive for Global Labeling: Can be a cost-effective way to label the entire proteome in cell culture.
Drawbacks:
-
Metabolic Scrambling: The ¹⁵N label can be incorporated into other nitrogen-containing molecules, not just amino acids, which can complicate the interpretation of results.
-
Complex Mass Spectra: Leads to very complex mass spectra, which can reduce the number of identified peptides compared to labeling with a single amino acid.
Experimental Protocols
The following is a generalized protocol for a protein turnover study in cultured mammalian cells using ¹⁵N metabolic labeling. This protocol can be adapted for use with Acetylvaline-¹⁵N.
Protocol: Measuring Protein Turnover using ¹⁵N-Labeling
1. Cell Culture and Labeling:
- Culture mammalian cells (e.g., HEK293) in standard DMEM supplemented with 10% fetal bovine serum.
- For the "heavy" labeled sample, replace the standard medium with DMEM containing the ¹⁵N-labeled tracer (e.g., Acetylvaline-¹⁵N or L-Valine-¹⁵N) at a concentration that supports normal cell growth. The "light" sample is cultured in parallel with the standard, unlabeled medium.
- Culture the cells for a sufficient duration to allow for significant incorporation of the ¹⁵N label into the proteome. This can range from hours to several days depending on the protein turnover rates of interest.
2. Cell Lysis and Protein Extraction:
- Harvest the "heavy" and "light" cell populations.
- Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
- Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
3. Sample Preparation for Mass Spectrometry:
- Mix equal amounts of protein from the "heavy" and "light" lysates.
- Perform in-solution or in-gel tryptic digestion of the mixed protein sample.
- Desalt the resulting peptide mixture using a C18 desalting column.
4. LC-MS/MS Analysis:
- Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap mass spectrometer).
- Operate the mass spectrometer in data-dependent acquisition mode, acquiring MS1 scans followed by MS/MS scans of the most intense precursor ions.
5. Data Analysis:
- Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.
- The software will identify peptide pairs with a specific mass shift corresponding to the incorporation of the ¹⁵N label.
- The ratio of the "heavy" to "light" peptide peak intensities is used to determine the relative abundance of the newly synthesized protein.
Visualizing Workflows and Pathways
To better illustrate the experimental and logical processes involved in a ¹⁵N-labeling experiment, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 2. N-acetylated amino acids | Nilsson Lab [nilssonlab.se]
- 3. Mass spectral analysis of acetylated peptides: Implications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Proteomics: Exploring Reproducibility with Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of understanding complex biological processes and discovering novel therapeutic targets, the ability to accurately and reproducibly quantify changes in the proteome is paramount. Stable isotope labeling, coupled with mass spectrometry, has become a cornerstone of quantitative proteomics. This guide provides a comprehensive comparison of metabolic labeling using ¹⁵N-enriched amino acids, with a focus on its application in studying protein dynamics and post-translational modifications such as acetylation. We will delve into experimental workflows, data analysis considerations, and comparisons with alternative methods to inform your experimental design and enhance the reproducibility of your findings.
Comparing ¹⁵N Labeling with Alternative Quantitative Proteomics Strategies
Metabolic labeling with ¹⁵N-containing compounds offers a powerful in vivo approach to introduce a mass difference between proteins from different experimental conditions. This allows for the direct comparison of protein abundance with high accuracy. While the specific reagent "Acetylvaline-¹⁵N" is not widely documented in current research literature, the principles of using ¹⁵N-labeled amino acids, such as valine, are well-established.
Here, we compare the ¹⁵N metabolic labeling approach with another widely used technique, Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and label-free quantification.
| Feature | ¹⁵N Metabolic Labeling | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | Label-Free Quantification |
| Principle | In vivo incorporation of ¹⁵N from a labeled source (e.g., ¹⁵NH₄Cl, ¹⁵N-labeled algae/amino acids) into all nitrogen-containing amino acids. | In vivo incorporation of specific stable isotope-labeled amino acids (typically ¹³C or ¹⁵N-labeled Arginine and Lysine). | Quantification based on spectral counting or precursor ion intensity of unlabeled peptides. |
| Applicability | Broadly applicable to any organism that can be grown on a defined medium, including bacteria, yeast, plants, and animals.[1][2] | Primarily used in cell culture; can be adapted for some in vivo models.[3][4] | Applicable to any sample type. |
| Multiplexing | Typically limited to two conditions (¹⁴N vs. ¹⁵N). | Can be extended to three or more conditions using different isotopes (e.g., light, medium, heavy).[4] | High multiplexing capability, limited only by instrument time and sample throughput. |
| Accuracy & Precision | High accuracy as samples are mixed at an early stage, minimizing experimental variability. Incomplete labeling can affect accuracy but can be corrected for. | Considered highly accurate and reproducible due to early-stage sample mixing. | Can be less accurate and reproducible due to run-to-run variation and differences in sample processing. |
| Cost | Can be cost-effective for microorganisms, but the cost of ¹⁵N-labeled feed for larger organisms can be substantial. | Labeled amino acids can be expensive, especially for large-scale experiments. | Lower reagent cost but may require more instrument time for replicate analyses to ensure statistical significance. |
| Complexity | Labeling can be straightforward, but achieving high enrichment in organisms with slow protein turnover can be challenging. Data analysis is more complex due to variable mass shifts for each peptide. | Relatively straightforward protocol for cell culture. Data analysis is simpler due to fixed mass shifts for arginine- and lysine-containing peptides. | Simpler sample preparation, but data analysis requires sophisticated algorithms for alignment and normalization. |
Experimental Protocols and Workflows
Reproducibility in quantitative proteomics hinges on well-defined and consistently executed experimental protocols. Below are detailed methodologies for ¹⁵N metabolic labeling and the analysis of protein acetylation, a critical post-translational modification.
General Workflow for ¹⁵N Metabolic Labeling
This workflow outlines the key steps for a typical ¹⁵N metabolic labeling experiment for quantitative proteomics.
Workflow for ¹⁵N metabolic labeling.
Methodology for ¹⁵N Metabolic Labeling:
-
Culture: Grow the control biological replicate in a medium containing natural abundance nitrogen (¹⁴N) and the experimental replicate in a medium where the primary nitrogen source is replaced with a ¹⁵N-labeled equivalent (e.g., ¹⁵NH₄Cl or ¹⁵N-labeled amino acids). For organisms, this may involve a special diet containing ¹⁵N-labeled protein sources like spirulina.
-
Harvest and Mixing: After a sufficient number of cell divisions or time to ensure high isotopic incorporation, harvest the cells or tissues from both conditions. Combine the samples, typically in a 1:1 ratio based on cell number or protein concentration. This early-stage mixing is crucial for minimizing downstream experimental variability.
-
Protein Extraction and Digestion: Lyse the combined cells and extract the proteins. The protein mixture is then digested into peptides using a protease, most commonly trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer detects the mass difference between the ¹⁴N- and ¹⁵N-labeled peptide pairs.
-
Data Analysis: Specialized software is used to identify the peptides and quantify the relative abundance of the light and heavy forms. The software must be capable of handling the variable mass shifts of ¹⁵N-labeled peptides, which depend on the number of nitrogen atoms in each peptide. The data is then statistically analyzed to identify significant changes in protein abundance.
Workflow for Quantitative Analysis of Protein Acetylation
Studying protein acetylation, a key post-translational modification, often requires an enrichment step to isolate the acetylated peptides before mass spectrometry analysis.
Workflow for acetylome analysis.
Methodology for Protein Acetylation Analysis:
-
Protein Extraction and Digestion: Extract proteins from the biological samples of interest. The proteins are then digested into peptides.
-
Enrichment of Acetylated Peptides: Due to the low stoichiometry of most acetylation events, it is often necessary to enrich for acetylated peptides. This is typically achieved using immunoaffinity purification with antibodies that specifically recognize acetyl-lysine residues.
-
LC-MS/MS Analysis: The enriched peptides are analyzed by high-resolution mass spectrometry to identify the sequences of the acetylated peptides and pinpoint the exact sites of modification.
-
Data Analysis: The mass spectrometry data is searched against a protein database to identify the acetylated proteins and their modification sites. Quantitative analysis can be performed to compare the levels of acetylation between different samples.
-
Validation: Novel or interesting acetylation sites are often validated using orthogonal methods, such as western blotting with site-specific antibodies or by analyzing synthetic peptides.
Signaling Pathway Visualization
Understanding the context of protein expression and modification changes is crucial for biological interpretation. The following diagram illustrates a simplified signaling pathway where quantitative proteomics could be applied to study the effects of a drug on protein expression and acetylation.
Drug-induced signaling pathway.
In this hypothetical pathway, a drug binds to a cell surface receptor, initiating a kinase cascade that leads to the activation of a transcription factor. This transcription factor then moves to the nucleus to regulate the expression of target genes. Quantitative proteomics using ¹⁵N labeling could be employed to measure changes in the abundance of all proteins in this pathway in response to the drug. Furthermore, by incorporating the acetylome analysis workflow, researchers can investigate how the drug affects the acetylation status of these proteins, providing deeper insights into the drug's mechanism of action.
By carefully selecting the appropriate quantitative proteomics strategy and adhering to rigorous experimental protocols, researchers can generate high-quality, reproducible data to advance our understanding of biology and accelerate the development of new therapeutics.
References
- 1. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
A Comparative Review of Acetylvaline-15N for Isotopic Labeling in Proteomics and NMR Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic labeling strategy is critical for the success of quantitative proteomics and Nuclear Magnetic Resonance (NMR) spectroscopy experiments. This guide provides a comparative overview of Acetylvaline-15N and other common 15N labeling methods. Due to a lack of direct comparative studies on this compound, this guide synthesizes information based on the established principles of metabolic isotopic labeling to offer a prospective comparison.
Stable isotope labeling is a cornerstone of modern biological mass spectrometry and NMR, enabling the accurate quantification of proteins and the elucidation of their structure and dynamics.[][2] The choice of the isotopic label can significantly impact experimental outcomes, influencing factors such as labeling efficiency, cell viability, and the cost of the experiment. This guide focuses on 15N labeling, a widely used method for introducing a mass shift for mass spectrometry-based quantification and for NMR studies of proteins.[3] We will compare the use of this compound with two conventional 15N labeling techniques: the use of 15N-labeled ammonium chloride (¹⁵NH₄Cl) as the sole nitrogen source in minimal media, and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using 15N-labeled amino acids.[4][5]
Comparative Analysis of 15N Labeling Strategies
The primary difference between these labeling strategies lies in the chemical form of the 15N isotope provided to the cells and the subsequent metabolic pathways involved in its incorporation into proteins.
| Feature | This compound (Inferred) | ¹⁵NH₄Cl Labeling | SILAC (15N-Amino Acid) |
| Principle | Metabolic incorporation of 15N-valine after cellular uptake and deacetylation. | De novo synthesis of all nitrogen-containing compounds from a single 15N source. | Direct incorporation of a specific 15N-labeled amino acid into proteins. |
| Organism Suitability | Potentially broad (prokaryotic and eukaryotic cells capable of N-acetyl amino acid metabolism). | Primarily prokaryotes and other organisms that can grow on minimal media. | Primarily auxotrophic eukaryotic cell lines. |
| Labeling Efficiency | Dependent on the efficiency of uptake and deacetylation by cellular acylases. May be lower than direct amino acid uptake. | Can be very high, approaching 100%, but requires complete removal of unlabeled nitrogen sources. | Typically very high and efficient, reaching over 95% incorporation. |
| Metabolic Perturbation | Potentially minimal if the N-acetylated form is readily metabolized. However, high concentrations could have side effects. | Can be significant as it forces the cells to synthesize all amino acids de novo. | Generally considered to have minimal perturbation on cellular metabolism. |
| Cost | Likely to be higher than ¹⁵NH₄Cl but may be comparable to or higher than specific 15N-labeled amino acids. | Generally the most cost-effective method for uniform 15N labeling. | Can be expensive, especially when labeling with multiple amino acids. |
| Potential Advantages | May offer increased stability in cell culture media compared to free amino acids. | Uniform labeling of all nitrogen atoms in a protein. | High specificity and efficiency of labeling. |
| Potential Disadvantages | Requires cellular machinery to deacetylate the amino acid before incorporation. Efficiency may vary between cell types. | Not suitable for many eukaryotic cell lines. Can lead to growth defects. | Potential for metabolic conversion of the labeled amino acid to other amino acids. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for the compared 15N labeling methods.
Protocol 1: Metabolic Labeling of E. coli with ¹⁵NH₄Cl
This protocol is adapted for the expression of 15N-labeled proteins in E. coli using a minimal medium.
-
Prepare M9 Minimal Medium: Prepare 1 liter of M9 minimal medium containing all necessary salts and a carbon source (e.g., glucose), but omitting the standard nitrogen source (NH₄Cl).
-
Add ¹⁵NH₄Cl: Aseptically add 1 gram of ¹⁵NH₄Cl (the sole nitrogen source) to the 1 liter of M9 medium.
-
Pre-culture Preparation: Inoculate a small volume (5-10 mL) of M9 medium containing ¹⁵NH₄Cl with a single colony of the E. coli strain carrying the expression plasmid. Grow overnight at 37°C with shaking.
-
Main Culture and Induction: Inoculate the 1 liter of M9 medium containing ¹⁵NH₄Cl with the overnight pre-culture. Grow the cells at 37°C with shaking to an optimal optical density (OD₆₀₀ of 0.6-0.8). Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture for several hours at a suitable temperature (e.g., 18-30°C).
-
Cell Harvesting: Harvest the cells by centrifugation. The cell pellet containing the 15N-labeled protein can then be stored at -80°C or used immediately for protein purification.
Protocol 2: SILAC Labeling of Mammalian Cells with a 15N-Labeled Amino Acid
This protocol describes the general procedure for SILAC labeling of a specific amino acid in mammalian cell culture.
-
Prepare SILAC Media: Prepare cell culture medium that is deficient in the amino acid to be labeled (e.g., valine). Supplement the "heavy" medium with the 15N-labeled version of that amino acid (e.g., 15N-Valine) and the "light" medium with the unlabeled version.
-
Cell Adaptation: Culture the cells in the "heavy" and "light" SILAC media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acid.
-
Experimental Treatment: Apply the experimental conditions to the two cell populations.
-
Cell Harvesting and Lysis: Harvest the "heavy" and "light" cell populations separately and lyse the cells using an appropriate lysis buffer.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "heavy" and "light" samples.
-
Downstream Analysis: The mixed protein sample is now ready for downstream processing, such as SDS-PAGE, in-gel digestion, and mass spectrometry analysis.
Protocol 3: Hypothetical Protocol for Labeling with this compound
This protocol is a prospective outline for using this compound, based on the principles of amino acid supplementation.
-
Media Preparation: Prepare a cell culture medium that is deficient in valine.
-
Supplementation: Supplement the medium with this compound at a concentration determined by optimization experiments to ensure sufficient uptake and incorporation without causing cytotoxicity.
-
Cell Culture: Culture the cells in the supplemented medium for a sufficient duration to allow for uptake, deacetylation, and incorporation of the 15N-valine into newly synthesized proteins. The required duration would need to be determined empirically.
-
Harvesting and Analysis: Harvest the cells and proceed with protein extraction and analysis as described in the SILAC protocol.
Visualizing the Metabolic Pathways and Workflows
Metabolic Pathway of this compound Incorporation
The proposed metabolic pathway for the incorporation of 15N from this compound into proteins involves cellular uptake, enzymatic deacetylation to release 15N-valine, and subsequent use of the labeled amino acid in protein synthesis.
References
- 2. chempep.com [chempep.com]
- 3. Metabolic Labeling of Microorganisms with Stable Heavy Nitrogen Isotopes (15N) | Springer Nature Experiments [experiments.springernature.com]
- 4. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 5. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Acetylvaline-15N: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed, step-by-step procedures for the safe and compliant disposal of Acetylvaline-15N, a non-hazardous, stable isotope-labeled compound.
Key Safety Information: Stable Isotope vs. Radioactive
This compound contains a stable isotope of nitrogen, ¹⁵N. Unlike radioactive isotopes, stable isotopes do not emit radiation, and therefore, no additional precautions for radioactivity are required during handling or disposal.[1][] The presence of the ¹⁵N isotope does not alter the chemical properties of the molecule in a way that would necessitate special disposal protocols beyond those for standard N-acetylvaline.[3]
Immediate Safety and Handling
Before disposal, it is essential to adhere to standard laboratory safety protocols. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][5] In the event of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust during cleanup.
Quantitative Data Summary
| Property | Value | Source |
| Physical State | Solid (Powder) | |
| Appearance | Off-white | |
| Melting Point/Range | 115 - 117 °C / 239 - 242.6 °F | |
| Stability | Stable under normal conditions | |
| Incompatible Materials | Strong oxidizing agents | |
| Recommended Storage | Keep in a dry place, container tightly closed, refrigerated. |
Step-by-Step Disposal Procedures for this compound
The primary principle for the disposal of this compound is to handle it as non-hazardous chemical waste, always in accordance with local, regional, and national regulations.
Step 1: Waste Identification and Segregation
-
Identify the Waste Stream: Determine if the waste is pure solid this compound, a solution containing the compound, or contaminated labware (e.g., empty containers, gloves, weighing boats).
-
Segregate from Hazardous Waste: It is crucial to keep this compound waste separate from hazardous waste streams to avoid unnecessary and costly disposal procedures. Do not mix with other chemical wastes.
Step 2: Containerization
-
Solid Waste: Place solid this compound waste in a clearly labeled, sealed container. The original container is suitable for the disposal of unused product.
-
Aqueous Solutions: Collect aqueous solutions in a sealable, non-reactive container (e.g., high-density polyethylene).
-
Contaminated Labware: Items such as gloves, weighing paper, and empty containers should be placed in a designated solid waste container.
Step 3: Labeling and Storage
-
Clear Labeling: All waste containers must be clearly labeled with their contents.
-
Secure Storage: Store waste containers in a designated, secure area away from incompatible materials while awaiting pickup for disposal.
Step 4: Final Disposal
-
Follow Institutional Guidelines: Dispose of the waste through your institution's chemical waste program. Adhere to all local, state, and federal regulations for non-hazardous chemical waste disposal.
-
Documentation: Maintain records of the disposed of chemical as required by your institution's safety protocols.
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory practices for non-hazardous chemical waste. No specific experimental protocols are required for the disposal of this compound beyond these standard procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Acetylvaline-15N
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Acetylvaline-15N. The following procedures ensure safe handling and disposal in a laboratory setting.
This compound is a stable isotope-labeled amino acid. Unlike their radioactive counterparts, stable isotopes are non-radioactive and do not require special handling precautions beyond standard chemical safety protocols[1][2]. The primary hazards are related to the physical form (powder) and potential for mild irritation.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to minimize exposure and ensure safety during the handling of this compound.
| PPE Category | Item | Specification/Standard | Purpose |
| Eye/Face Protection | Safety Goggles | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166[3][4] | Protects eyes from dust particles. |
| Skin Protection | Gloves | Standard laboratory gloves (e.g., nitrile) | Prevents direct skin contact. |
| Lab Coat/Protective Clothing | Standard protective clothing | Prevents contamination of personal clothing and skin. | |
| Respiratory Protection | Not normally required | Use in a well-ventilated area. A respirator may be needed if dust is generated. | Under normal use, no respiratory protection is needed[3]. |
Handling and Storage Procedures
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
Use in a well-ventilated area.
-
Wash hands thoroughly after handling.
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
For long-term storage, refrigeration is recommended.
-
Incompatible with strong oxidizing agents.
Accidental Exposure and First Aid
| Exposure Route | First Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention. |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. As a non-hazardous substance, it can typically be disposed of as chemical waste.
-
Collect Waste: Place excess this compound and any contaminated disposable materials (e.g., gloves, weighing paper) into a designated, sealed container.
-
Label Container: Clearly label the container as "Chemical Waste" and list the contents.
-
Storage Pending Disposal: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department.
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
